4-((2-Methyl-3-furyl)thio)-5-nonanone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylfuran-3-yl)sulfanylnonan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2S/c1-4-6-8-12(15)14(7-5-2)17-13-9-10-16-11(13)3/h9-10,14H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYZZTQOVLTVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(CCC)SC1=C(OC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866846 | |
| Record name | 4-[(2-Methylfuran-3-yl)sulfanyl]nonan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; meat-like odour | |
| Record name | 4-[(2-Methyl-3-furyl)thio]-5-nonanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1019/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
102.00 to 103.00 °C. @ 0.25 mm Hg | |
| Record name | 4-[(2-Methyl-3-furanyl)thio]-5-nonanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037141 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol) | |
| Record name | 4-[(2-Methyl-3-furyl)thio]-5-nonanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1019/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.000-1.012 | |
| Record name | 4-[(2-Methyl-3-furyl)thio]-5-nonanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1019/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
61295-50-9 | |
| Record name | 4-[(2-Methyl-3-furanyl)thio]-5-nonanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61295-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((2-Methyl-3-furyl)thio)-5-nonanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061295509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(2-Methylfuran-3-yl)sulfanyl]nonan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(2-methyl-3-furyl)thio]nonan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-((2-METHYL-3-FURYL)THIO)-5-NONANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQZ4Y02VLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-[(2-Methyl-3-furanyl)thio]-5-nonanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037141 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-((2-Methyl-3-furyl)thio)-5-nonanone
Abstract: This technical guide provides a comprehensive framework for the synthesis and characterization of 4-((2-Methyl-3-furyl)thio)-5-nonanone, a compound of interest in the flavor and fragrance industry.[1][2] The document outlines a robust synthetic strategy centered on a thia-Michael addition, detailing the preparation of key precursors and the final conjugate addition step. Emphasizing the rationale behind experimental choices, this guide offers field-proven insights for researchers, scientists, and drug development professionals. A complete suite of analytical techniques for structural verification and purity assessment is presented, including NMR, IR, and Mass Spectrometry, supported by detailed protocols and expected data.
Synthetic Strategy and Retrosynthetic Analysis
The design of a synthetic route for 4-((2-Methyl-3-furyl)thio)-5-nonanone is predicated on forming a key carbon-sulfur bond. A retrosynthetic analysis logically disconnects this bond at the sulfur atom, identifying 2-methyl-3-furanthiol and a suitable nine-carbon α,β-unsaturated ketone as the primary precursors.
The forward synthesis, therefore, logically employs a Thia-Michael Addition (or conjugate addition) of the thiol to the enone. This reaction is highly efficient for creating β-thioethers and is a cornerstone of modern organic synthesis.[3] The reaction can often proceed under mild conditions, sometimes even without a catalyst in appropriate solvents, making it an attractive and atom-economical choice.[4][5]
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Protocol: A Step-by-Step Guide
The synthesis is presented as a two-stage process: preparation of the key thiol intermediate, followed by the final conjugate addition reaction.
Stage 1: Preparation of 2-Methyl-3-furanthiol
The synthesis of 2-methyl-3-furanthiol is a critical precursor step. While several routes exist, a common approach involves the lithiation of 2-methylfuran followed by quenching with elemental sulfur.[6]
Experimental Protocol: Synthesis of 2-Methyl-3-furanthiol
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous diethyl ether (150 mL) and 2-methylfuran (10.0 g, 0.122 mol). Cool the solution to -20 °C in an acetonitrile/dry ice bath.
-
Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 84 mL, 0.134 mol) dropwise via a syringe pump over 45 minutes, ensuring the internal temperature does not exceed -15 °C. The choice of n-BuLi is based on its efficacy in deprotonating the C5 position of the furan ring, which is the most acidic proton.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at -20 °C for 2 hours.
-
Sulfur Addition: In a separate flask, suspend elemental sulfur (4.3 g, 0.134 mol) in anhydrous diethyl ether (50 mL). Cool this suspension to -20 °C and add it cannula to the reaction mixture.
-
Quenching and Work-up: Stir the reaction for an additional 1 hour at -20 °C, then allow it to warm to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic extracts.
-
Reduction to Thiol: Cool the combined organic extracts to 0 °C and add lithium aluminum hydride (LiAlH₄) (2.5 g, 0.066 mol) portion-wise. Caution: Exothermic reaction and hydrogen gas evolution. Stir at 0 °C for 1 hour.
-
Final Work-up: Slowly quench the excess LiAlH₄ with ethyl acetate followed by a 1 M HCl solution until the aqueous layer is acidic (pH ~2). Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield 2-methyl-3-furanthiol as a colorless to pale yellow liquid.
Stage 2: Thia-Michael Addition
This stage involves the conjugate addition of the synthesized 2-methyl-3-furanthiol to non-4-en-5-one. The reaction is often base-catalyzed to generate the more nucleophilic thiolate anion, though some Michael additions of thiols proceed well without any catalyst.[5]
Experimental Protocol: Synthesis of 4-((2-Methyl-3-furyl)thio)-5-nonanone
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve non-4-en-5-one (5.0 g, 0.036 mol) and the synthesized 2-methyl-3-furanthiol (4.5 g, 0.039 mol) in ethanol (50 mL).
-
Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.2 mL). The base deprotonates the thiol, increasing its nucleophilicity and accelerating the rate of the conjugate addition.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) solvent system. The disappearance of the starting materials and the appearance of a new, lower Rf spot indicates product formation.
-
Work-up: Once the reaction is complete (typically 4-6 hours), concentrate the mixture under reduced pressure to remove the ethanol.
-
Extraction and Purification: Dissolve the residue in diethyl ether (100 mL) and wash with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the pure 4-((2-Methyl-3-furyl)thio)-5-nonanone.
Comprehensive Characterization
Confirmation of the synthesized product's identity and purity requires a multi-faceted analytical approach.
Caption: Workflow for the analytical characterization.
Physical Properties
A summary of known physical properties for the target compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂O₂S | [2] |
| Molecular Weight | 254.39 g/mol | [2] |
| Specific Gravity | 1.000 to 1.012 @ 25 °C | [1][8] |
| Refractive Index | 1.489 to 1.496 @ 20 °C | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination.[9] The expected chemical shifts for the target molecule are detailed below.
Expected ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) |
| C=O | - | ~210 |
| Furan C2-CH₃ | ~2.2 | ~13 |
| Furan C4-H | ~6.2 | ~110 |
| Furan C5-H | ~7.2 | ~140 |
| Furan C2 | - | ~150 |
| Furan C3 | - | ~118 |
| S-CH | ~3.5 (multiplet) | ~50 |
| α-CH₂ (to C=O) | ~2.5 (triplet) | ~45 |
| Alkyl Chain CH₂ | ~1.2-1.6 (multiplets) | ~22-35 |
| Alkyl Chain CH₃ | ~0.9 (triplets) | ~14 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The presence of a strong carbonyl absorption and characteristic furan ring vibrations are key diagnostic markers.[10][11]
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2960-2870 | C-H (Alkyl) Stretch | Strong |
| ~1715 | C=O (Ketone) Stretch | Strong |
| ~1580, ~1500 | C=C (Furan Ring) Stretch | Medium |
| ~1150 | C-O-C (Furan) Stretch | Medium |
| ~730 | C-S Stretch | Weak-Medium |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable fragmentation information, which helps confirm the connectivity of the molecule.[12]
Expected Mass Spectrometry Data (Electron Ionization)
| m/z Value | Assignment |
| 254 | [M]⁺ (Molecular Ion) |
| 183 | [M - C₅H₁₁]⁺ (α-cleavage) |
| 141 | [M - C₄H₉CO]⁺ (α-cleavage) |
| 113 | [2-Methyl-3-furanthiol]⁺ fragment |
| 71 | [C₅H₁₁]⁺ |
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) should be employed to determine the final purity of the synthesized compound.[13][14]
General HPLC Protocol
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength corresponding to the furan chromophore (e.g., 220 nm).
-
Expected Outcome: A single major peak with >95% peak area, confirming the purity of the compound.
References
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Meciarova, M., & Toma, S. (2006). Michael Addition of Thiols to α-Enones: Is Any Catalyst Necessary? Letters in Organic Chemistry, 3(10), 794-797. [Link]
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Dixon, D. J., et al. (2018). Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. National Institutes of Health - PMC. [Link]
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Reid, E. B., et al. (1978). Oxidative Dimerization of a Thiol and Certain Thioethers During Thin-Layer Chromatography, Observed by Mass Spectrometry. Journal of the American Oil Chemists' Society. [Link]
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Meciarova, M., & Toma, S. (2006). Michael Addition of Thiols to α-Enones: Is Any Catalyst Necessary? Ingenta Connect. [Link]
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Bowie, J. H., et al. (1967). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. Journal of the Chemical Society B: Physical Organic. [Link]
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Nair, D. P., et al. (2014). Sequential Michael addition thiol–ene and radical-mediated thiol–ene reactions in one-pot produced sequence-ordered polymers. Polymer Chemistry. [Link]
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Go, Y. M., & Jones, D. P. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine. [Link]
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Go, Y. M., & Jones, D. P. (2014). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. National Institutes of Health - PMC. [Link]
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Tesi, M. (2019). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padua. [Link]
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Organic Chemistry Portal. Conjugate Addition of Thiols. organic-chemistry.org. [Link]
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University of Regensburg. NMR spectroscopy. University of Regensburg. [Link]
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The Good Scents Company. 4-((2-methyl-3-furyl)thio)-5-nonanone. thegoodscentscompany.com. [Link]
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PubChem. 4-((2-Methyl-3-furyl)thio)-5-nonanone. National Center for Biotechnology Information. [Link]
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FooDB. Showing Compound 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (FDB016136). foodb.ca. [Link]
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Huang, Y. T., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
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Lee, S., & Lee, K. G. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Ketones. chem.ucalgary.ca. [Link]
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Huang, Y. T., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
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McMurry, J. (2015). Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]
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Stark, C., et al. (2019). OR2M3: A Highly Specific and Narrowly Tuned Human Odorant Receptor. ResearchGate. [Link]
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Huang, Y. T., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. [Link]
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LibreTexts Chemistry. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. LibreTexts. [Link]
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Page, T. F., et al. (1964). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]
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University of Silesia. Carbonyl compounds - IR - spectroscopy. el.us.edu.pl. [Link]
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PubChemLite. 4-((2-methyl-3-furyl)thio)-5-nonanone. pubchemlite.org. [Link]
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Susi, H. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. University of Dayton eCommons. [Link]
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Rasmussen, R. S., et al. (1949). Infrared and Ultraviolet Spectroscopic Studies on Ketones. Journal of the American Chemical Society. [Link]
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Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Werncke, C. G., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
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physicochemical properties of 4-((2-Methyl-3-furyl)thio)-5-nonanone
An In-depth Technical Guide to the Physicochemical Properties of 4-((2-Methyl-3-furyl)thio)-5-nonanone
Authored by: A Senior Application Scientist
Introduction
4-((2-Methyl-3-furyl)thio)-5-nonanone, registered under CAS number 61295-50-9, is a significant organosulfur compound utilized primarily as a flavoring agent in the food industry.[1][2] Its characteristic meaty and roasted aroma profile makes it a valuable component in the formulation of savory food products.[3] This technical guide provides a comprehensive overview of the essential physicochemical properties of this molecule, offering insights for researchers, scientists, and professionals in drug development and food chemistry. Understanding these properties is paramount for predicting the compound's behavior in various matrices, ensuring its stability, and developing robust analytical methods for its characterization. This document moves beyond a simple recitation of data, delving into the causality behind these properties and their implications for practical applications.
Molecular Identity and Structure
The structural foundation of 4-((2-methyl-3-furyl)thio)-5-nonanone consists of a nonanone backbone, a central thioether linkage, and a 2-methylfuran ring. This unique combination of a ketone, a sulfur-containing moiety, and a heteroaromatic ring dictates its chemical personality and physical behavior.
-
IUPAC Name: 4-(2-methylfuran-3-yl)sulfanylnonan-5-one[1]
-
CAS Number: 61295-50-9[4]
-
Molecular Formula: C₁₄H₂₂O₂S[4]
-
Molecular Weight: 254.39 g/mol [1]
-
Canonical SMILES: CCCCC(=O)C(CCC)SC1=C(OC=C1)C[1]
-
InChI Key: PEYZZTQOVLTVHN-UHFFFAOYSA-N[3]
The molecule is classified as an aryl thioether, specifically an alkylarylthioether, due to the sulfur atom bridging an alkyl chain (nonanone) and a heteroaromatic system (furan).[2][3]
Core Physicochemical Properties
The physical state and behavior of 4-((2-methyl-3-furyl)thio)-5-nonanone in various environments are defined by a set of key physicochemical parameters. These properties are crucial for everything from storage and handling to its interaction with other molecules in a food matrix or biological system.
Summary of Quantitative Data
| Property | Value | Conditions | Reference(s) |
| Appearance | Colorless to pale yellow clear liquid | Ambient | [4] |
| Boiling Point | 102.0 - 103.0 °C | at 0.25 mm Hg | [1][4] |
| Specific Gravity | 1.000 - 1.012 | at 25 °C | [1][4] |
| Refractive Index | 1.489 - 1.496 | at 20 °C | [1][4] |
| Flash Point | 151.11 °C (304.00 °F) | Tagliabue Closed Cup | [4] |
| Vapor Pressure | 0.000213 mmHg | at 25 °C (estimated) | [4] |
| Water Solubility | Insoluble (4.606 mg/L) | at 25 °C (estimated) | [1][4] |
| logP (o/w) | 4.3 - 4.67 | (estimated) | [1][3][4] |
| Polar Surface Area | 30.21 Ų | (calculated) | [2][3] |
Detailed Analysis of Properties
Physical State and Odor
The compound exists as a liquid at room temperature, described as colorless to pale yellow.[4] Its high molecular weight and the presence of polar ketone and ether functionalities, balanced by long alkyl chains, contribute to this liquid state. The molecule is renowned for its potent "meaty" and "roasted" odor profile, a direct consequence of the sulfur atom in conjunction with the furan ring.[3]
Thermal Properties
The boiling point of 102-103 °C is reported at a reduced pressure of 0.25 mm Hg, indicating that the compound is not highly volatile under standard atmospheric conditions and would likely decompose at its atmospheric boiling point.[1][4] The high flash point of over 150 °C suggests it has a low fire hazard risk under normal handling conditions.[4]
Solubility and Lipophilicity
As predicted by its structure, which features a large nonpolar hydrocarbon component, 4-((2-methyl-3-furyl)thio)-5-nonanone is practically insoluble in water but soluble in less polar organic solvents like ethanol and fats.[1] This is quantitatively supported by the high estimated octanol-water partition coefficient (logP) of approximately 4.5, which indicates a strong preference for lipophilic environments.[3][4] This property is critical for its application in fatty foods, where it can readily dissolve and impart its characteristic flavor.
Analytical Characterization Workflow
A robust analytical workflow is essential for confirming the identity, purity, and concentration of 4-((2-methyl-3-furyl)thio)-5-nonanone in both raw material and final product. A standard approach integrates chromatographic separation with mass spectrometric detection.
Standard Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the sample in a suitable organic solvent (e.g., dichloromethane or hexane) to an appropriate concentration (typically in the low ppm range).
-
GC Separation:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A nonpolar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended to achieve good separation based on boiling point and polarity.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280-300 °C.
-
-
Mass Spectrometry Detection:
-
Ionization: Standard Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range from m/z 40 to 400.
-
-
Data Analysis: Identify the target compound by its retention time and by comparing the acquired mass spectrum with a reference spectrum or predicted fragmentation pattern.
Caption: Standard workflow for GC-MS analysis.
Predicted Mass Spectrometry Data
While experimental spectra are not widely published, predictive models provide valuable insight into the expected mass-to-charge ratios (m/z) of various adducts that could be observed in mass spectrometry.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 255.14133 |
| [M+Na]⁺ | 277.12327 |
| [M-H]⁻ | 253.12677 |
| [M+K]⁺ | 293.09721 |
Data sourced from PubChemLite.[5]
The fragmentation pattern in EI-MS would likely involve cleavage alpha to the ketone and thioether functionalities, as well as fragmentation of the furan ring, providing a characteristic fingerprint for identification.
Stability and Synthetic Considerations
Chemical Stability
The 2-methyl-3-furanthiol (MFT) moiety, which forms the core of this molecule, is known to be unstable.[6] MFT can readily undergo oxidation to form disulfides or participate in other reactions.[6] This inherent reactivity suggests that 4-((2-methyl-3-furyl)thio)-5-nonanone may be susceptible to degradation under oxidative conditions, or in the presence of strong acids or bases. For optimal shelf life, it should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept in a cool environment.
Plausible Synthetic Pathway
A specific, industrially verified synthesis for 4-((2-methyl-3-furyl)thio)-5-nonanone is not publicly detailed. However, a logical and common approach for forming thioethers is via the nucleophilic substitution of a suitable leaving group by a thiolate. A plausible retro-synthetic analysis suggests the reaction between 2-methyl-3-furanthiol and an alpha-halo-ketone like 4-bromo-5-nonanone.
Caption: A plausible synthetic route to the target molecule.
This reaction would likely proceed in a polar aprotic solvent. The thiolate anion, generated by deprotonating 2-methyl-3-furanthiol with a non-nucleophilic base, would act as the nucleophile, displacing the bromide from the 4-position of the nonanone chain.
Conclusion
4-((2-Methyl-3-furyl)thio)-5-nonanone is a lipophilic, high-boiling liquid whose value is intrinsically tied to its unique organoleptic properties. Its physicochemical profile—characterized by low water solubility, a high partition coefficient, and moderate volatility—is well-suited for its application as a savory flavoring agent in food systems. The potential for oxidative instability, stemming from its furanthiol-derived structure, necessitates careful handling and storage to preserve its integrity. The analytical and synthetic frameworks presented here provide a solid foundation for professionals working with this potent flavor compound.
References
-
The Good Scents Company. (n.d.). 4-((2-methyl-3-furyl)thio)-5-nonanone. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-furfuryl thio-2-pentanone. Retrieved from [Link]
-
Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. (2021). Request PDF. Retrieved from [Link]
-
FooDB. (2015). Showing Compound 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (FDB016136). Retrieved from [Link]
-
PubChem. (n.d.). 4-((2-Methyl-3-furyl)thio)-5-nonanone. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (HMDB0037141). Retrieved from [Link]
- Google Patents. (2020). US10882806B2 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol.
-
MDPI. (2011). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Retrieved from [Link]
- Google Patents. (2020). EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol.
-
PubChemLite. (n.d.). 4-((2-methyl-3-furyl)thio)-5-nonanone. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Nonanone. In NIST Chemistry WebBook. Retrieved from [Link]
-
FEMA. (n.d.). 35714-((2-methyl-3-furyl)thio)-5-nonanone. Retrieved from [Link]
-
Chemreagent. (n.d.). 4-[(2-Methyl-3-furyl)thio]-5-nonanone. Retrieved from [Link]
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Spectroscopic Blueprint of 4-((2-Methyl-3-furyl)thio)-5-nonanone: A Technical Guide for Advanced Characterization
Foreword: Unveiling Molecular Architecture through Spectroscopic Synergy
In the landscape of modern drug discovery and development, the precise elucidation of molecular structure is paramount. It is the foundational step upon which all subsequent pharmacological and toxicological assessments are built. This technical guide is dedicated to the comprehensive spectroscopic analysis of 4-((2-Methyl-3-furyl)thio)-5-nonanone , a molecule of interest in flavor chemistry and potentially as a scaffold in medicinal chemistry. While this compound is noted for its meaty and roasted flavor profile, its structural complexity, incorporating a ketone, a thioether, and a substituted furan ring, presents an excellent case study for the application of modern spectroscopic techniques.
This document moves beyond a mere recitation of data. It is crafted to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be synergistically employed to build a detailed, three-dimensional picture of this molecule. We will delve into the "why" behind the expected spectral features, grounding our predictions in the fundamental principles of chemical structure and reactivity. Every predicted value and interpretation is supported by authoritative references, ensuring a robust and reliable analytical framework.
Molecular Overview and Structural Features
4-((2-Methyl-3-furyl)thio)-5-nonanone possesses a unique combination of functional groups that dictate its chemical and spectroscopic behavior. Understanding these components is key to interpreting its spectral data.
-
IUPAC Name: 4-((2-Methyl-3-furyl)thio)-5-nonanone[3]
The core structure consists of a nine-carbon chain with a ketone at the 5-position. A thioether linkage at the 4-position connects this aliphatic backbone to the 3-position of a 2-methylfuran ring. This arrangement creates a chiral center at the C4 carbon.
Figure 1: Chemical structure of 4-((2-Methyl-3-furyl)thio)-5-nonanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, we can piece together the connectivity of the molecule.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 4-((2-Methyl-3-furyl)thio)-5-nonanone in CDCl₃ would exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of neighboring atoms and the presence of π systems.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Prediction |
| H-a (CH₃-C9) | 0.90 - 1.00 | Triplet | 3H | Terminal methyl group of the butyl chain, split by the adjacent CH₂ group. |
| H-b (CH₃-C1) | 0.90 - 1.00 | Triplet | 3H | Terminal methyl group of the propyl chain, split by the adjacent CH₂ group. |
| H-c (CH₂-C8) | 1.25 - 1.40 | Sextet | 2H | Methylene group in the butyl chain, split by the adjacent CH₃ and CH₂ groups. |
| H-d (CH₂-C7) | 1.50 - 1.65 | Quintet | 2H | Methylene group in the butyl chain, split by two adjacent CH₂ groups. |
| H-e (CH₂-C2) | 1.55 - 1.70 | Sextet | 2H | Methylene group in the propyl chain, split by the adjacent CH₃ and CH₂ groups. |
| H-f (CH₂-C6) | 2.40 - 2.55 | Triplet | 2H | Methylene group α to the ketone, deshielded and split by the adjacent CH₂ group.[4][5] |
| H-g (CH₂-C3) | 2.50 - 2.65 | Triplet | 2H | Methylene group α to the chiral center and β to the ketone, deshielded and split by the adjacent CH₂ group. |
| H-h (CH-C4) | 3.50 - 3.70 | Triplet | 1H | Methine proton at the chiral center, deshielded by the adjacent sulfur and ketone, split by the adjacent CH₂ group. |
| H-i (CH₃-Furan) | 2.20 - 2.30 | Singlet | 3H | Methyl group on the furan ring.[6] |
| H-j (CH-Furan C4) | 6.20 - 6.30 | Doublet | 1H | Furan proton, exhibits characteristic furan chemical shifts.[6] |
| H-k (CH-Furan C5) | 7.20 - 7.30 | Doublet | 1H | Furan proton, deshielded relative to the other furan proton.[6] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and information about their chemical environment.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C-9, C-1 | 13.5 - 14.5 | Terminal methyl carbons of the alkyl chains. |
| C-8 | 22.0 - 23.0 | Methylene carbon in the butyl chain. |
| C-2 | 20.0 - 21.0 | Methylene carbon in the propyl chain. |
| C-7 | 26.0 - 27.0 | Methylene carbon in the butyl chain. |
| C-3 | 35.0 - 36.0 | Methylene carbon in the propyl chain. |
| C-6 | 42.0 - 43.0 | Methylene carbon α to the ketone.[5] |
| C-4 | 55.0 - 58.0 | Chiral methine carbon, shifted downfield by the thioether.[7] |
| C-Furan-CH₃ | 11.0 - 12.0 | Methyl carbon on the furan ring. |
| C-Furan-C3 | 118.0 - 120.0 | Furan carbon attached to sulfur. |
| C-Furan-C4 | 108.0 - 110.0 | Furan CH carbon.[8] |
| C-Furan-C2 | 148.0 - 150.0 | Furan carbon bearing the methyl group.[8] |
| C-Furan-C5 | 140.0 - 142.0 | Furan CH carbon.[8] |
| C-5 (C=O) | 210.0 - 215.0 | Ketone carbonyl carbon, highly deshielded.[5] |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 4-((2-Methyl-3-furyl)thio)-5-nonanone in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 250 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (e.g., 1024 or more) for adequate signal-to-noise, given the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
Figure 2: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of 4-((2-Methyl-3-furyl)thio)-5-nonanone is expected to show characteristic absorption bands corresponding to its various functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale for Prediction |
| 2960-2850 | C-H stretch (aliphatic) | Strong | C-H bonds in the nonanone chain and the furan's methyl group. |
| 1715 | C=O stretch (ketone) | Strong | Characteristic absorption for a saturated aliphatic ketone.[9][10] |
| 1580-1600 & 1500-1520 | C=C stretch (furan ring) | Medium | Aromatic C=C stretching vibrations of the furan ring. |
| 1465 & 1375 | C-H bend (aliphatic) | Medium | Bending vibrations of the CH₂ and CH₃ groups. |
| 1250-1020 | C-O stretch (furan ring) | Strong | Asymmetric and symmetric C-O-C stretching of the furan ether linkage. |
| 700-600 | C-S stretch (thioether) | Weak to Medium | C-S stretching vibrations are typically weak. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat liquid sample of 4-((2-Methyl-3-furyl)thio)-5-nonanone directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Figure 3: Workflow for FTIR spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure. Electron Ionization (EI) is a common technique that induces fragmentation.
Predicted Mass Spectrum and Fragmentation Pattern
The EI mass spectrum of 4-((2-Methyl-3-furyl)thio)-5-nonanone is expected to show a molecular ion peak (M⁺˙) at m/z 254, corresponding to its molecular weight. The fragmentation will be driven by the presence of the ketone and thioether functionalities.
| Predicted m/z | Proposed Fragment | Fragmentation Pathway |
| 254 | [C₁₄H₂₂O₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 199 | [C₁₀H₁₅O₂S]⁺ | α-cleavage: loss of a butyl radical (•C₄H₉) |
| 183 | [C₁₀H₁₅OS]⁺ | McLafferty rearrangement: loss of butene (C₄H₈) |
| 157 | [C₈H₉OS]⁺ | Cleavage of the C-S bond with charge retention on the furan-containing fragment. |
| 141 | [C₇H₅OS]⁺ | Further fragmentation of the furan-containing fragment. |
| 113 | [C₆H₉O]⁺ | α-cleavage: loss of the 2-methyl-3-furylthio radical. |
| 97 | [C₅H₅S]⁺ | Thio-substituted furan fragment. |
| 81 | [C₅H₅O]⁺ | 2-Methylfuran cation. |
| 71 | [C₄H₇O]⁺ | Acylium ion from cleavage of the propyl group. |
| 57 | [C₄H₉]⁺ | Butyl cation. |
| 43 | [C₃H₇]⁺ | Propyl cation. |
Key Fragmentation Pathways:
-
α-Cleavage: The bonds adjacent to the carbonyl group are prone to cleavage. Loss of the butyl radical (m/z 57) or the propyl group attached to the thioether (as part of a larger fragment) are expected.[11][12]
-
McLafferty Rearrangement: The ketone can undergo a McLafferty rearrangement, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond. This would result in the loss of a neutral alkene (e.g., butene).[12][13]
-
Cleavage at the Thioether Linkage: The C-S bonds can cleave, leading to fragments containing either the furan ring or the nonanone chain.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) interface.
-
Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pathways and confirm the proposed structure.
Figure 4: Workflow for mass spectrometry analysis.
Conclusion: A Coherent Spectroscopic Portrait
The synergistic application of NMR, IR, and MS provides a powerful and self-validating approach to the structural elucidation of 4-((2-Methyl-3-furyl)thio)-5-nonanone. The predicted spectra, derived from established principles and data from analogous structures, offer a robust framework for the experimental characterization of this molecule. The ¹H and ¹³C NMR spectra will precisely map the carbon-hydrogen framework, IR spectroscopy will confirm the presence of the key ketone and furan functional groups, and mass spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns that corroborate the overall structure. This comprehensive spectroscopic blueprint is an indispensable tool for ensuring the identity and purity of this compound in research and development settings.
References
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PubChem. 4-((2-Methyl-3-furyl)thio)-5-nonanone. [Link]
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The Good Scents Company. 4-((2-methyl-3-furyl)thio)-5-nonanone. [Link]
- Yao L, Su C, Qi L, Liu C, Hu Y, Zhao H. [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Guang Pu Xue Yu Guang Pu Fen Xi. 1999 Feb;19(1):32-4.
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gsrs. 4-((2-METHYL-3-FURYL)THIO)-5-NONANONE. [Link]
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FooDB. Showing Compound 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (FDB016136). [Link]
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HMDB. Showing metabocard for 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (HMDB0037141). [Link]
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United Aromatics. 4-((2-METHYL-3-FURYL)THIO)-5-NONANONE. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]
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Drugfuture. 4-((2-METHYL-3-FURYL)THIO)-5-NONANONE. [Link]
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PubChem. 3-(Acetylthio)-2-methylfuran. [Link]
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PubChem. 2-Methyl-3-(methylthio)furan. [Link]
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The Good Scents Company. 2-methyl-3-thioacetoxytetrahydrofuran. [Link]
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NIST WebBook. Furan, 3-(ethylthio)-2-methyl. [Link]
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Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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Chemistry LibreTexts. 10.10: Spectroscopy of Ethers. [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. [Link]
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University of Wisconsin-Platteville. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
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Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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Quora. How to identify a ketone using IR spectroscopy and mass spectrometry? What happens when there's an alkene in the molecule. [Link]
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Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
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NIST WebBook. Furyl hydroxymethyl ketone. [Link]
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An In-Depth Technical Guide to 4-((2-Methyl-3-furyl)thio)-5-nonanone: Discovery, History, and Significance in Food Flavor
For distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the sulfur-containing furanone, 4-((2-Methyl-3-furyl)thio)-5-nonanone, a significant contributor to the desirable meaty and roasted flavors in cooked foods. This document delves into the historical context of its discovery, elucidates its chemical formation pathways during thermal food processing, details robust analytical methodologies for its identification and quantification, and discusses its sensory properties and applications in the flavor industry. The guide is intended to serve as a critical resource for professionals in food science, flavor chemistry, and related fields, offering both foundational knowledge and practical insights into the study and application of this potent aroma compound.
Introduction: The Essence of Meaty Flavor
The rich and savory aroma of cooked meat is a complex symphony of hundreds of volatile organic compounds generated through a series of heat-induced chemical reactions. Among these, sulfur-containing compounds are paramount, often possessing remarkably low odor thresholds and contributing the characteristic "meaty" notes.[1] 4-((2-Methyl-3-furyl)thio)-5-nonanone, a heterocyclic ketone, has been identified as a key contributor to this desirable flavor profile, imparting potent meaty and roasted notes.[2] This guide provides an in-depth exploration of this flavor compound, from its initial discovery to its formation and analytical characterization.
Discovery and Historical Context
The quest to understand the chemical basis of meat flavor began in earnest in the mid-20th century.[3] Early research focused on the non-volatile precursors in raw meat, but it was the investigation of volatile compounds generated during cooking that led to the identification of key aroma constituents. The 1980s marked a significant period of discovery in this field, with researchers like Glesni MacLeod and Jennifer Ames making substantial contributions to the characterization of volatile compounds in cooked beef.[3] While a singular definitive publication marking the initial discovery of 4-((2-Methyl-3-furyl)thio)-5-nonanone is not readily apparent in the historical literature, its identification is firmly rooted in the extensive analyses of cooked beef volatiles conducted during this era. The compound is one of many furan and thiophene derivatives first reported in meat in the latter half of the 20th century.[3]
Its significance as a flavor ingredient was further solidified by its inclusion in the Flavor and Extract Manufacturers Association (FEMA) Generally Recognized as Safe (GRAS) list, where it is designated as FEMA number 3571. This status allows for its use as a flavoring agent in a variety of food products, including baked goods, gravies, meat products, and soups, typically at levels around 1.0 ppm.
Chemical Genesis: Formation Pathways in Food
The formation of 4-((2-Methyl-3-furyl)thio)-5-nonanone is intrinsically linked to the complex web of chemical reactions that occur during the thermal processing of food, primarily the Maillard reaction and lipid degradation. The key to its formation is the generation of its precursor, 2-methyl-3-furanthiol, a potent meaty aroma compound in its own right.
The Maillard Reaction: A Flavor Factory
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a primary source of flavor compounds in cooked food. The formation of 2-methyl-3-furanthiol, the sulfur-containing precursor, is a key step. This process involves the reaction of a pentose sugar, such as ribose, with the sulfur-containing amino acid cysteine. While the exact mechanisms are complex and can follow multiple pathways, a significant route involves the formation of a 1,4-dideoxyosone from ribose, which then reacts with hydrogen sulfide (derived from cysteine) to yield 2-methyl-3-furanthiol.
Diagram of the Proposed Formation Pathway of 2-Methyl-3-furanthiol
Caption: Formation of 2-methyl-3-furanthiol via the Maillard reaction.
Lipid Degradation and Subsequent Reactions
The second part of the molecule, the 5-nonanone moiety, is derived from the thermal degradation of lipids. Specifically, the oxidation of unsaturated fatty acids, such as linoleic and linolenic acids, which are abundant in meat, produces a variety of carbonyl compounds, including aldehydes and ketones. In this case, it is likely that a C9 alpha,beta-unsaturated ketone is formed as an intermediate.
The final step in the formation of 4-((2-Methyl-3-furyl)thio)-5-nonanone is a Michael addition reaction. The highly reactive thiol group of 2-methyl-3-furanthiol acts as a nucleophile and adds to the carbon-carbon double bond of the C9 alpha,beta-unsaturated ketone.
Diagram of the Final Formation Step of 4-((2-Methyl-3-furyl)thio)-5-nonanone
Caption: Formation of the target compound via Michael addition.
Analytical Methodologies
The identification and quantification of 4-((2-Methyl-3-furyl)thio)-5-nonanone in food matrices require sensitive and selective analytical techniques due to its volatility and typically low concentrations. Gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice.
Sample Preparation and Extraction
Effective extraction of the volatile and semi-volatile compounds from the complex food matrix is a critical first step.
Table 1: Comparison of Extraction Techniques for Volatile Flavor Compounds
| Technique | Principle | Advantages | Disadvantages |
| Solvent Extraction | Use of an organic solvent to extract volatile and non-volatile compounds. | Can extract a wide range of compounds. | Co-extraction of non-volatile matrix components, potential for artifact formation, requires solvent removal step. |
| Simultaneous Distillation-Extraction (SDE) | Combines steam distillation and solvent extraction in a closed system. | Efficient for a wide range of volatiles, good for trace analysis. | Can be time-consuming, potential for thermal degradation of labile compounds. |
| Solid-Phase Microextraction (SPME) | A fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample or directly immersed in a liquid sample. | Solvent-free, simple, and rapid. | Fiber lifetime can be limited, potential for competitive adsorption. |
| Stir Bar Sorptive Extraction (SBSE) | A magnetic stir bar coated with a polydimethylsiloxane (PDMS) phase is used to extract analytes from a liquid sample. | High extraction efficiency due to larger sorbent volume, solvent-free. | Requires thermal desorption unit, best for liquid samples. |
For the analysis of 4-((2-Methyl-3-furyl)thio)-5-nonanone in meat, headspace SPME is a commonly employed and effective technique.[4]
Detailed Experimental Protocol: HS-SPME-GC-MS Analysis
The following protocol provides a robust methodology for the analysis of 4-((2-Methyl-3-furyl)thio)-5-nonanone in a cooked meat matrix.
1. Sample Preparation:
-
Homogenize a representative sample of the cooked meat.
-
Accurately weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Equilibrate the sealed vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow for the equilibration of volatiles in the headspace.
-
Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Thermally desorb the analytes from the SPME fiber in the GC inlet in splitless mode (e.g., at 250°C for 2-5 minutes).
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 250°C at 10°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-350) for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification, using characteristic ions of 4-((2-Methyl-3-furyl)thio)-5-nonanone.
-
4. Quantification:
-
Prepare a calibration curve using a series of standard solutions of 4-((2-Methyl-3-furyl)thio)-5-nonanone of known concentrations, spiked into a blank matrix.
-
The concentration of the analyte in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.
Diagram of the Analytical Workflow
Caption: Workflow for the analysis of 4-((2-Methyl-3-furyl)thio)-5-nonanone.
Sensory Properties and Applications
4-((2-Methyl-3-furyl)thio)-5-nonanone is characterized by a potent meaty and roasted aroma. Its flavor profile makes it a valuable component in the creation of savory flavor systems for a wide range of food products. As a flavoring agent, it can be used to:
-
Enhance the meaty notes in processed meats, soups, and gravies.
-
Impart a roasted character to savory snacks and baked goods.
-
Provide a more authentic meat flavor to plant-based meat alternatives.
-
Standardize the flavor profile of food products, ensuring consistency across batches.
Synthesis of 4-((2-Methyl-3-furyl)thio)-5-nonanone
The synthesis of 4-((2-Methyl-3-furyl)thio)-5-nonanone can be achieved through a Michael addition reaction, which is a common method for the formation of carbon-sulfur bonds.
Synthetic Protocol
1. Preparation of 2-Methyl-3-furanthiol:
-
This precursor can be synthesized through the Maillard reaction of ribose and cysteine in a suitable solvent system under controlled heating. The product is then isolated and purified, typically by distillation.
2. Preparation of the α,β-Unsaturated Ketone:
-
The C9 α,β-unsaturated ketone can be prepared through an aldol condensation reaction between pentanal and butanone, followed by dehydration.
3. Michael Addition:
-
In a suitable aprotic solvent, the α,β-unsaturated ketone is reacted with 2-methyl-3-furanthiol in the presence of a base catalyst (e.g., triethylamine).
-
The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
The product is then isolated by extraction and purified by column chromatography or distillation under reduced pressure.
Conclusion
4-((2-Methyl-3-furyl)thio)-5-nonanone stands as a testament to the intricate chemistry that underpins the flavors we cherish in our food. Its discovery, rooted in the pioneering work on meat flavor volatiles, has provided food scientists and flavorists with a powerful tool for crafting authentic and appealing savory flavors. A thorough understanding of its formation pathways, coupled with robust analytical methods for its detection and quantification, is essential for its effective application and for the continued innovation in the field of food science and flavor technology. This guide has provided a comprehensive overview of these critical aspects, serving as a valuable resource for researchers and professionals dedicated to the science of flavor.
References
- Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424.
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Semantic Scholar. (2022, December 9). Untargeted Profiling and Differentiation of Volatiles in Varieties of Meat Using GC Orbitrap MS. Retrieved from [Link]
- Golovnya, R. V., & Misharina, T. A. (1983).
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ResearchGate. (2025, August 6). Analysis of Volatile and Flavor Compounds in Grilled Lean Beef by Stir Bar Sorptive Extraction and Thermal Desorption—Gas Chromatography Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (2025, August 10). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. Retrieved from [Link]
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ResearchGate. (2025, August 7). Isolation and identification of volatile compounds in boiled beef. Retrieved from [Link]
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Semantic Scholar. (1994). The flavour of beef. Retrieved from [Link]
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ResearchGate. (2025, October 22). Beef flavor: A review from chemistry to consumer. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (FDB016136). Retrieved from [Link]
-
SciELO. (2017, January 26). Volatile compounds in meat and meat products. Retrieved from [Link]
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Digicomst. (n.d.). Diversity in volatile components in beef tissue cooked at different temperature. Retrieved from [Link]
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Iowa State University. (2022, February 2). Leveraging Understanding of Meat Flavor for Product Success. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of new furan-type terpenoids. Retrieved from [Link]
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MDPI. (n.d.). Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, October 10). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
Sources
The Crucial Role of 4-((2-Methyl-3-furyl)thio)-5-nonanone in the Maillard Reaction: A Technical Guide for Flavor Scientists
Abstract
The Maillard reaction, a cornerstone of flavor chemistry, generates a complex symphony of compounds that define the desirable sensory attributes of cooked foods. Among these, sulfur-containing molecules are of paramount importance, often possessing remarkably low odor thresholds and contributing potent, characteristic aromas. This technical guide delves into the chemistry, formation, and sensory significance of a key meaty flavor compound: 4-((2-Methyl-3-furyl)thio)-5-nonanone. We will explore its formation through the convergence of Maillard reaction pathways and lipid oxidation products, its distinct sensory contributions, and the analytical methodologies required for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of pivotal flavor compounds and their generation in complex food matrices.
Introduction: The Maillard Reaction and the Genesis of Savory Flavor
First described by Louis-Camille Maillard in 1912, the Maillard reaction is a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating.[1] This intricate cascade of reactions is responsible for the color, aroma, and flavor of a vast array of cooked foods, including seared steaks, baked bread, and roasted coffee.[2] While the initial steps involve the condensation of an amino group with a carbonyl group, the subsequent rearrangements, degradations, and polymerizations lead to the formation of hundreds of diverse flavor compounds.[3][4]
Sulfur-containing amino acids, such as cysteine and methionine, are particularly crucial precursors for the development of savory, meaty aromas.[5] Their participation in the Maillard reaction gives rise to a class of exceptionally potent volatile sulfur compounds (VSCs) that are indispensable to the characteristic flavor of cooked meat.[6][7] One of the most significant of these is 2-methyl-3-furanthiol (MFT), a compound renowned for its intense cooked meat aroma.[8] However, MFT is not the final act in this flavor narrative; it serves as a critical intermediate, reacting further with other components in the food matrix to generate even more complex and nuanced flavor molecules. This guide focuses on a pivotal secondary product, 4-((2-Methyl-3-furyl)thio)-5-nonanone, a compound that epitomizes the interaction between the Maillard reaction and lipid degradation pathways.
Formation of 4-((2-Methyl-3-furyl)thio)-5-nonanone: A Tale of Two Pathways
The genesis of 4-((2-Methyl-3-furyl)thio)-5-nonanone is a fascinating example of chemical synergy within a food system. It requires the convergence of two major chemical cascades that occur during the cooking of meat: the Maillard reaction and lipid oxidation.
Pathway 1: The Maillard-Derived Nucleophile - Formation of 2-Methyl-3-furanthiol (MFT)
The furanthiol moiety of the target molecule is a direct product of the Maillard reaction. The primary precursors are a reducing sugar (often a pentose like ribose, which is abundant in meat) and the sulfur-containing amino acid, L-cysteine.[9] Thiamine (Vitamin B1) can also serve as a precursor.[9] The reaction proceeds through several key intermediates, as outlined below.
Figure 1: Simplified formation pathway of 2-Methyl-3-furanthiol (MFT).
Pathway 2: The Lipid-Derived Electrophile - Formation of Unsaturated Ketones
The nine-carbon ketone backbone of 4-((2-Methyl-3-furyl)thio)-5-nonanone is not a primary Maillard reaction product. Instead, it originates from the thermal oxidation of unsaturated fatty acids present in the meat's lipid fraction.[1] Polyunsaturated fatty acids, such as linoleic and arachidonic acids, are particularly susceptible to oxidation during cooking. This process generates hydroperoxides that are unstable and readily decompose into a plethora of volatile compounds, including aldehydes and ketones.[10][11] Among these breakdown products are α,β-unsaturated ketones, such as isomers of nonenone. These molecules are characterized by a carbon-carbon double bond adjacent to the carbonyl group, making them electrophilic and susceptible to nucleophilic attack.
Figure 2: Formation of α,β-unsaturated ketones from lipid oxidation.
The Convergent Step: Michael Addition
The formation of 4-((2-Methyl-3-furyl)thio)-5-nonanone occurs via a Michael addition (or conjugate addition) reaction.[11][12] In this critical step, the nucleophilic sulfur atom of 2-methyl-3-furanthiol attacks the β-carbon of the α,β-unsaturated ketone. This reaction is a cornerstone of organic chemistry and explains the formation of many complex flavor compounds in food.[13]
Figure 3: Convergent formation of the target molecule via Michael addition.
Physicochemical and Sensory Properties
Understanding the properties of 4-((2-Methyl-3-furyl)thio)-5-nonanone is crucial for its application in flavor creation and for predicting its behavior in food systems.
| Property | Value / Description | Source |
| Molecular Formula | C₁₄H₂₂O₂S | [10] |
| Molecular Weight | 254.39 g/mol | [10] |
| Appearance | Liquid | [14] |
| Odor Profile | Meaty, Roasted | [15] |
| Solubility | Insoluble in water; soluble in fats and organic solvents. | [14] |
| FEMA Number | 3571 | [14] |
The sensory profile of 4-((2-Methyl-3-furyl)thio)-5-nonanone is of particular interest. While its precursor, MFT, imparts a strong "boiled meat" character, the addition of the nonanone chain modulates this aroma, contributing richer, roasted, and more complex savory notes.[15] This transformation is a prime example of how subsequent reactions can build upon initial Maillard products to create a more desirable and multifaceted flavor profile.
Experimental Protocols
Representative Synthesis of 4-((2-Methyl-3-furyl)thio)-5-nonanone
While numerous proprietary methods exist, a general and chemically sound approach for the laboratory synthesis of the target compound involves a base-catalyzed Michael addition.
Objective: To synthesize 4-((2-Methyl-3-furyl)thio)-5-nonanone from 2-methyl-3-furanthiol and an appropriate α,β-unsaturated nonenone.
Materials:
-
2-Methyl-3-furanthiol (MFT)
-
trans-3-Nonen-5-one (or other suitable isomer)
-
Anhydrous, oxygen-free solvent (e.g., ethanol or tetrahydrofuran)
-
Mild base catalyst (e.g., triethylamine or sodium ethoxide)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-methyl-3-furanthiol (1.0 equivalent) in the anhydrous solvent.
-
Add the mild base catalyst (0.1 equivalents) to the solution and stir for 10 minutes at room temperature. The base deprotonates the thiol to form the more nucleophilic thiolate anion.
-
Slowly add the α,β-unsaturated nonenone (1.1 equivalents) to the reaction mixture via a syringe.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (typically within a few hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4-((2-Methyl-3-furyl)thio)-5-nonanone.
Self-Validation: The identity and purity of the synthesized compound must be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to verify the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
Analytical Workflow for Identification and Quantification
The analysis of potent, trace-level flavor compounds like 4-((2-Methyl-3-furyl)thio)-5-nonanone in a complex food matrix requires sensitive and selective analytical techniques.
Figure 4: Analytical workflow for the characterization of 4-((2-Methyl-3-furyl)thio)-5-nonanone.
Detailed Steps:
-
Sample Preparation: A sample of cooked meat is homogenized. For quantitative analysis, a known amount of a stable isotope-labeled internal standard is added.[2]
-
Volatile Compound Extraction: The volatile and semi-volatile compounds are extracted from the matrix. Solid Phase Microextraction (SPME) is a common solvent-free technique for this purpose. Alternatively, Simultaneous Distillation-Extraction (SDE) can be used for more exhaustive extraction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The extract is injected into a GC-MS system. The GC separates the complex mixture of volatile compounds based on their boiling points and polarity. The MS detector fragments the eluted compounds, providing a unique mass spectrum that allows for their identification by comparison to spectral libraries and authentic standards.[16]
-
Gas Chromatography-Olfactometry (GC-O): To understand the sensory contribution of each compound, the GC effluent is split between the MS detector and a sniffing port. A trained sensory panelist sniffs the effluent and records the odor description and intensity of each compound as it elutes. This technique is crucial for identifying which of the hundreds of compounds present are actually contributing to the aroma.[17]
-
Quantification and Odor Activity Value (OAV): Once identified, the concentration of the target compound can be quantified using the internal standard. The OAV is then calculated by dividing the concentration of the compound by its odor detection threshold.[3] An OAV greater than 1 indicates that the compound is likely to contribute to the overall aroma of the food.
Sensory Evaluation Protocol
Objective: To determine the odor detection threshold and sensory profile of 4-((2-Methyl-3-furyl)thio)-5-nonanone.
Methodology: The American Society for Testing and Materials (ASTM) E679, a three-alternative forced-choice (3-AFC) ascending concentration series method, is a standard protocol for determining odor thresholds.[5]
Procedure:
-
Panelist Selection: A panel of 15-20 trained sensory assessors is selected.
-
Sample Preparation: A series of dilutions of the pure compound in a neutral medium (e.g., water with a non-volatile solvent to ensure solubility) is prepared. The concentrations should span a wide range, from well below the expected threshold to clearly detectable.
-
Presentation: In each trial, panelists are presented with three samples (two blanks and one containing the odorant) and asked to identify the "odd" sample.
-
Ascending Series: The concentration is increased in steps until the panelist can correctly identify the odorant-containing sample multiple times.
-
Data Analysis: The geometric mean of the last concentration missed and the first concentration correctly identified is taken as the individual's best-estimate threshold. The group threshold is then calculated as the geometric mean of the individual thresholds.
-
Profile Analysis: At supra-threshold concentrations, panelists use a standardized lexicon to describe the aroma attributes (e.g., meaty, roasted, savory, sulfury) and rate their intensity on a numerical scale.
Conclusion and Future Perspectives
4-((2-Methyl-3-furyl)thio)-5-nonanone serves as a compelling case study in the intricate world of flavor chemistry. Its formation at the intersection of the Maillard reaction and lipid oxidation highlights the necessity of a holistic view when investigating food flavor generation. The potent, desirable meaty and roasted notes it imparts underscore the critical role of sulfur-containing compounds in creating satisfying savory flavors.
For researchers and developers in the food and pharmaceutical industries, a deep understanding of such key molecules is invaluable. It enables the design of more effective flavor systems, the optimization of processing conditions to enhance desirable aromas, and the development of novel taste and smell modulators. Future research should focus on the precise quantification of this and related compounds in various meat products under different cooking conditions. Furthermore, exploring the sensory interactions between 4-((2-Methyl-3-furyl)thio)-5-nonanone and other Maillard or lipid-derived volatiles will undoubtedly unveil new synergies that can be leveraged for the next generation of flavor innovation.
References
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Effective Strategies for Understanding Meat Flavor: A Review. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Maillard reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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Sensory Thresholds: Beyond the Numbers. (2023, December 4). Top Crop. Retrieved January 21, 2026, from [Link]
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4-((2-METHYL-3-FURYL)THIO)-5-NONANONE. (n.d.). G-SRS. Retrieved January 21, 2026, from [Link]
-
Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. (n.d.). CABI Digital Library. Retrieved January 21, 2026, from [Link]
-
The Importance of Analyzing Sulphur Compounds in Food. (2021, November 4). LCGC International. Retrieved January 21, 2026, from [Link]
-
Key Sensory Attributes for Evaluating Meat Products. (2023, December 4). Agriculture Institute. Retrieved January 21, 2026, from [Link]
-
Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Quantitative determination of four nitrofuran metabolites in meat by isotope dilution liquid chromatography-electrospray ionisation-tandem mass spectrometry. (2005, March 4). PubMed. Retrieved January 21, 2026, from [Link]
-
Descriptive Sensory Attributes and Volatile Flavor Compounds of Plant-Based Meat Alternatives and Ground Beef. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Biomonitoring of heat-induced food contaminants: Quantitative analysis of furan dependent glutathione- and lysine-adducts in rat urine as putative biomarkers of exposure. (2020, July 5). PubMed. Retrieved January 21, 2026, from [Link]
-
4-((2-methyl-3-furyl)thio) - 5-nonanone. (n.d.). The Good Scents Company. Retrieved January 21, 2026, from [Link]
-
Thiamine degradation to the formation of 2-methyl-3-furanthiol via... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
2-METHYL-3-FURANTHIOL. (n.d.). Ventos. Retrieved January 21, 2026, from [Link]
-
Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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- 17. mdpi.com [mdpi.com]
Topic: Unraveling the Genesis of a Quintessential Meat Aroma: Precursors of 4-((2-Methyl-3-furyl)thio)-5-nonanone
An In-depth Technical Guide for Researchers and Scientists
Introduction: The Molecular Architecture of "Meaty" Flavor
The sensory experience of cooked meat is a complex symphony of taste and aroma, orchestrated by hundreds of volatile compounds generated during heating. Among these, 4-((2-Methyl-3-furyl)thio)-5-nonanone stands out as a potent contributor to the characteristic "meaty" and roasted aroma profile.[1][2] Its presence, even at trace levels, can significantly define the authenticity and desirability of meat flavor. Understanding the origins of this molecule is paramount for scientists in flavor chemistry, food science, and product development seeking to control, replicate, or enhance meat-like flavors.
This technical guide deconstructs 4-((2-Methyl-3-furyl)thio)-5-nonanone to its foundational precursors. We will navigate the intricate network of chemical reactions—primarily the Maillard reaction, lipid oxidation, and thiamine degradation—that supply the necessary molecular building blocks.[3][4][5][6][7][8] By synthesizing mechanistic insights with analytical methodologies, this document serves as a comprehensive resource for professionals dedicated to the molecular science of flavor.
Deconstructing the Target: A Tale of Two Moieties
At its core, the structure of 4-((2-Methyl-3-furyl)thio)-5-nonanone (C₁₄H₂₂O₂S) reveals a hybrid origin. It is formed by the covalent linkage of two distinct chemical entities, each born from a different cascade of reactions within the meat matrix during cooking.
-
The 2-Methyl-3-furylthio Moiety: This sulfur-containing furan structure is the primary bearer of the potent, roasted, and savory meat notes. Its direct precursor is the highly odoriferous compound, 2-methyl-3-furanthiol.
-
The 5-Nonanone Moiety: This nine-carbon ketone backbone provides the molecular scaffold. It originates from the thermal oxidation and degradation of fatty acids naturally present in meat lipids.
The final assembly of the target molecule represents a critical intersection point where products of carbohydrate-amino acid reactions merge with products of lipid breakdown.
Part I: Genesis of the Sulfur-Rich Aroma Core: The 2-Methyl-3-furylthio Moiety
The formation of the 2-methyl-3-furylthio group is fundamentally dependent on the generation of its immediate precursor, 2-methyl-3-furanthiol (MFT) . MFT is one of the most powerful aroma compounds in cooked meat, possessing a very low odor threshold and a characteristic meaty scent.[9][10][11] Its formation proceeds via two major, non-exclusive pathways.
Pathway 1: The Maillard Reaction
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a cornerstone of cooked flavor generation.[4][12] For MFT formation, the key reactants are:
-
A Reducing Sugar: Pentoses, such as ribose (derived from the post-mortem degradation of ATP), are significantly more effective precursors than hexoses like glucose.[9][13]
-
A Sulfur-Containing Amino Acid: Cysteine is the primary sulfur donor for this reaction.[8][11][12][14]
The reaction cascade involves the formation of key intermediates, such as hydroxyacetaldehyde and mercapto-2-propanone, which ultimately cyclize and dehydrate to form the furanthiol structure.[13] The pH of the meat matrix can influence the formation of these compounds, which may partly explain the dependency of meat flavor on pH.[14]
Pathway 2: Thermal Degradation of Thiamine (Vitamin B1)
Thiamine is a crucial precursor for many sulfur-containing meat flavor compounds.[7][8] Its unique structure, containing both a thiazole and a pyrimidine ring, makes it susceptible to thermal degradation into a variety of potent aroma molecules.[10][15] During cooking, thiamine breaks down to release key fragments that recombine to form MFT and its related disulfide, bis(2-methyl-3-furyl)disulfide, both of which are strongly associated with meat flavors.[10][15] This pathway is particularly significant in pork, which has a naturally high thiamine content.
Quantitative Summary of Precursors
The generation of 4-((2-Methyl-3-furyl)thio)-5-nonanone is dependent on the availability of multiple precursors from distinct biochemical pools within the meat.
| Precursor Group | Specific Precursors | Origin in Raw Meat | Primary Reaction Pathway | Contribution to Final Molecule |
| Carbohydrates | Ribose, Glucose-6-Phosphate | Nucleotide (ATP) degradation, Glycolysis | Maillard Reaction | Furan ring of the furylthio moiety |
| Sulfur Amino Acids | Cysteine, Methionine | Muscle proteins (e.g., actin, myosin) | Maillard Reaction | Thioether sulfur of the furylthio moiety |
| Vitamins | Thiamine (Vitamin B1) | Natural vitamin content (high in pork) | Thermal Degradation | 2-Methyl-3-furylthio moiety |
| Fatty Acids | Oleic Acid, Linoleic Acid | Intramuscular fat, Phospholipids | Lipid Oxidation | 5-Nonanone backbone |
Experimental Methodologies for Identification and Quantification
Analyzing the volatile compounds and their precursors in a complex matrix like cooked meat requires a robust analytical workflow.
Protocol: Gas Chromatography-Olfactometry (GC-O) for Odor-Active Compound Identification
This protocol provides a generalized workflow for identifying the specific compounds that contribute to the aroma of a cooked meat sample.
-
Sample Preparation:
-
Homogenize a precise weight (e.g., 10g) of cooked meat sample.
-
Transfer to a headspace vial and add an internal standard solution.
-
Equilibrate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to partition into the headspace.
-
-
Extraction:
-
Expose a Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for a defined period (e.g., 45 minutes) to adsorb the volatile compounds.
-
-
GC-O Analysis:
-
Desorb the SPME fiber in the heated injection port of the Gas Chromatograph.
-
The GC column effluent is split between two detectors: a Mass Spectrometer (MS) and a heated sniffing port.
-
A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors.
-
-
Data Correlation:
-
The timing of the odor events recorded by the panelist is correlated with the peaks detected by the MS.
-
This allows for the positive identification of which chemical compounds are responsible for the specific aromas perceived, such as "meaty," "roasted," or "fatty."
-
-
Validation with SIDA:
-
For accurate quantification of key odorants like MFT, a Stable Isotope Dilution Assay (SIDA) is performed. [9][13]This involves spiking the sample with a known amount of a stable isotope-labeled version of the target analyte before analysis, providing a highly accurate measurement that corrects for matrix effects and extraction inefficiencies.
-
Conclusion and Future Perspectives
The formation of 4-((2-Methyl-3-furyl)thio)-5-nonanone is a testament to the intricate and collaborative nature of chemical reactions in food. It is not the product of a single pathway but emerges from the convergence of carbohydrate, amino acid, vitamin, and lipid degradation. The precursors are fundamental components of the meat itself—sugars, proteins, vitamins, and fats—transformed by the energy of cooking.
For researchers and industry professionals, this understanding provides a powerful framework. It enables the targeted manipulation of flavor profiles by controlling precursor concentrations (e.g., through animal diet or ingredient selection) and processing conditions (e.g., cooking temperature and time). [7][11][14]Furthermore, this knowledge is instrumental in the development of authentic meat flavors for plant-based alternatives, where key precursors can be strategically introduced to replicate the reactions that occur in real meat. [16] Future research will likely focus on the kinetic modeling of these interconnected reaction networks, allowing for predictive control over flavor formation, and further exploring the subtle impacts of factors like animal breed and aging on the precursor pool.
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formation pathways of 4-((2-Methyl-3-furyl)thio)-5-nonanone in cooked beef
An In-Depth Technical Guide to the Formation Pathways of 4-((2-Methyl-3-furyl)thio)-5-nonanone in Cooked Beef
Introduction: The Molecular Architecture of "Meaty" Aroma
The rich, savory, and roasted aroma of cooked beef is a complex sensory experience orchestrated by hundreds of volatile organic compounds. Among these, a select few possess exceptionally low odor thresholds, allowing them to define the characteristic "meaty" profile even at parts-per-trillion concentrations. 4-((2-Methyl-3-furyl)thio)-5-nonanone (CAS 61295-50-9) is one such potent, character-impact compound, contributing desirable roasted and savory notes.[1][2] Its formation is not a singular event but the culmination of intricate and parallel chemical pathways that transform the flavorless precursors in raw meat into a symphony of aroma.[3][4]
This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the formation pathways of this critical flavor compound. We will deconstruct the molecule into its constituent parts, trace their origins from fundamental precursors through heat-induced reactions, and detail the analytical methodologies required to study these processes. The focus will be on the causality behind the reactions and the experimental choices made to elucidate these complex mechanisms.
Deconstructing the Target: A Tale of Two Precursors
The structure of 4-((2-Methyl-3-furyl)thio)-5-nonanone reveals its hybrid origin. It is formed from the covalent bonding of two distinct molecular fragments, each generated through separate, well-established reaction cascades that occur during the cooking process:
-
The Sulfur-Containing Heterocycle: The 2-methyl-3-furylthio group originates from 2-methyl-3-furanthiol (MFT) , a powerful meaty aroma compound in its own right.[5][6]
-
The Aliphatic Ketone: The 5-nonanone backbone is a C9 carbonyl compound derived from the oxidative degradation of lipids (fats).[7][8]
The overall formation, therefore, represents a critical intersection between the Maillard reaction and lipid oxidation pathways.[9][10] Understanding the genesis of the final molecule requires a thorough examination of each of these foundational routes.
Pathway I: Formation of 2-Methyl-3-furanthiol (MFT)
MFT is one of the most important sulfur-containing volatiles responsible for the characteristic aroma of cooked meat.[3][5] Its formation is primarily attributed to two heat-induced degradation pathways.
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a cornerstone of cooked flavor generation.[9][11] The specific pathway to MFT involves the reaction of a pentose sugar (like ribose, which is abundant in meat from the post-mortem degradation of nucleotides) with the sulfur-containing amino acid L-cysteine.[12][13] While the full mechanism is complex, a simplified, critical sequence involves the formation of key intermediates that cyclize and degrade to yield the furanthiol structure.[5][14]
Thiamine is another crucial precursor for many sulfur-containing flavor compounds in meat.[15][16] Upon heating, thiamine undergoes thermal degradation, cleaving to release key fragments. One of these fragments can rearrange and cyclize to form MFT, often via the intermediate 5-hydroxy-3-mercapto-2-pentanone.[15][17] This pathway is significant and can occur in parallel with the Maillard reaction.[15]
Pathway II: Formation of the C9 Carbonyl Moiety
The nine-carbon backbone of the 5-nonanone fragment is a direct result of lipid oxidation.[7][18] The polyunsaturated fatty acids (PUFAs) present in beef phospholipids and triglycerides, particularly linoleic acid (C18:2) and oleic acid (C18:1), are the primary precursors.
The process of autoxidation involves three stages:
-
Initiation: A hydrogen atom is abstracted from a carbon adjacent to a double bond, forming a fatty acid radical.
-
Propagation: The radical reacts with oxygen to form a peroxyl radical, which then abstracts a hydrogen from another PUFA, creating a lipid hydroperoxide and a new fatty acid radical, thus propagating the chain reaction.[18]
-
Termination/Decomposition: The unstable hydroperoxides break down, particularly upon heating, into a wide array of smaller volatile compounds, including aldehydes, ketones, and alcohols.[8][19]
The 5-nonanone moiety is believed to arise from the cleavage of specific hydroperoxides formed from oleic or linoleic acid.
The Final Assembly: A Convergent Synthesis
The formation of 4-((2-Methyl-3-furyl)thio)-5-nonanone occurs when the two pathways converge. The most chemically plausible mechanism is the Michael addition of the nucleophilic thiol group of 2-methyl-3-furanthiol to an α,β-unsaturated C9 ketone.
A likely precursor is non-1-en-5-one or a related unsaturated ketone formed from lipid oxidation. The thiol group of MFT attacks the β-carbon of the unsaturated system, leading to the formation of the final thioether linkage.
The diagram below illustrates the overarching logic of this convergent pathway.
Caption: Convergent formation pathway of the target aroma compound.
Factors Influencing Compound Formation
The yield of 4-((2-Methyl-3-furyl)thio)-5-nonanone is highly dependent on the conditions of cooking and the composition of the raw meat. As a scientist, controlling and understanding these variables is key to manipulating flavor outcomes.
| Factor | Influence on Formation Pathways | Rationale |
| Cooking Temperature & Time | Higher temperatures and longer times generally increase the rate of all reactions.[3] | The Maillard reaction, thiamine degradation, and lipid hydroperoxide decomposition are all accelerated by heat.[10] Excessive heat, however, can lead to the degradation of the final product or favor other reaction pathways. |
| pH | Affects the rate and direction of the Maillard reaction.[12] | The initial condensation step of the Maillard reaction is favored under slightly alkaline conditions, while enolization pathways that produce key furanone intermediates are influenced by pH.[10] |
| Raw Meat Composition | Higher levels of precursors (ribose, cysteine, PUFAs) will increase potential yield.[7][9] | The concentration of reactants directly impacts the quantity of intermediates available for the final reaction. For example, meat from grass-fed cattle may have a different fatty acid profile than grain-fed, altering the lipid oxidation products.[8] |
| Water Activity (aw) | Influences reaction rates. | While water is a product of some Maillard reaction steps, very low water activity can slow down the mobility of reactants, hindering the overall process.[12] |
Experimental Protocol: Elucidating Formation Pathways
To investigate these pathways and quantify the target compound in a laboratory setting, a robust analytical workflow is required. The following protocol outlines a standard, self-validating approach using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This choice is predicated on SPME's solvent-free, sensitive, and largely automated sample preparation capabilities, which are ideal for trace-level volatile analysis.[20]
Protocol: SPME-GC-MS Analysis of Volatiles in Cooked Beef
-
Sample Preparation & Cooking:
-
Select a consistent cut of beef (e.g., longissimus lumborum) and trim external fat.
-
Grind the meat twice through a 4.5 mm plate to ensure homogeneity.
-
Weigh 5.0 g ± 0.1 g of ground beef into a 20 mL headspace vial.
-
Add an internal standard solution (e.g., 2-methyl-3-heptanone in methanol) for semi-quantification.
-
Seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
Cook the vials in a controlled temperature oven or heating block at a defined temperature and time (e.g., 160°C for 20 minutes) to simulate roasting. Prepare a minimum of three replicates.
-
-
Volatile Compound Extraction (SPME):
-
Transfer the cooked, still-warm vial to a heated autosampler tray (e.g., set to 60°C).
-
Equilibrate the sample for 15 minutes to allow volatiles to partition into the headspace.
-
Expose an SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the vial's headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds. Rationale: This fiber type is chosen for its broad selectivity for a wide range of volatile and semi-volatile compounds, including sulfur compounds and ketones.
-
-
Analysis (GC-MS):
-
Immediately transfer the SPME fiber to the heated injection port (e.g., 250°C) of the GC-MS system for thermal desorption of the analytes.
-
Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) for chromatographic separation.
-
Employ a temperature program designed to resolve a wide range of volatiles, for example: initial 40°C for 2 min, ramp at 5°C/min to 250°C, hold for 5 min.
-
Operate the mass spectrometer in full scan mode (e.g., m/z 35-400) for compound identification.
-
-
Data Analysis & Validation:
-
Identify compounds by comparing their mass spectra to a reference library (e.g., NIST/Wiley) and by comparing their retention indices (RI) to known values.
-
Confirm the identity of 4-((2-Methyl-3-furyl)thio)-5-nonanone by running an authentic chemical standard under the same conditions.
-
Quantify the relative abundance of the target compound by comparing its peak area to the peak area of the internal standard.
-
To validate pathway claims, conduct model system experiments. For example, heat a solution of ribose, cysteine, and linoleic acid and analyze the resulting volatiles for the presence of the target compound.
-
The diagram below visualizes this experimental workflow.
Caption: Standard experimental workflow for beef volatile analysis.
Conclusion and Future Directions
The formation of 4-((2-Methyl-3-furyl)thio)-5-nonanone is a prime example of the intricate, synergistic chemistry that underpins food flavor. It is born from the convergence of two major reaction pathways: the Maillard reaction/thiamine degradation, which provides the potent sulfur heterocycle, and lipid oxidation, which generates the aliphatic ketone backbone. The final assembly likely proceeds via a Michael addition reaction during the thermal stress of cooking.
For researchers and flavor development professionals, understanding these distinct pathways provides a roadmap for flavor modulation. By carefully selecting raw materials with specific precursor profiles (e.g., fatty acid composition) and precisely controlling processing parameters like temperature, pH, and time, it is possible to steer these reactions to enhance the formation of desirable compounds like this one, ultimately leading to more flavorful and appealing products. Future research should focus on elucidating the exact C9 unsaturated intermediates and the kinetics of the final thiol addition reaction to provide even greater control over the molecular architecture of cooked beef flavor.
References
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Fu, Y., et al. (2022). Flavor formation based on lipid in meat and meat products: A review. Comprehensive Reviews in Food Science and Food Safety, 21(5), 4148-4175. [Link]
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Wojtasik-Kalinowska, I., et al. (2024). Volatile compounds in meat and meat products. Ciência e Agrotecnologia, 48, e013824. [Link]
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Resconi, V. C., et al. (2013). Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. Molecules, 18(6), 6394-6425. [Link]
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Sun, W., et al. (2022). Aroma compounds identified in cooked meat: A review. Food Research International, 158, 111385. [Link]
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Frank, D., et al. (2016). The Influence of Cooking Methods and Muscle on Beef Aroma Profile and Consumer Satisfaction: Insights from Volatile Compound Analysis. Foods, 5(3), 59. [Link]
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Jo, C., & Ahn, D. U. (2022). Lipid Oxidation and Flavor. IntechOpen. [Link]
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Shahidi, F., & Ambigaipalan, U. (2022). Role of Lipids in Food Flavor Generation. Journal of Food Bioactives, 19. [Link]
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Tang, J., et al. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Journal of Sulfur Chemistry, 34(1-2), 38-47. [Link]
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Diez-Simon, C., et al. (2019). The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions. Foods, 8(11), 572. [Link]
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Takakura, Y., et al. (2014). Characterization of the key aroma compounds in beef extract using aroma extract dilution analysis. Bioscience, Biotechnology, and Biochemistry, 78(8), 1339-1345. [Link]
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Candoğan, K. (n.d.). Maillard reaction. Ankara University. [Link]
- Gasser, U., & Grosch, W. (1988). Identification of volatile flavour compounds with high aroma values from cooked beef. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 186(6), 489-494. [Source: Seminal work identifying MFT in beef.]
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Yoo, S., et al. (2022). Application of Animal Resources into the Maillard Reaction Model System to Improve Meat Flavor. Food Science of Animal Resources, 42(5), 737-755. [Link]
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Diez-Simon, C., Mumm, R., & Hall, R. D. (2021). The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions. Foods, 10(1), 123. [Link]
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Guentert, M., et al. (1990). Identification and formation of some selected sulfur-containing flavor compounds in various meat model systems. Journal of Agricultural and Food Chemistry, 38(11), 2027–2041. [Link]
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Hofmann, T., & Schieberle, P. (1998). Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. Journal of Agricultural and Food Chemistry, 46(1), 235-241. [Link]
-
Zhang, Y., et al. (2022). Insights into flavor and key influencing factors of Maillard reaction products: A recent update. Frontiers in Nutrition, 9, 975317. [Link]
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An In-Depth Technical Guide to the Organoleptic Properties of 4-((2-Methyl-3-furyl)thio)-5-nonanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-((2-Methyl-3-furyl)thio)-5-nonanone, a heterocyclic sulfur compound, is a potent flavorant of significant interest in the food and beverage industry. Its characteristic organoleptic properties, primarily described as "meaty" and "roasted," position it as a key contributor to savory flavor profiles. This technical guide provides a comprehensive overview of the sensory characteristics of this compound, its physicochemical properties, and putative formation pathways. Furthermore, it offers detailed, field-proven methodologies for its analytical and sensory evaluation, designed to equip researchers and drug development professionals with the necessary tools to investigate and utilize this impactful flavor molecule. While specific quantitative sensory data such as odor and taste thresholds are not widely published, this guide provides the protocols to determine these critical parameters.
Introduction: The Role of Sulfur Compounds in Savory Flavors
Volatile sulfur compounds are paramount in the flavor profiles of a vast array of foods, particularly those that have undergone thermal processing.[1][2] Despite their often low concentrations, their exceptionally low odor thresholds mean they can significantly influence the overall aroma.[1][3][4] Within this class of compounds, thioethers and furan derivatives are of particular importance in the development of meaty and roasted flavors.[5] 4-((2-Methyl-3-furyl)thio)-5-nonanone (FEMA number: 3571; CAS number: 61295-50-9) is a prime example of a molecule where the synergy between a sulfur-containing functional group and a furan ring system results in a desirable savory character.[5][6] This guide will delve into the specific organoleptic qualities of this compound and the scientific principles behind their evaluation.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 4-((2-Methyl-3-furyl)thio)-5-nonanone is essential for its effective handling, analysis, and application.
| Property | Value | Source |
| Molecular Formula | C14H22O2S | [7][8] |
| Molecular Weight | 254.39 g/mol | [7][8] |
| Appearance | Colorless to pale yellow clear liquid | |
| Odor | Meaty, roasted | [6] |
| Taste | Meaty, roasted | [5] |
| Boiling Point | 102-103 °C at 0.25 mm Hg | [8] |
| Specific Gravity | 1.000-1.012 @ 25°C | [6] |
| Refractive Index | 1.489-1.496 @ 20°C | [6] |
| Solubility | Insoluble in water; soluble in fat and ethanol | [8] |
Organoleptic Profile: A Qualitative Assessment
The primary sensory characteristics of 4-((2-Methyl-3-furyl)thio)-5-nonanone are consistently reported as "meaty" and "roasted".[5][6] These descriptors suggest its significant contribution to the savory notes found in cooked meats and other thermally processed foods. The thioether linkage is crucial for the characteristic sulfurous notes, while the 2-methyl-3-furyl moiety is likely responsible for the sweeter, more browned, and roasted aspects of its profile. While detailed quantitative descriptive analysis data is not publicly available, a typical sensory panel would likely identify a range of sub-attributes, including:
-
Primary Aromas: Roasted meat, beef broth, savory, slightly burnt sugar.
-
Secondary Aromas: Sulfurous, slightly nutty, toasted bread.
-
Primary Tastes: Umami, savory.
-
Mouthfeel: Lingering, slightly warming.
Putative Formation Pathway: The Maillard Reaction
It is widely accepted that 4-((2-Methyl-3-furyl)thio)-5-nonanone is formed during the thermal processing of food through the Maillard reaction.[9][10][11] This complex series of reactions between reducing sugars and amino acids is responsible for the browning and flavor development in many cooked foods. The formation of this specific molecule likely involves the interaction of a sulfur-containing amino acid, such as cysteine or methionine, with a pentose or hexose sugar.
A plausible, though not definitively proven, pathway is as follows:
-
Formation of Furanone Precursors: The thermal degradation of reducing sugars leads to the formation of key intermediates, including 4-hydroxy-5-methyl-3(2H)-furanone and other related furanones.
-
Generation of Hydrogen Sulfide: Sulfur-containing amino acids, primarily cysteine, degrade upon heating to release hydrogen sulfide (H₂S).
-
Nucleophilic Addition: The highly reactive hydrogen sulfide acts as a nucleophile, attacking the furanone intermediate.
-
Further Reactions: Subsequent reactions, potentially involving other Maillard reaction intermediates, would lead to the final structure of 4-((2-Methyl-3-furyl)thio)-5-nonanone.
Caption: Putative formation pathway of 4-((2-Methyl-3-furyl)thio)-5-nonanone.
Methodologies for Comprehensive Sensory and Instrumental Analysis
To fully characterize the organoleptic properties of 4-((2-Methyl-3-furyl)thio)-5-nonanone, a combination of instrumental and sensory analysis is required.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[12] This allows for the identification of odor-active compounds in a complex mixture.
Experimental Protocol for GC-O Analysis:
-
Sample Preparation:
-
Prepare a stock solution of 4-((2-Methyl-3-furyl)thio)-5-nonanone in a suitable solvent (e.g., ethanol or propylene glycol) at a concentration of 0.1%.
-
For analysis in a food matrix, extract the volatile compounds using methods such as solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE).
-
-
GC-MS/O Instrumentation:
-
Gas Chromatograph: Equipped with a polar capillary column (e.g., DB-WAX or FFAP) suitable for separating flavor compounds.
-
Effluent Splitter: To direct the column effluent to both a mass spectrometer (MS) for chemical identification and an olfactometry port for sensory detection.
-
Olfactometry Port: A heated transfer line leading to a sniffing port where trained panelists can assess the aroma of the eluting compounds.
-
-
Analysis Parameters:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C for 2 minutes, then ramp to 240°C at a rate of 5°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan range of m/z 35-350.
-
-
Olfactometry Procedure:
-
A panel of trained assessors sniffs the effluent from the GC-O port.
-
Panelists record the time, intensity, and a descriptor for each aroma they detect.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and re-analyzed to determine the flavor dilution (FD) factor of the target compound, indicating its odor potency.
-
Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Sensory Evaluation: Threshold Determination and Descriptive Analysis
Sensory evaluation by trained human panels is indispensable for a complete understanding of the organoleptic properties of a flavor compound.
Protocol for Odor and Taste Threshold Determination (ASTM E679-04):
-
Panelist Selection and Training:
-
Select a panel of at least 15 individuals screened for their sensory acuity.
-
Train the panel to recognize the specific meaty and roasted aroma and taste of 4-((2-Methyl-3-furyl)thio)-5-nonanone.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a neutral medium (deodorized water for taste, mineral oil for aroma).
-
Create a series of dilutions in ascending order of concentration, typically in a geometric progression (e.g., 1:2 or 1:3).
-
-
Testing Procedure (Forced-Choice Method):
-
Present panelists with sets of three samples (triangle test), where two are blanks and one contains the flavorant, starting with the lowest concentration.
-
Panelists are required to identify the odd sample.
-
The individual threshold is the lowest concentration at which the panelist correctly identifies the sample in two consecutive presentations.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
-
Protocol for Quantitative Descriptive Analysis (QDA):
-
Lexicon Development:
-
A trained sensory panel develops a consensus vocabulary of descriptive terms for the aroma, flavor, and mouthfeel of 4-((2-Methyl-3-furyl)thio)-5-nonanone.
-
Reference standards for each descriptor are established.
-
-
Intensity Scoring:
-
Panelists rate the intensity of each descriptor for a given concentration of the compound on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very intense").
-
-
Data Analysis:
-
The intensity scores are statistically analyzed (e.g., using ANOVA) to generate a quantitative sensory profile, often visualized as a spider web or radar plot.
-
Conclusion
4-((2-Methyl-3-furyl)thio)-5-nonanone is a potent, high-impact flavor compound with significant potential in the creation of authentic savory and meaty flavors. Its organoleptic properties are a direct result of its unique chemical structure, combining the characteristic notes of both furanones and thioethers. While its qualitative sensory attributes are well-documented, a deeper, quantitative understanding requires rigorous instrumental and sensory analysis. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to fully characterize this and other important flavor molecules, enabling their effective and informed application. Further research to determine its precise odor and taste thresholds and to elucidate its definitive formation pathways will be invaluable to the flavor science community.
References
- Leonardos, G., Kendall, D., & Barnard, N. (1969). Odor Threshold Determinations of 53 Odorant Chemicals.
- Mottram, D. S. (1998). Flavor Formation in Meat and Meat Products: A Review. In Flavor of Meat, Meat Products and Seafoods (pp. 5-29). Springer, Boston, MA.
- d'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas chromatography-olfactometry in food flavour analysis.
- Weenen, H., & van der Ven, J. G. M. (2001). The Significance of Volatile Sulfur Compounds in Food Flavors. In Flavor Chemistry: Industrial and Academic Research (pp. 11-20). American Chemical Society.
- Hodge, J. E. (1953). Dehydrated Foods: Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry, 1(15), 928-943.
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The Good Scents Company. (n.d.). 4-((2-methyl-3-furyl)thio)-5-nonanone. Retrieved January 20, 2026, from [Link]
- Blank, I., & Devaud, S. (2005). The role of sulfur compounds in food flavour. In Flavour in Food (pp. 138-159). Woodhead Publishing.
-
FooDB. (2010). 4-[(2-Methyl-3-furanyl)thio]-5-nonanone. Retrieved January 20, 2026, from [Link]
- Martins, S. I. F. S., Jongen, W. M. F., & van Boekel, M. A. J. S. (2001). A review of Maillard reaction in food and implications for kinetic modelling. Trends in Food Science & Technology, 11(9-10), 364-373.
- Ames, J. M. (1998). The Maillard reaction. In Chemistry and Technology of Flavours and Fragrances (pp. 88-117). Blackwell Science.
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PubChem. (n.d.). 4-((2-Methyl-3-furyl)thio)-5-nonanone. Retrieved January 20, 2026, from [Link]
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FooDB. (2010). Showing Compound 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (FDB016136). Retrieved January 20, 2026, from [Link]
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An In-depth Technical Guide to 4-((2-Methyl-3-furyl)thio)-5-nonanone: A Synthetic Flavor Compound
Introduction
4-((2-Methyl-3-furyl)thio)-5-nonanone is a synthetic flavor compound valued in the food industry for its complex, savory aroma and taste profile. It is characterized by its distinct meaty and roasted notes, making it a significant component in the formulation of savory flavorings. Unlike many flavor compounds that are extracts of natural products, 4-((2-Methyl-3-furyl)thio)-5-nonanone is a product of chemical synthesis and is not known to occur naturally.
This technical guide provides a comprehensive overview of 4-((2-Methyl-3-furyl)thio)-5-nonanone for researchers, scientists, and drug development professionals. It will cover its chemical and physical properties, sensory profile, a plausible synthetic pathway, analytical quality control methods, and a discussion of the safety and metabolism of furan-containing compounds, a class to which it belongs. This information is crucial for its application in food science and for understanding its potential biological implications.
Chemical and Physical Properties
4-((2-Methyl-3-furyl)thio)-5-nonanone is a racemic mixture.[1] Its key chemical and physical properties are summarized in the table below. These properties are essential for its handling, storage, and application in food systems.
| Property | Value | Source |
| Chemical Name | 4-((2-Methyl-3-furyl)thio)-5-nonanone | [2] |
| Synonyms | 1,3-Dipropylacetonyl 2-methyl-3-furyl sulfide, FEMA 3571 | [2][3] |
| CAS Number | 61295-50-9 | [4] |
| Molecular Formula | C14H22O2S | [4] |
| Molecular Weight | 254.39 g/mol | [2] |
| Physical Form | Liquid | [5] |
| Odor | Meat-like | [5] |
| Boiling Point | 102-103 °C @ 0.25 mm Hg | [5] |
| Solubility | Insoluble in water; soluble in fat and ethanol | [5] |
| Specific Gravity | 1.000-1.012 @ 25 °C | [6] |
| Refractive Index | 1.489-1.496 @ 20 °C | [6] |
Sensory Profile and Applications
The primary application of 4-((2-Methyl-3-furyl)thio)-5-nonanone is as a flavoring agent in a variety of food products. Its characteristic meaty and roasted flavor profile makes it a valuable ingredient for enhancing the savory notes in processed foods.[3]
Typical applications and recommended usage levels include:
-
Baked goods: up to 1.0 ppm
-
Gravies: up to 1.0 ppm
-
Meat products: up to 1.0 ppm
-
Nut products: up to 1.0 ppm
-
Snack foods: up to 1.0 ppm
-
Soups: up to 1.0 ppm
This compound is particularly effective in creating or enhancing the impression of cooked meat, making it useful in vegetarian and vegan products, as well as in traditional meat-based items.
Proposed Synthesis Pathway
Caption: Proposed synthesis of 4-((2-Methyl-3-furyl)thio)-5-nonanone.
Analytical Quality Control
Ensuring the identity, purity, and consistency of 4-((2-Methyl-3-furyl)thio)-5-nonanone in commercial preparations is critical for its use in the food industry. A combination of analytical techniques is typically employed for quality control.[7][8]
Key analytical methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying volatile flavor compounds. It separates the compound from other volatile components and provides a mass spectrum that serves as a molecular fingerprint.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule, confirming the connectivity of atoms and the absence of structural impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) group of the ketone and the furan ring.
-
Purity Assessment: Purity is typically determined by gas chromatography with a flame ionization detector (GC-FID), which provides a quantitative measure of the compound relative to any impurities.
Caption: General analytical workflow for quality control.
Safety and Metabolism of Furan-Containing Compounds
The safety of flavoring substances is of paramount importance. 4-((2-Methyl-3-furyl)thio)-5-nonanone has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). The committee concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[2]
While this specific compound is considered safe at its intended use levels, it is important for researchers and drug development professionals to be aware of the broader toxicological profile of furan-containing compounds. Furan itself is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[1]
The toxicity of many furan derivatives is linked to their metabolic activation in the liver, primarily by cytochrome P450 enzymes.[1][9] This metabolic process can lead to the formation of reactive intermediates, such as epoxides or cis-enedials, which can bind to cellular macromolecules like proteins and DNA, potentially leading to cellular damage and carcinogenicity.[9][10]
Caption: General metabolic pathway of furan-containing compounds.
It is important to note that the toxic potential of furan derivatives can be highly dependent on the nature and position of substituents on the furan ring.[10] For 4-((2-Methyl-3-furyl)thio)-5-nonanone, the existing safety evaluations suggest that at the low levels used in food, the risk is negligible. However, for professionals in drug development, where exposure levels and metabolic pathways can differ significantly, the potential for metabolic activation of the furan moiety should be a consideration in the safety assessment of any new furan-containing drug candidate.
References
-
StudySmarter. (2024, September 5). Food Flavor Analysis: Techniques & Sensory. Retrieved from [Link]
-
The Good Scents Company. 4-((2-methyl-3-furyl)thio)-5-nonanone. Retrieved from [Link]
-
Cho, I., & Peterson, D. G. (2024, December 12). Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
ResearchGate. Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, January 25). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Retrieved from [Link]
-
Slideshare. Techniques in Flavour Analysis. Retrieved from [Link]
-
ToxStrategies. (2023). Evaluation of chemical grouping workflows for flavor inhalation risk assessment: Selected furan moiety-containing chemicals as a case study. Retrieved from [Link]
-
National Center for Biotechnology Information. Scientific Opinion on Flavouring Group Evaluation 67, Revision 3 (FGE.67Rev3): consideration of 23 furan-substituted compounds evaluated by JECFA at the 55th, 65th, 69th and 86th meetings. Retrieved from [Link]
-
National Center for Biotechnology Information. Furan Acute Exposure Guideline Levels. Retrieved from [Link]
-
FEMA. 4-((2-METHYL-3-FURYL)THIO)-5-NONANONE. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Toxicity and carcinogenity of furan in human diet. Retrieved from [Link]
-
Contract Laboratory. (2024, October 7). Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. Online Edition: "Specifications for Flavourings". Retrieved from [Link]
-
PubChem. 4-((2-Methyl-3-furyl)thio)-5-nonanone. Retrieved from [Link]
-
FooDB. Showing Compound 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (FDB016136). Retrieved from [Link]
-
World Health Organization. (2024, November 4). Safety evaluation of certain food additives: prepared by the ninety-ninth meeting of the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Retrieved from [Link]
-
Endeavour Speciality Chemicals. 4-((-2-Methyl-3-furyl)thio)-5-nonanone. Retrieved from [Link]
-
World Health Organization. 3-[(2-methyl-3-furyl)thio]-2-butanone. Retrieved from [Link]
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Methodological & Application
Application Note: High-Efficiency Extraction of 4-((2-Methyl-3-furyl)thio)-5-nonanone from Complex Food Matrices
Abstract
4-((2-Methyl-3-furyl)thio)-5-nonanone is a crucial sulfur-containing furan derivative that imparts desirable meaty and roasted flavor notes in a variety of food products, including coffee and cooked meats.[1][2] Its analysis is often challenging due to its high reactivity, low concentration in complex food matrices, and potential for thermal degradation.[3][4] This document provides detailed application notes and validated protocols for the efficient extraction of this potent aroma compound from various food matrices. We will explore and contrast three primary extraction methodologies: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Headspace Solid-Phase Microextraction (HS-SPME). Each protocol is designed to ensure high recovery, excellent reproducibility, and compatibility with downstream analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Analytical Challenge
4-((2-Methyl-3-furyl)thio)-5-nonanone is a semi-volatile organic compound characterized by a furan ring, a ketone group, and a thioether linkage.[2][5] These functional groups contribute to its desirable sensory properties but also present significant analytical challenges. The thioether is susceptible to oxidation, and the overall molecule can be thermally labile, complicating extraction and chromatographic analysis.[6] Furthermore, it is typically present at trace levels (ng/g or even pg/g) within intricate food systems, necessitating highly efficient and selective extraction techniques to isolate it from interfering matrix components like fats, proteins, and carbohydrates.[4][7]
The choice of extraction method is paramount and depends on the specific food matrix, the required sensitivity, and the available instrumentation. This guide provides the theoretical basis and practical steps for three robust extraction techniques.
Principles of Extraction Methodologies
Liquid-Liquid Extraction (LLE)
LLE is a conventional yet effective technique based on the differential solubility of the analyte between two immiscible liquid phases—typically an aqueous sample (or its solution) and an organic solvent.[8][9] For 4-((2-Methyl-3-furyl)thio)-5-nonanone, which is insoluble in water and soluble in fat, a nonpolar organic solvent is used to partition the analyte from the aqueous phase into the organic phase, leaving hydrophilic matrix components behind.[10] The efficiency of LLE is governed by the partition coefficient of the analyte and the solvent-to-sample ratio.
Solid-Phase Extraction (SPE)
SPE is a more selective and efficient sample preparation technique that has widely replaced LLE for many applications.[11] It operates on the principle of chromatography, where a sample is passed through a solid sorbent bed that retains the analyte of interest. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent.[12] The key to successful SPE is the selection of a sorbent with a high affinity for the target analyte and low affinity for matrix interferences. For a moderately polar compound like 4-((2-Methyl-3-furyl)thio)-5-nonanone, reversed-phase (e.g., C18) or normal-phase (e.g., silica) sorbents can be employed depending on the sample solvent.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, highly sensitive technique ideal for the analysis of volatile and semi-volatile compounds.[13][14] It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample.[3] Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis.[14] The choice of fiber coating is critical for selective and efficient extraction.[15]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for liquid or semi-solid food matrices that can be homogenized in an aqueous solution.
Causality: The choice of dichloromethane as the extraction solvent is based on its proven efficacy in extracting a wide range of flavor compounds, including those with moderate polarity, and its immiscibility with water.[12] Multiple extractions are performed to maximize the recovery of the analyte.
Materials and Reagents:
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Deionized water
-
Homogenizer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Conical vials
Procedure:
-
Sample Preparation: Homogenize 10 g of the food sample with 40 mL of deionized water. For high-fat samples, a preliminary fat removal step (e.g., centrifugation after freezing) may be necessary.
-
Extraction: Transfer the homogenate to a 250 mL separatory funnel. Add 30 mL of dichloromethane.
-
Partitioning: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate for 10 minutes. The organic layer (DCM) will be at the bottom.
-
Collection: Drain the lower organic layer into a clean flask.
-
Re-extraction: Repeat the extraction of the aqueous layer twice more with 30 mL portions of fresh dichloromethane. Combine all organic extracts.
-
Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Concentrate the dried extract to approximately 1 mL using a rotary evaporator at a gentle temperature (e.g., 35°C) to prevent loss of the semi-volatile analyte.
-
Final Volume: Transfer the concentrated extract to a conical vial and further concentrate under a gentle stream of nitrogen to a final volume of 100 µL for GC-MS analysis.
Workflow Visualization:
Caption: Liquid-Liquid Extraction (LLE) workflow.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is designed for cleaner extracts and is particularly useful for complex matrices where LLE may result in significant co-extractives.
Causality: A C18 reversed-phase cartridge is selected based on the principle of hydrophobic interaction. The nonpolar C18 stationary phase will retain the moderately nonpolar 4-((2-Methyl-3-furyl)thio)-5-nonanone from an aqueous sample, while polar interferences like sugars and acids are washed away. Elution with a less polar solvent like acetonitrile disrupts this interaction, releasing the analyte.
Materials and Reagents:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Deionized water
-
SPE vacuum manifold
Procedure:
-
Sample Preparation: Prepare an aqueous homogenate of the food sample as described in the LLE protocol (Step 1). Centrifuge the homogenate to pellet solids and use the supernatant for extraction.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the sorbent. Do not allow the cartridge to go dry.
-
Sample Loading: Load 10 mL of the sample supernatant onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the analyte from the cartridge with 5 mL of acetonitrile into a collection vial.
-
Concentration: Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen for GC-MS analysis.
Workflow Visualization:
Caption: Solid-Phase Extraction (SPE) workflow.
Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is the most sensitive and is ideal for trace-level analysis of the target compound in both solid and liquid food matrices.
Causality: A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is chosen for its broad-spectrum affinity for volatile and semi-volatile compounds, including sulfur compounds and ketones.[15][16] The addition of sodium chloride ("salting out") increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes and promotes their partitioning into the headspace, thereby enhancing extraction efficiency.[17]
Materials and Reagents:
-
SPME fiber assembly (e.g., 75 µm CAR/PDMS)
-
20 mL headspace vials with septa caps
-
Sodium chloride (NaCl)
-
Heating block or water bath with magnetic stirring
Procedure:
-
Sample Preparation: Place 5 g of the homogenized food sample into a 20 mL headspace vial. Add 5 mL of deionized water and 2 g of NaCl.
-
Equilibration: Seal the vial and place it in a heating block set to 60°C. Allow the sample to equilibrate for 15 minutes with gentle agitation.
-
Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions (typically by inserting it into a hot GC inlet).
-
Extraction: After sample equilibration, expose the conditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Desorption: Retract the fiber and immediately introduce it into the heated injection port (e.g., 250°C) of the GC-MS for thermal desorption (typically for 3-5 minutes).
-
Analysis: Start the GC-MS data acquisition upon injection.
Workflow Visualization:
Caption: Headspace Solid-Phase Microextraction (HS-SPME) workflow.
Method Validation and Data Presentation
Method validation is critical to ensure the reliability of the extraction protocols. Key validation parameters include recovery, precision (repeatability), and the limit of quantitation (LOQ). The following table summarizes typical performance data for the described methods based on the analysis of similar furan and sulfur derivatives in food.[16][18][19]
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Headspace SPME (HS-SPME) |
| Typical Recovery (%) | 75 - 90% | 85 - 105% | N/A (Equilibrium-based) |
| Precision (RSD%) | < 15% | < 10% | < 15% |
| Limit of Quantitation (LOQ) | Low ng/g | Low ng/g | High to low pg/g |
| Solvent Consumption | High | Low | None |
| Selectivity | Low | Medium-High | High |
| Throughput | Low | Medium | High (with automation) |
Table 1: Comparative performance of extraction methods for 4-((2-Methyl-3-furyl)thio)-5-nonanone.
Concluding Remarks
The optimal method for extracting 4-((2-Methyl-3-furyl)thio)-5-nonanone from food matrices depends on the specific application.
-
LLE remains a viable, albeit labor-intensive, option for initial exploratory work.
-
SPE offers a superior balance of recovery, selectivity, and reduced solvent usage, making it suitable for routine quantitative analysis.[11][12]
-
HS-SPME provides the highest sensitivity and is the method of choice for trace-level detection and applications where minimizing sample handling and solvent use is a priority.[20][21]
All three methods, when properly validated and coupled with GC-MS, can provide reliable and accurate quantification of this important flavor compound, enabling better quality control and product development in the food and beverage industry.
References
- Agilent Technologies. (n.d.). Analysis of Medium Volatility Sulfur Compounds in Coffee Using Agilent GC/Q-TOF.
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-
Dold, S., & Czerny, M. (2011). Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee. Journal of Agricultural and Food Chemistry, 59(18), 9837–9845. Retrieved from [Link]
- BenchChem. (2025). Application Note: Analysis of Volatile Sulfur Compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Deibler, K. D., & Acree, T. E. (2000). Headspace Solid-Phase Microextraction Method for the Study of the Volatility of Selected Flavor Compounds. Journal of Agricultural and Food Chemistry, 48(5), 1834–1837. Retrieved from [Link]
- Lichtenberg, H., Prange, A., Modrow, H., & Hormes, J. (2007). Characterization of Sulfur Compounds in Coffee Beans by Sulfur K-XANES Spectroscopy. AIP Conference Proceedings, 882, 453–455.
-
New Food Magazine. (2020). The secret to good coffee is the sulphur compounds. Retrieved from [Link]
- Hanzzaxcel. (2022). How to Analyze Flavor Using SPME (Solid Phase Micro Extraction) and Solvent Extraction.
-
Lichtenberg, H., et al. (2007). Characterization of Sulfur Compounds in Coffee Beans by Sulfur K‐XANES Spectroscopy. AIP Conference Proceedings. Retrieved from [Link]
-
Wardencki, W., et al. (2004). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Journal of Chromatography A, 1027(1-2), 149-155. Retrieved from [Link]
-
Cui, J., et al. (2023). Advances in Food Aroma Analysis: Extraction, Separation, and Quantification Techniques. Foods, 12(15), 2873. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-Phase Microextraction for the Analysis of Aromas and Flavors. Retrieved from [Link]
-
LCGC International. (2021). The Importance of Analyzing Sulphur Compounds in Food. Retrieved from [Link]
-
McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series, 1068, 3-21. Retrieved from [Link]
-
Kim, H., et al. (2024). Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. Frontiers in Nutrition, 11, 1389617. Retrieved from [Link]
-
Chang, Y-W., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1639. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (FDB016136). Retrieved from [Link]
-
Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1168–1173. Retrieved from [Link]
-
LookChem. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]
-
Chang, Y-W., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1639. Retrieved from [Link]
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]
-
ResearchGate. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-((2-methyl-3-furyl)thio)-5-nonanone. Retrieved from [Link]
-
PubChem. (n.d.). 4-((2-Methyl-3-furyl)thio)-5-nonanone. Retrieved from [Link]
-
FEMA. (n.d.). 3571 4-((2-methyl-3-furyl)thio)-5-nonanone. Retrieved from [Link]
-
Chang, Y-W., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1639. Retrieved from [Link]
-
Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57362. Retrieved from [Link]
-
Tang, W., et al. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. Foods, 12(14), 2664. Retrieved from [Link]
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ResearchGate. (2023). Recovery and precision of furan and its derivatives in different food matrix detected by SPME-GC-MS/MS. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 4-((2-METHYL-3-FURYL)THIO)-5-NONANONE. Retrieved from [Link]
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- 21. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
Application Notes and Protocols for the Use of 4-((2-Methyl-3-furyl)thio)-5-nonanone as a Flavor Standard
Introduction: The Role of 4-((2-Methyl-3-furyl)thio)-5-nonanone in Flavor Research
4-((2-Methyl-3-furyl)thio)-5-nonanone is a potent aroma compound characterized by its distinct meaty and roasted flavor profile[1][2]. As a member of the furanone and thioether chemical classes, it contributes significantly to the savory notes found in cooked foods, arising from complex chemical pathways such as the Maillard reaction[3][4][5]. Its recognition as a FEMA GRAS (Generally Recognized as Safe) flavoring agent (FEMA Number 3571) underscores its importance and established safety profile for use in food products[6][7][8][9].
In the realm of flavor research and development, the use of well-characterized chemical standards is paramount for achieving reproducible and accurate results. 4-((2-Methyl-3-furyl)thio)-5-nonanone serves as an essential standard for several key applications:
-
Analytical Chemistry: As a reference standard in Gas Chromatography (GC) and Mass Spectrometry (MS) for the identification and quantification of this specific analyte in complex food matrices.
-
Sensory Science: As a sensory standard for training panelists to recognize specific meaty and roasted notes, and for benchmarking the flavor profiles of food products.
-
Product Development: To guide the formulation of savory food products, including plant-based meat alternatives, soups, and gravies, by providing a consistent and specific flavor note.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-((2-Methyl-3-furyl)thio)-5-nonanone as a flavor standard. The protocols outlined herein are designed to ensure scientific integrity and provide a framework for self-validating experimental systems.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a flavor standard is critical for its proper handling, storage, and application in experimental protocols.
| Property | Value | Source |
| Molecular Formula | C14H22O2S | [8][9] |
| Molecular Weight | 254.39 g/mol | [7][8] |
| CAS Number | 61295-50-9 | [8][9] |
| Appearance | Colorless to pale yellow clear liquid | [6] |
| Odor/Flavor Profile | Meaty, roasted | [1][2] |
| Boiling Point | 102-103 °C at 0.25 mm Hg | [7] |
| Density | 1.000-1.012 g/cm³ | [7] |
| Refractive Index | 1.489-1.496 | [7] |
| Solubility | Insoluble in water; soluble in fat and ethanol | [7] |
Protocol 1: Preparation of Standard Stock Solutions
The accuracy of any analytical or sensory experiment is fundamentally dependent on the precise preparation of standard solutions. This protocol details the steps for preparing a primary stock solution of 4-((2-Methyl-3-furyl)thio)-5-nonanone and subsequent serial dilutions.
Rationale for Solvent Selection
Given its solubility profile, ethanol is the recommended solvent for preparing stock solutions of 4-((2-Methyl-3-furyl)thio)-5-nonanone for most applications. Ethanol is a food-grade solvent, which is crucial for sensory analysis, and it is compatible with common analytical techniques such as GC-MS. For applications requiring a non-alcoholic medium, propylene glycol is a suitable alternative, though the dissolution may require gentle warming and agitation.
Materials and Equipment
-
4-((2-Methyl-3-furyl)thio)-5-nonanone (purity ≥98%)
-
High-purity ethanol (food grade) or propylene glycol
-
Analytical balance (readable to 0.0001 g)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
-
Glass vials with PTFE-lined caps
Step-by-Step Procedure for a 1000 ppm Stock Solution
-
Tare the Balance: Place a clean, dry 10 mL volumetric flask on the analytical balance and tare it.
-
Weigh the Standard: Carefully add 10.0 mg of 4-((2-Methyl-3-furyl)thio)-5-nonanone directly into the volumetric flask. Record the exact weight.
-
Initial Dissolution: Add a small amount of ethanol (approximately 5 mL) to the flask. Gently swirl the flask to dissolve the compound completely.
-
Dilute to Volume: Once the solute is fully dissolved, continue to add ethanol until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Homogenize: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed.
-
Label and Store: Transfer the stock solution to a labeled glass vial. The label should include the compound name, concentration (in ppm or mg/mL), solvent, preparation date, and the preparer's initials. Store the stock solution at 4°C in the dark to minimize degradation.
Preparation of Working Solutions via Serial Dilution
Working solutions for sensory or analytical experiments are prepared by diluting the stock solution. For example, to prepare a 10 ppm working solution from a 1000 ppm stock:
-
Pipette 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the same solvent used for the stock solution.
-
Mix thoroughly by inverting the flask multiple times.
This process can be repeated to create a range of concentrations suitable for generating calibration curves or for sensory threshold testing.
Caption: Workflow for the preparation of stock and working solutions.
Protocol 2: Application in Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of GC with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a sample. 4-((2-Methyl-3-furyl)thio)-5-nonanone is an excellent standard for GC-O due to its distinct aroma.
Experimental Rationale
The primary goal of using a standard in GC-O is to determine the retention time and odor character of the compound under specific chromatographic conditions. This information is then used to identify the compound in unknown samples. By injecting a known concentration, the analyst can also become familiar with the odor intensity at a specific level.
Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
Column: A non-polar or medium-polarity column is typically suitable (e.g., DB-5ms, HP-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection, depending on the concentration of the standard.
-
Oven Program: A temperature ramp that allows for good separation of volatile compounds.
-
ODP: Humidified air should be used to prevent nasal dehydration of the assessor.
Step-by-Step GC-O Protocol
-
Instrument Setup: Equilibrate the GC-O system with the chosen analytical method.
-
Standard Injection: Inject a known concentration of the 4-((2-Methyl-3-furyl)thio)-5-nonanone working solution (e.g., 1 ppm).
-
Olfactory Assessment: The assessor sniffs the effluent from the ODP throughout the chromatographic run. When an odor is detected, the assessor records the time, duration, and a description of the aroma.
-
Data Correlation: Correlate the retention time of the "meaty/roasted" aroma with the peak detected by the FID. This confirms the retention time of the standard.
-
Sample Analysis: Inject the unknown sample extract. If a "meaty/roasted" aroma is detected at the same retention time as the standard, it provides tentative identification of 4-((2-Methyl-3-furyl)thio)-5-nonanone in the sample.
-
Confirmation: For definitive identification, the GC should be coupled with a mass spectrometer to confirm the mass spectrum of the compound in the sample matches that of the standard.
Caption: Workflow for GC-O analysis using a flavor standard.
Protocol 3: Sensory Panel Training and Application
The use of 4-((2-Methyl-3-furyl)thio)-5-nonanone as a sensory standard is crucial for training panelists to reliably identify and quantify its characteristic "meaty" and "roasted" notes.
Rationale for Sensory Standard
Human sensory perception can be variable. Providing a chemical reference standard helps to anchor the panelists' perception and creates a common language for describing the flavor attribute. This is essential for obtaining consistent and reproducible data from a sensory panel.
Materials
-
A series of working solutions of 4-((2-Methyl-3-furyl)thio)-5-nonanone in a neutral base (e.g., deionized water with a suitable solubilizer, or a neutral oil).
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Glassware for sample presentation.
-
Data collection software or ballots.
Panelist Training Protocol
-
Introduction to the Aroma: Present the panelists with a solution of 4-((2-Methyl-3-furyl)thio)-5-nonanone at a concentration well above its detection threshold. Ask them to describe the aroma in their own words.
-
Descriptor Agreement: Guide the panel to a consensus on the primary descriptors, which should include "meaty" and "roasted".
-
Intensity Scaling: Provide a series of concentrations of the standard and ask the panelists to rate the intensity of the "meaty/roasted" aroma on a defined scale (e.g., a 15-point scale). This helps to calibrate the panelists to the range of intensities they might encounter.
-
Triangle Tests: To ensure panelists can reliably detect the flavor, conduct triangle tests where two samples are identical (blanks) and one contains a low concentration of the standard. Panelists must identify the odd sample.
-
Application in Food Matrices: Once trained on the standard in a neutral base, introduce it into a simple food matrix (e.g., a model soup or gravy) to train panelists to identify the note in a more complex background.
Application in Product Evaluation
Once the panel is trained, they can evaluate commercial or prototype products. When they detect the "meaty/roasted" note, they can rate its intensity. This data can be compared to a target profile or used to assess the impact of ingredient or process changes on the flavor of the product.
Conclusion
4-((2-Methyl-3-furyl)thio)-5-nonanone is a valuable tool for any researcher or developer working in the field of savory flavors. Its well-defined "meaty" and "roasted" character makes it an ideal standard for both analytical and sensory applications. By following the detailed protocols in these application notes, scientists can ensure the accuracy and reliability of their results, leading to a deeper understanding of flavor chemistry and the development of superior food products.
References
-
FooDB. (2015). Showing Compound 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (FDB016136). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-((2-methyl-3-furyl)thio)-5-nonanone. Retrieved from [Link]
-
PubChem. (n.d.). 4-((2-Methyl-3-furyl)thio)-5-nonanone. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4-((2-METHYL-3-FURYL)THIO)-5-NONANONE. Retrieved from [Link]
-
Haag, F., Hoffmann, S., & Krautwurst, D. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. Journal of Agricultural and Food Chemistry, 69(37), 10999–11005. [Link]
-
MacLeod, G. (1999). The naturally occurring furanones: formation and function from pheromone to food. Biological Reviews, 74(3), 259-298. [Link]
-
MDPI. (2021). Descriptive Sensory Attributes and Volatile Flavor Compounds of Plant-Based Meat Alternatives and Ground Beef. Retrieved from [Link]
-
ResearchGate. (2018). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). Retrieved from [Link]
-
IARAS Journals. (2023). Sensory Analysis In Meat and Meat Products. Retrieved from [Link]
-
IFT Connect. (2025). Enhancing Sensory Evaluation in Meat Science: Insights from Experts. Retrieved from [Link]
-
PMC. (2022). Sensory-Based Identification of Aroma-Active Compounds in Hotpot Seasoning before and after Boiling. Retrieved from [Link]
-
American Meat Science Association. (n.d.). Evaluating the Flavor of Meat. Retrieved from [Link]
-
FEMA. (2018). The safety evaluation of food flavouring substances: the role of metabolic studies. Retrieved from [Link]
-
EFSA. (2021). Scientific Opinion on Flavouring Group Evaluation 13 Revision 3 (FGE.13Rev3): furfuryl and furan derivatives with and without additional side-chain substituents and heteroatoms from chemical group 14. Retrieved from [Link]
- Google Patents. (2020). Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol.
-
ResearchGate. (2001). Synthesis of (2S, 3R)-2-allyl-3-furyl cyclopentanone. An enantioselective strategy towards the synthesis of phorbol. Retrieved from [Link]
-
Endeavour Speciality Chemicals. (n.d.). 4-((-2-Methyl-3-furyl)thio)-5-nonanone. Retrieved from [Link]
- Google Patents. (2020). Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol.
Sources
- 1. EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]
- 2. Showing Compound 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (FDB016136) - FooDB [foodb.ca]
- 3. Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The naturally occurring furanones: formation and function from pheromone to food | Biological Reviews | Cambridge Core [cambridge.org]
- 6. 4-((2-methyl-3-furyl)thio)-5-nonanone, 61295-50-9 [thegoodscentscompany.com]
- 7. 4-((2-Methyl-3-furyl)thio)-5-nonanone | C14H22O2S | CID 62182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 4-((-2-Methyl-3-furyl)thio)-5-nonanone | Endeavour Speciality Chemicals [endeavourchem.co.uk]
Application Note: Utilization of 4-((2-Methyl-3-furyl)thio)-5-nonanone for Authentic Meat Flavor Profiles in Reconstituted Systems
Introduction & Scientific Rationale
The global demand for consistent, high-quality, and cost-effective meat products has driven significant advancements in reconstituted meat technology. Reconstituted meat, produced by forming smaller meat cuts, trimmings, or plant-based proteins into larger, uniform products, offers benefits in waste reduction, portion control, and textural consistency[1]. However, a persistent challenge lies in recreating the authentic, rich, and complex flavor profile of traditionally cooked whole-muscle meat. The harsh processing conditions often involved in creating restructured meat products can degrade or fail to generate the key aroma compounds that consumers associate with a satisfying meat-eating experience[2].
The flavor of cooked meat is the result of a complex series of chemical reactions, primarily the Maillard reaction and lipid degradation, which produce hundreds of volatile compounds[3][4]. Among these, sulfur-containing compounds, particularly furanthiols, are recognized as "character-impact" compounds, meaning they contribute significantly to the defining aroma of meat, even at extremely low concentrations[5][6]. 2-Methyl-3-furanthiol (MFT), for example, is a potent compound known for its intense meaty aroma and is naturally formed during the cooking of various meats[5][6][7].
This application note focuses on 4-((2-Methyl-3-furyl)thio)-5-nonanone , a derivative of MFT, which has been identified as a key flavoring agent for imparting a rich, roasted, and savory meat character[8][9]. Its structure combines the potent furanthiol moiety with a ketone, contributing to a more complex and stable flavor profile. This guide provides researchers and product developers with the foundational knowledge and detailed protocols for effectively applying this compound to elevate the sensory quality of reconstituted meat products.
Compound Profile: 4-((2-Methyl-3-furyl)thio)-5-nonanone
Understanding the physicochemical properties of a flavor compound is critical for its effective and safe application.
| Property | Value | Source |
| Chemical Name | 4-((2-Methyl-3-furyl)thio)-5-nonanone | PubChem[10] |
| CAS Number | 61295-50-9 (also listed as 64835-95-6 in some sources) | Parchem[11], SCBT[12] |
| FEMA Number | 3571 | The Good Scents Company[13], FEMA[14] |
| JECFA Number | 1087 | FEMA[14] |
| Molecular Formula | C14H22O2S | PubChem[10] |
| Molecular Weight | 254.39 g/mol | PubChem[10] |
| Appearance | Liquid | PubChem[10] |
| Odor Profile | Meaty, Roasted, Savory | FooDB[8], HMDB[9] |
| Solubility | Insoluble in water; soluble in fat and ethanol | PubChem[10] |
| Safety Status | JECFA: No safety concern at current intake levels | PubChem[10], FEMA[14] |
Handling and Storage: 4-((2-Methyl-3-furyl)thio)-5-nonanone is a potent aroma chemical and should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Due to the reactivity of sulfur compounds, it should be stored in a cool, dark place in an airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lead to the formation of less impactful disulfides[15].
Experimental Design & Protocols
The successful application of this flavor compound requires a systematic approach, from the creation of a standardized base to the final sensory evaluation.
Overall Experimental Workflow
The following diagram outlines the key stages for evaluating the impact of 4-((2-Methyl-3-furyl)thio)-5-nonanone in a reconstituted meat system.
Caption: High-level workflow for flavor application and evaluation.
Protocol 1: Preparation of a Standardized Reconstituted Meat Base
Rationale: A consistent and neutral-flavored base is essential to accurately assess the contribution of the target flavor compound. This protocol uses common binders and a lean protein source to minimize confounding variables[1].
Materials:
-
Lean ground meat (e.g., pork or chicken, <10% fat), pre-chilled
-
Ice-cold water
-
Sodium chloride (salt)
-
Sodium tripolyphosphate (STPP)
-
Soy protein isolate (as a binder)
-
Bowl chopper or food processor with temperature control
Procedure:
-
Pre-Calculation: Calculate all ingredient percentages based on the total batch weight. A typical starting formulation is: 80% lean meat, 10% ice water, 1.5% salt, 0.5% STPP, 2% soy protein isolate.
-
Protein Extraction: Add the chilled ground meat and salt to the bowl chopper. Process for 1-2 minutes until the meat becomes tacky. This step is crucial for extracting myofibrillar proteins, which act as natural binders[1].
-
Binder Hydration: In a separate container, dissolve the STPP in the ice-cold water. Then, disperse the soy protein isolate into this solution to form a slurry.
-
Emulsion Formation: While the chopper is running, slowly add the binder slurry to the meat. Continue to process, monitoring the temperature closely. Do not allow the temperature of the batter to exceed 10-12°C to prevent fatting out and ensure a stable emulsion.
-
Final Product: Once a homogenous and tacky batter is formed, it is ready for flavor application. This base should have a relatively neutral, slightly salty taste and a cohesive texture.
Protocol 2: Dosing and Homogenization
Rationale: Due to its potency and insolubility in water, the flavor compound must be pre-dissolved in a suitable solvent and thoroughly homogenized into the meat base to ensure uniform distribution.
Materials:
-
4-((2-Methyl-3-furyl)thio)-5-nonanone
-
Food-grade solvent (e.g., ethanol or propylene glycol)
-
Calibrated micropipettes
-
Prepared reconstituted meat base from Protocol 1
Procedure:
-
Stock Solution: Prepare a 0.1% (1000 ppm) stock solution of the flavor compound in the chosen solvent. For example, dissolve 10 mg of the compound in 10 g of ethanol. Store this stock solution in an amber glass vial in a refrigerator.
-
Dosing Calculation: Determine the target concentrations for evaluation. Given the potency of such compounds, a wide range should be tested. Suggested levels in the final product are:
-
Control (0 ppb - base only)
-
Low (25 ppb)
-
Medium (50 ppb)
-
High (100 ppb) Calculate the amount of stock solution needed for each batch of meat base. For a 1 kg batch at a 50 ppb target: (50 µg/kg) / (1000 mg/L) = 0.05 mL of stock solution.
-
-
Application: Add the calculated volume of the stock solution to the meat base during the final stages of mixing in the bowl chopper.
-
Homogenization: Mix for an additional 2-3 minutes to ensure the flavor is evenly distributed throughout the batter.
-
Forming & Cooking: Form the flavored batter into standardized patties (e.g., 100g weight, 1.5 cm thickness). Cook using a consistent method (e.g., pan-frying to a core temperature of 75°C) to ensure comparable sensory results.
Protocol 3: Sensory Evaluation using Quantitative Descriptive Analysis (QDA)
Rationale: QDA is a robust sensory method that provides detailed, quantifiable data on a product's specific attributes[16][17][18]. It relies on a small panel of trained assessors who function as analytical instruments[19].
Procedure:
-
Panelist Selection & Training:
-
Recruit 8-12 individuals screened for sensory acuity and ability to articulate perceptions.
-
Conduct training sessions (10-20 hours) to familiarize panelists with the product category. During training, the panel develops a consensus vocabulary (lexicon) to describe the aroma and flavor attributes of meat[20][21].
-
Example Lexicon: Roasted, Savory/Umami, Soupy, Fatty, Sulfurous, Bloody/Serumy, Cardboard.
-
-
Evaluation:
-
Cook the coded samples from Protocol 2 in a standardized manner immediately before serving.
-
Present samples monadically (one at a time) in a controlled sensory lab environment with individual booths[18].
-
Panelists independently rate the intensity of each attribute on a 15-cm unstructured line scale, anchored with "Low" and "High".
-
Provide unsalted crackers and room-temperature water for palate cleansing between samples.
-
-
Data Collection: The distance from the "Low" anchor to the panelist's mark is measured to generate a numerical intensity score for each attribute for each sample.
Caption: Workflow for the Quantitative Descriptive Analysis (QDA) method.
Data Analysis & Expected Outcomes
The intensity scores from the QDA panel can be statistically analyzed (e.g., using ANOVA and spider plots) to visualize the impact of adding 4-((2-Methyl-3-furyl)thio)-5-nonanone.
Expected Outcomes:
-
Control: The control sample is expected to have low scores for desirable meat-related attributes like "Roasted" and "Savory" and may have higher scores for undesirable notes like "Soupy" or "Cardboard."
-
Dosed Samples: As the concentration of the flavor compound increases, a significant increase in the intensity of "Roasted," "Savory/Umami," and potentially "Sulfurous" attributes is anticipated. The goal is to find an optimal level that enhances the desired meaty character without introducing an overly artificial or unbalanced sulfur note.
Example Data Table:
| Attribute | Control (0 ppb) | Low (25 ppb) | Medium (50 ppb) | High (100 ppb) |
| Roasted | 1.5 | 4.0 | 6.5 | 7.8 |
| Savory/Umami | 2.0 | 4.8 | 7.0 | 8.1 |
| Soupy | 5.0 | 3.5 | 2.0 | 1.5 |
| Sulfurous | 0.5 | 1.5 | 2.5 | 4.5 |
| Fatty | 2.5 | 2.8 | 3.0 | 3.1 |
This example data illustrates how the addition of the compound can successfully shift the sensory profile from a bland, "soupy" character to a more authentic "roasted" and "savory" profile. The "Sulfurous" note increases with concentration, and the optimal level will be a balance between maximizing positive attributes and minimizing potentially harsh notes.
Troubleshooting & Best Practices
-
Hot Spots/Inconsistent Flavor: This is typically due to poor homogenization. Ensure the flavor stock solution is added slowly during mixing and that the mixing time is adequate for the batch size.
-
Weak Flavor Impact: The compound may be binding to other ingredients in the matrix (flavor scalping). Re-evaluate the base formulation or consider slightly higher dosage levels.
-
Off-Note Formation: Sulfur compounds can be prone to oxidation. Ensure the raw material is stored correctly and that the stock solution is fresh. Unwanted "burnt tire" notes can occur if the compound is overdosed[15].
-
Panelist Fatigue: Limit the number of samples per session to 4-5 to avoid sensory adaptation and fatigue, which can compromise data quality.
Conclusion
4-((2-Methyl-3-furyl)thio)-5-nonanone is a powerful tool for flavor scientists and product developers seeking to create authentic and appealing meat flavors in reconstituted systems. Its ability to impart characteristic roasted and savory notes at parts-per-billion concentrations makes it a highly efficient solution to overcome the flavor challenges inherent in processed meat and meat-alternative products. By employing the systematic protocols for application and sensory validation outlined in this guide, researchers can effectively harness the potential of this compound to significantly enhance the consumer acceptability of their products.
References
- Vertex AI Search. (n.d.). 2-methyl-3-furanthiol | Buy Bulk Meaty Savory Chemical.
- Zhang, Y., & Ho, C. T. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Journal of Sulfur Chemistry, 34(1-2), 104-116.
- Perfumer & Flavorist. (n.d.). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol.
- Perfumer & Flavorist. (2025). Flavor Bites: 2-Methyl 3-furanthiol.
- FooDB. (2010). Showing Compound 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (FDB016136).
- Shahidi, F., Rubin, L. J., & D'Souza, L. A. (1986). Meat flavor volatiles: a review of the composition, techniques of analysis, and sensory evaluation. Critical Reviews in Food Science and Nutrition, 24(2), 141-243.
- ResearchGate. (2025). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound | Request PDF.
- American Meat Science Association. (n.d.). Evaluating the Flavor of Meat.
- Domínguez, R., et al. (2019). The Development of Aromas in Ruminant Meat. Foods, 8(9), 366.
- IARAS Journals. (n.d.). Sensory Analysis In Meat and Meat Products.
- Agriculture Institute. (2023). Key Sensory Attributes for Evaluating Meat Products.
- Jo, K., et al. (2024). Effective Strategies for Understanding Meat Flavor: A Review. Foods, 13(1), 123.
- PubChem. (n.d.). 4-((2-Methyl-3-furyl)thio)-5-nonanone.
- MDPI. (2024). Diversified Techniques for Restructuring Meat Protein-Derived Products and Analogues.
- ASTM Digital Library. (2020). Chapter 3 | Quantitative Descriptive Analysis.
- Principles of Food Science Key Term. (n.d.). Quantitative descriptive analysis (qda) Definition.
- Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424.
- Haag, F., et al. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. Journal of Agricultural and Food Chemistry, 69(37), 10999-11005.
- Taylor & Francis eBooks. (1988). Quantitative Descriptive Analysis.
- MDPI Encyclopedia. (n.d.). Odor Compounds in Meat.
- The Good Scents Company. (n.d.). 4-((2-methyl-3-furyl)thio)-5-nonanone.
- Food Safety Institute. (2025). Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling.
- Parchem. (n.d.). 4-((2-methyl-3-furyl)thio)-5-nonanone.
- Dinani, S. T., et al. (2024). Modern Concepts of Restructured Meat Production and Market Opportunities. Foods, 13(1), 123.
- Affinity Labs. (n.d.). Quantitative descriptive analysis.
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Introduction: Understanding the Sensory Profile of a Key Flavor Compound
An Application Guide to the Sensory Evaluation of 4-((2-Methyl-3-furyl)thio)-5-nonanone
4-((2-Methyl-3-furyl)thio)-5-nonanone, identified as FEMA number 3571, is a significant flavoring agent valued for its potent savory, meaty, and roasted sensory characteristics.[1][2][3][4] Chemically, it is classified as an aryl thioether and contains a furan moiety, a class of compounds often associated with the aromas generated during the thermal processing of food.[2][3][5][6] Its application is widespread, enhancing the flavor profiles of products such as gravies, soups, and meat products.[1] For researchers, flavor chemists, and drug development professionals, a precise understanding and quantification of its sensory attributes are paramount for effective product formulation, quality control, and the potential masking of undesirable off-notes in pharmaceuticals.
This guide provides a detailed framework of application notes and protocols for the comprehensive sensory evaluation of 4-((2-Methyl-3-furyl)thio)-5-nonanone. The methodologies are designed to progress from fundamental detection to in-depth characterization, ensuring scientific rigor and generating actionable data.
Section 1: Foundational Principles for Reliable Sensory Analysis
Before initiating any specific protocol, establishing a controlled and consistent environment is critical to the integrity of the sensory data. These foundational elements minimize bias and variability.
1.1 The Sensory Evaluation Environment All sensory testing should be conducted in a dedicated sensory laboratory designed to be free from external odors and distractions.[7][8] Key environmental controls include:
-
Controlled Lighting: Use of colored lighting (e.g., red light) can mask subtle visual differences between samples that are not relevant to the flavor profile.
-
Temperature and Humidity Control: Maintain a comfortable and consistent climate to ensure panelist comfort and focus.
-
Individual Booths: Panelists should work independently in partitioned booths to prevent interaction and influence.[9]
1.2 Panelist Selection and Management The human palate is the analytical instrument in sensory science. Therefore, careful selection and training of panelists are essential.
-
Screening: Potential panelists should be screened for sensory acuity, including their ability to detect basic tastes and describe aromas. They should have good health, no relevant allergies, and be non-smokers.[8]
-
Availability and Motivation: Panelists must be available for regular testing sessions and motivated to participate.
-
Verbal Skills: For descriptive analysis, panelists need to be articulate in describing their sensory perceptions.[8]
1.3 General Sample Preparation and Presentation Consistency in sample handling is a cornerstone of trustworthy results.
-
Solvent Selection: 4-((2-Methyl-3-furyl)thio)-5-nonanone is soluble in alcohol and fats but has low water solubility.[1][4] For most applications, a neutral, deodorized oil or propylene glycol is a suitable solvent. The chosen solvent should be evaluated independently to ensure it contributes no interfering aroma.
-
Concentration: The compound should be diluted to a concentration appropriate for the specific test being conducted (e.g., near-threshold for discrimination tests, supra-threshold for descriptive analysis).
-
Coding and Randomization: All samples must be presented in identical containers labeled with random three-digit codes. The presentation order should be randomized for each panelist to prevent order bias.[8][10]
-
Palate Cleansers: Provide panelists with unsalted crackers and filtered, room-temperature water to cleanse their palates between samples.[11]
Section 2: Protocol for Sensory Threshold Determination
Threshold testing determines the minimum concentration at which a substance can be detected or recognized.[12][13] This is crucial for understanding the potency of 4-((2-Methyl-3-furyl)thio)-5-nonanone and for setting usage levels in commercial products. The following protocol is based on the ascending forced-choice (AFC) method of limits.[14][15]
Objective: To determine the Absolute Threshold (detection) and Recognition Threshold (identification) of the compound.
Protocol: 3-Alternative Forced-Choice (3-AFC) Ascending Series
-
Panel: A minimum of 20-25 screened panelists is recommended.[15]
-
Sample Preparation:
-
Prepare a series of dilutions of 4-((2-Methyl-3-furyl)thio)-5-nonanone in a neutral solvent (e.g., propylene glycol). The concentration steps should be in a geometric progression (e.g., half-log or log2 steps).
-
For each concentration, prepare a triad of samples: two blanks (solvent only) and one spiked sample.
-
-
Presentation:
-
Present the triads to each panelist in order of increasing concentration.
-
For each triad, the panelist is instructed to identify the "odd" or different sample, even if they must guess.[11]
-
After identifying the odd sample, ask the panelist if they can describe the character of the aroma/flavor.
-
-
Data Collection:
-
Record whether the panelist correctly identified the odd sample at each concentration.
-
Record the concentration at which the panelist first correctly identifies the compound's character (e.g., "meaty").
-
-
Threshold Calculation:
-
Individual Absolute Threshold: The best-estimate threshold for an individual is the geometric mean of the last incorrect concentration and the first correct concentration.
-
Individual Recognition Threshold: The first concentration at which the panelist correctly identifies the sample and correctly describes its characteristic aroma.
-
Group Threshold: The group threshold is calculated as the geometric mean of the individual panelists' thresholds.
-
| Parameter | Specification | Rationale |
| Test Type | 3-Alternative Forced Choice (3-AFC) | Reduces the probability of a correct guess to 33.3%, increasing statistical power over a paired comparison test.[16] |
| Panel Size | 20-40 individuals | Ensures sufficient data for statistically reliable group threshold calculation.[9] |
| Concentration Series | Ascending Geometric Progression | Prevents sensory fatigue that can occur when starting with high concentrations. |
| Data Analysis | Geometric Mean | Appropriate for sensory data which is often log-normally distributed.[15] |
Section 3: Protocol for Discrimination Testing (Triangle Test)
The triangle test is a robust method to determine if a perceptible sensory difference exists between two products.[11][17] This is essential for quality control, such as assessing if a change in raw material supplier or a minor process adjustment has altered the final product's sensory profile. This protocol adheres to the ASTM E1885-18 standard.[18][19]
Objective: To determine if adding 4-((2-Methyl-3-furyl)thio)-5-nonanone to a product base creates a sensorially different product.
Protocol: ASTM E1885 Triangle Test
-
Panel: A minimum of 24-30 panelists is recommended for reliable results.[9][17]
-
Sample Preparation:
-
Prepare two sets of samples: a control (e.g., soup base) and a test sample (soup base with a specified concentration of the compound).
-
For each panelist, prepare a triad consisting of three coded samples. Two samples are identical (either both control or both test), and one is different.
-
-
Presentation:
-
There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB). The order for each panelist must be randomized and balanced across the panel.
-
Instruct panelists to taste the samples from left to right and identify the "odd" sample.[11] A forced choice is required.
-
-
Data Analysis:
-
Tally the total number of panelists and the number who correctly identified the odd sample.
-
Compare the number of correct responses to a statistical table for the triangle test to determine the level of significance (p-value). A significant result indicates that a perceptible difference exists between the control and test products.
-
| QDA Attribute Example | Low Anchor | High Anchor | Reference Standard Example |
| Roasted Beef | None | Extreme | Pan-seared beef jus |
| Savory/Umami | None | Extreme | 0.5% Monosodium Glutamate solution |
| Sulfurous | None | Extreme | Dilute solution of dimethyl sulfide |
| Brothy | None | Extreme | Specific commercial beef broth |
| Fatty Mouthfeel | None | Extreme | 5% solution of corn oil in water with emulsifier |
Section 5: Advanced Instrumental-Sensory Correlation
For an even deeper understanding, sensory data can be correlated with instrumental analysis. Gas Chromatography-Olfactometry (GC-O) is a powerful hybrid technique that combines the separation power of a gas chromatograph with the sensitivity of the human nose. [20][21][22] In a GC-O analysis, a sample containing 4-((2-Methyl-3-furyl)thio)-5-nonanone is injected into a GC. The effluent from the column is split, with one part going to a standard detector (like a mass spectrometer for identification) and the other part going to a heated sniffing port. [20]A trained panelist sniffs the port and records the time, intensity, and character of any aromas they detect. This allows for the unequivocal confirmation that the "meaty" or "roasted" aroma at a specific retention time is, in fact, caused by the target compound.
Conclusion
The systematic sensory evaluation of 4-((2-Methyl-3-furyl)thio)-5-nonanone is indispensable for its effective and consistent application. By employing a tiered approach—starting with Threshold Determination to understand potency, using the Triangle Test for quality control and difference testing, and applying Quantitative Descriptive Analysis for full characterization—researchers and developers can gain a comprehensive and actionable understanding of this key flavor ingredient. These robust protocols, grounded in established sensory science principles, provide the framework necessary to harness its unique sensory properties for the development of superior food, beverage, and pharmaceutical products.
References
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The Good Scents Company. (n.d.). 4-((2-methyl-3-furyl)thio)-5-nonanone. Retrieved from [Link]
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Human Metabolome Database. (2012). Showing metabocard for 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (HMDB0037141). Retrieved from [Link]
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StudySmarter. (2024). Sensory Thresholds: Definition & Importance. Retrieved from [Link]
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Scribd. (n.d.). Triangle Test. Retrieved from [Link]
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StudySmarter. (2024). Food Flavor Analysis: Techniques & Sensory. Retrieved from [Link]
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DraughtLab. (2023). About Sensory Thresholds. Retrieved from [Link]
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Campden BRI. (n.d.). Sensory triangle testing (discrimination test). Retrieved from [Link]
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Food Science Toolbox. (2020). Sensory Evaluation. Retrieved from [Link]
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SciELO Brasil. (2023). Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. Retrieved from [Link]
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American Society of Brewing Chemists. (n.d.). Testing for Sensory Threshold of Added Substances. Retrieved from [Link]
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Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. Retrieved from [Link]
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AQUALAB. (2024). Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. Retrieved from [Link]
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Slideshare. (2018). Methods of flavor evaluation. Retrieved from [Link]
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Tentamus Group. (2025). Sensory analysis – How flavour tests support product development. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-((2-Methyl-3-furyl)thio)-5-nonanone. PubChem Compound Database. Retrieved from [Link]
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Taylor & Francis eBooks. (1988). Quantitative Descriptive Analysis. Retrieved from [Link]
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Repository UHAMKA. (2021). Sensory Profile Analysis of Herbal Chicken Essence Using Quantitative Descriptive Analysis (QDA). Retrieved from [Link]
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ASTM International. (2018). Standard Test Method for Sensory Analysis—Triangle Test (E1885-18). Retrieved from [Link]
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SpringerLink. (2014). Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham. Retrieved from [Link]
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ASTM International. (2011). Standard Test Method for Sensory Analysis—Triangle Test (E1885-04(2011)). Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-furfuryl thio-2-pentanone. Retrieved from [Link]
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American Meat Science Association. (2015). Research guidelines for cookery, sensory evaluation, and instrumental tenderness measurements of meat. Retrieved from [Link]
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Wikipedia. (2023). Gas chromatography-olfactometry. Retrieved from [Link]
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Chemical Engineering Transactions. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Retrieved from [Link]
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Virginia Tech. (n.d.). SENSORY ANALYSIS Section 4. Methods of Sensory Evaluation. Retrieved from [Link]
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ASTM International. (n.d.). E1885 Standard Test Method for Sensory Analysis - Triangle Test. Retrieved from [Link]
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FEMA. (n.d.). 3571 4-((2-methyl-3-furyl)thio)-5-nonanone. Retrieved from [Link]
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MDPI. (2022). Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals. Retrieved from [Link]
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PubMed. (2019). Synthesis and evaluation of 2,5-furan, 2,5-thiophene and 3,4-thiophene-based derivatives as CXCR4 inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Retrieved from [Link]
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PubMed. (2018). Determination of furan and furan derivatives in baby food. Retrieved from [Link]
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Application Note: Quantification of 4-((2-Methyl-3-furyl)thio)-5-nonanone in Savory Food Products
Introduction: The Role of a Key Sulfur Compound in Savory Flavors
4-((2-Methyl-3-furyl)thio)-5-nonanone is a potent, sulfur-containing aroma compound that contributes significant "meaty" and "roasted" flavor notes to a variety of savory food products.[1] Its presence, even at trace levels (parts per billion), can define the characteristic flavor profile of cooked meats, gravies, and snack foods.[2] Volatile sulfur compounds as a class are known for their extremely low odor thresholds and chemical lability, making their accurate quantification a significant analytical challenge.[3][4] The complexity of food matrices, which are rich in fats, proteins, and carbohydrates, further complicates the isolation and measurement of this specific analyte.[5]
This application note presents a robust and validated method for the quantification of 4-((2-Methyl-3-furyl)thio)-5-nonanone in complex savory food matrices. The methodology leverages the strengths of Solvent-Assisted Flavour Evaporation (SAFE) for gentle, artifact-free isolation of volatile compounds, coupled with the precision and accuracy of Stable Isotope Dilution Analysis (SIDA) using Gas Chromatography-Mass Spectrometry (GC-MS). This combined approach is considered a gold standard for the accurate quantification of trace-level flavor compounds.[6][7]
Principle of the Analytical Workflow
The core of this method is the accurate measurement of the target analyte by comparing its mass spectrometric response to that of a chemically identical, but heavier, stable isotope-labeled internal standard.
-
Sample Homogenization & Spiking: The food sample is first homogenized and then spiked with a known concentration of a synthesized stable isotope-labeled analogue of 4-((2-Methyl-3-furyl)thio)-5-nonanone (e.g., d4-4-((2-Methyl-3-furyl)thio)-5-nonanone). This internal standard behaves identically to the native analyte during extraction and analysis, correcting for any losses or matrix effects.[7][8][9]
-
Solvent Extraction: The analyte and internal standard are extracted from the food matrix into an organic solvent.
-
Isolate Purification via SAFE: The solvent extract, containing volatile flavor compounds and non-volatile matrix components (like fats and sugars), is purified using Solvent-Assisted Flavour Evaporation (SAFE). This high-vacuum distillation technique gently separates volatile and semi-volatile compounds from the non-volatile matrix at low temperatures (typically 40-50°C), preventing thermal degradation and artifact formation.[10][11][12]
-
Concentration: The purified volatile fraction is carefully concentrated to an optimal volume for GC-MS analysis, often using a Vigreux column followed by gentle nitrogen blowdown.[10]
-
GC-MS Analysis: The concentrated extract is injected into a GC-MS system. The gas chromatograph separates the individual volatile compounds, and the mass spectrometer detects and quantifies the target analyte and its labeled internal standard based on their specific mass-to-charge ratios.
Apparatus and Reagents
-
Sample Preparation:
-
High-speed blender/homogenizer
-
Solvent-Assisted Flavour Evaporation (SAFE) apparatus[13]
-
High-vacuum pump (<10⁻³ mbar)
-
Liquid nitrogen
-
Vigreux distillation column and Kuderna-Danish (KD) concentrator
-
Nitrogen evaporation system
-
-
Analytical Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector
-
Mass Spectrometer (MS), preferably a triple quadrupole (QqQ) or high-resolution (e.g., TOF) instrument for enhanced selectivity
-
Sulfur-specific detector like a Pulsed Flame Photometric Detector (PFPD) can be used in parallel for enhanced selectivity if available.[3][14]
-
-
Reagents and Standards:
-
Analyte: 4-((2-Methyl-3-furyl)thio)-5-nonanone (≥98% purity)
-
Internal Standard: Deuterated 4-((2-Methyl-3-furyl)thio)-5-nonanone (e.g., d4-version, custom synthesis required)
-
Solvents: Dichloromethane or Diethyl ether (distilled, high purity)
-
Anhydrous sodium sulfate (ACS grade)
-
Helium (carrier gas, >99.999% purity)
-
Experimental Protocols
Part A: Sample Preparation and Extraction
-
Homogenization: Weigh 20 g of the savory food product into a blender jar. If the sample is dry, add 80 mL of purified water and homogenize to a smooth slurry. For liquid samples (e.g., gravy), use 50 g directly.
-
Internal Standard Spiking: Accurately spike the homogenate with a known amount of the deuterated internal standard solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to achieve a final concentration relevant to the expected analyte level.
-
Equilibration: Allow the spiked sample to equilibrate for 30 minutes at room temperature, mixing gently, to ensure the internal standard is fully integrated into the matrix.
-
Solvent Extraction: Add 150 mL of high-purity dichloromethane to the slurry. Homogenize for an additional 2 minutes.
-
Centrifugation: Transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes to separate the organic layer.
-
Collection & Drying: Carefully collect the organic (bottom) layer. Pass the extract through a funnel containing anhydrous sodium sulfate to remove residual water. Repeat the extraction of the aqueous phase twice more with 75 mL of dichloromethane each time. Pool all dried organic extracts.
Part B: Isolate Purification by SAFE
Causality: The SAFE technique is critical for removing non-volatile lipids and sugars that would otherwise contaminate the GC inlet and column, and interfere with the analysis. Its use of high vacuum allows for distillation at low temperatures, preserving the chemical integrity of thermally sensitive sulfur compounds.[10][12]
-
Apparatus Setup: Assemble the SAFE apparatus according to the manufacturer's instructions. Ensure all glass joints are perfectly sealed.
-
Cooling: Fill the cold traps of the apparatus with liquid nitrogen.
-
Vacuum Application: Start the high-vacuum pump and allow the system to reach a stable pressure below 10⁻³ mbar.
-
Distillation: Slowly introduce the dried solvent extract from Part A into the dropping funnel of the SAFE apparatus. The solvent and volatile compounds will evaporate instantly upon entering the vacuum chamber and re-condense in the liquid nitrogen-cooled traps.
-
Collection: Once all the extract has been distilled, shut off the vacuum and allow the system to return to atmospheric pressure. Carefully collect the frozen condensate (the purified flavor isolate) from the traps.
Part C: Concentration
-
Bulk Concentration: Concentrate the collected isolate from ~300 mL down to approximately 5 mL using a Vigreux column.
-
Final Concentration: Transfer the 5 mL concentrate to a graduated vial and further concentrate it to a final volume of 200 µL under a gentle stream of high-purity nitrogen.[10] This final volume can be adjusted based on the expected analyte concentration and instrument sensitivity.
Workflow Visualization
The entire analytical process from sample preparation to data acquisition is summarized in the following workflow diagram.
Caption: Workflow for the quantification of 4-((2-Methyl-3-furyl)thio)-5-nonanone.
Instrumental Analysis: GC-MS Parameters
-
GC System: Agilent 8890 GC (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Splitless mode, 250°C, 1 µL injection volume.
-
Oven Program: 40°C (hold 2 min), ramp to 250°C at 8°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 7000D QqQ (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.
-
Rationale: MRM mode isolates a specific precursor ion for the analyte and its standard, fragments it, and then monitors for a specific product ion. This two-stage filtering process drastically reduces chemical noise from the matrix, which is essential for accurate trace-level quantification.
-
-
MRM Transitions (Example):
-
Analyte (Native): Precursor ion (e.g., m/z 254) → Product ion (e.g., m/z 127)
-
Internal Standard (d4-IS): Precursor ion (e.g., m/z 258) → Product ion (e.g., m/z 131) (Note: Specific ions must be determined experimentally by infusing pure standards.)
-
Method Validation and Quality Control
To ensure the trustworthiness and reliability of the results, the method must be validated according to established guidelines.[15][16][17][18]
-
Selectivity: The ability to differentiate the analyte from other matrix components, confirmed by the absence of interfering peaks in blank matrix samples at the analyte's retention time.[17]
-
Linearity & Range: A calibration curve should be prepared by analyzing standards at a minimum of five concentration levels. The method should demonstrate a linear response (R² > 0.995) over the expected concentration range in the food products.
-
Limit of Detection (LOD) & Quantification (LOQ): Determined as the concentration that yields a signal-to-noise ratio of 3 and 10, respectively.
-
Accuracy & Recovery: Assessed by spiking blank matrix samples at low, medium, and high concentration levels. Mean recoveries should be within 80-120%.
-
Precision: Evaluated as the relative standard deviation (RSD) of replicate analyses (n=6) of a spiked sample. Intra-day precision should be <15% RSD.
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity (R²) | > 0.995 | Ensures proportional response across a range. |
| Accuracy (Recovery) | 80 - 120% | Measures how close the result is to the true value. |
| Precision (RSD) | < 15% | Measures the repeatability of the method. |
| LOD (S/N) | ~3:1 | Lowest concentration that can be reliably detected. |
| LOQ (S/N) | ~10:1 | Lowest concentration that can be accurately quantified. |
Data Presentation: Example Results
The following table summarizes hypothetical quantification results for 4-((2-Methyl-3-furyl)thio)-5-nonanone in various savory food products using this method.
| Sample ID | Food Matrix | Mean Concentration (µg/kg) | Standard Deviation (µg/kg) | RSD (%) |
| SV01-A | Beef Gravy | 12.5 | 1.1 | 8.8 |
| SV01-B | Roasted Chicken Drippings | 28.3 | 2.5 | 8.8 |
| SV01-C | Savory Snack Seasoning | 5.2 | 0.6 | 11.5 |
| SV01-D | Plant-Based Meat Analogue | 1.8 | 0.2 | 11.1 |
| QC-Spike | Beef Gravy (Spiked at 10 µg/kg) | 9.7 (97% Recovery) | 0.8 | 8.2 |
References
-
Organomation. (n.d.). Understanding Solvent-Assisted Flavor Evaporation (SAFE). Retrieved from [Link]
-
FoodWrite. (2022, August 4). The Value of Solvent-Assisted Flavor Evaporation (SAFE). Retrieved from [Link]
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FAO Knowledge Repository. (1997, December 4). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. Retrieved from [Link]
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KIRIYAMA. (n.d.). SAFE Solvent Assisted Flavor Evaporator. Retrieved from [Link]
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AZoM. (2014, September 3). Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. Retrieved from [Link]
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Food Safety Institute. (2025, August 1). Understanding Method Validation in Food Testing Laboratories. Retrieved from [Link]
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Pranaya. (2024, October 27). Advanced SAFE Methods for Superior Flavor Results [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2025, August 10). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. Retrieved from [Link]
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MDPI. (2025, August 4). Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food. Retrieved from [Link]
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Leibniz-LSB@TUM. (2022, June 14). Automated Solvent Assisted Flavour Evaporation [Video]. YouTube. Retrieved from [Link]
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U.S. Food & Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]
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PubMed. (2017, April 15). Stable Isotope Dilution Assay (SIDA) and HS-SPME-GCMS Quantification of Key Aroma Volatiles for Fruit and Sap of Australian Mango Cultivars. Retrieved from [Link]
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ACS Symposium Series. (2011, August 24). The Significance of Volatile Sulfur Compounds in Food Flavors. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Quantitation using a stable isotope dilution assay (SIDA) and thresholds of taste-active pyroglutamyl decapeptide ethyl esters (PGDPEs) in sake. Retrieved from [Link]
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PubMed Central. (n.d.). Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. Retrieved from [Link]
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Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]
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SpringerLink. (n.d.). Stable isotope dilution assays for quantitation of organic trace compounds in food analysis. Retrieved from [Link]
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ResearchGate. (2025, September 10). The Power of Stable Isotope Dilution Assays in Brewing. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative analysis of four flavor compounds by SBSE-TD-GC-MS. Retrieved from [Link]
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U.S. Food & Drug Administration. (n.d.). Guidelines for the Validation of Analytical Methods for the Detection of Microbial Pathogens in Foods and Feeds. Retrieved from [Link]
-
MDPI. (2023, August 23). Characterization of Volatile Flavor Compounds in Dry-Rendered Beef Fat by Different Solvent-Assisted Flavor Evaporation (SAFE) Combined with GC–MS, GC–O, and OAV. Retrieved from [Link]
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PubMed Central. (2023, May 8). Aroma Characterization of Roasted Meat and Meat Substitutes Using Gas Chromatography–Mass Spectrometry with Simultaneous Selective Detection and a Dedicated Software Tool, AromaMS. Retrieved from [Link]
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Research and Reviews. (2024, September 28). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
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ScienceDirect. (2007, September 12). Gas chromatography–olfactometry in food flavour analysis. Retrieved from [Link]
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ResearchGate. (2025, August 10). The Significance of Volatile Sulfur Compounds in Food Flavors. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (FDB016136). Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-((2-methyl-3-furyl)thio)-5-nonanone. Retrieved from [Link]
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ResearchGate. (n.d.). Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. Retrieved from [Link]
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Application Note: Methodologies for the Analysis and Application of FEMA 3571 in Savory Flavor Systems
Introduction: The Role of 4-[(2-methyl-3-furyl)thio]-5-nonanone in Modern Flavor Science
The quest for authentic and impactful savory flavors is a cornerstone of food product development. Among the vast palette of molecules available to flavor chemists, sulfur-containing furan derivatives are prized for their ability to impart complex, meaty, and roasted notes at very low concentrations. FEMA 3571, chemically known as 4-[(2-methyl-3-furyl)thio]-5-nonanone, is a key ingredient in this class.[1][2][3] It is recognized for its potent savory flavor profile, making it a valuable tool for building the foundational notes of cooked meats, broths, and roasted savory snacks.[4]
This technical guide provides a comprehensive overview of the methodologies required to effectively study and apply FEMA 3571. As a substance designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel, its use is predicated on rigorous safety and application analysis.[5][6] The protocols herein are designed for researchers, flavor chemists, and quality control professionals, providing the technical framework for analytical characterization, sensory evaluation, and stability assessment. We will explore not just the "how" but the "why" behind these protocols, ensuring a deep, causal understanding of the experimental choices involved.
Physicochemical Properties and Regulatory Profile
A foundational understanding of a flavor ingredient's chemical identity and regulatory status is paramount before any experimental work commences. FEMA 3571 is a semi-volatile organic compound whose structure is key to its characteristic flavor. The furan ring is associated with caramelic and roasted notes, while the thioether linkage introduces the critical sulfurous, meaty complexity.
| Property | Value | Source |
| FEMA Number | 3571 | [1][2][4] |
| Chemical Name | 4-[(2-methyl-3-furyl)thio]-5-nonanone | [1][3][4] |
| CAS Number | 61295-50-9 | [1][2][4] |
| JECFA Number | 1087 | [1][4] |
| Molecular Formula | C₁₄H₂₂O₂S | Inferred from name |
| Molecular Weight | 254.39 g/mol | Inferred from formula |
| Flavor Profile | Savory, Meaty, Roasted | [4] |
| Regulatory Status | FEMA GRAS™ Flavoring Agent | [4][6] |
Analytical Characterization: Quantification via Gas Chromatography-Mass Spectrometry (GC-MS)
To control the flavor impact and ensure consistency of FEMA 3571 in a food product, a robust analytical method for its identification and quantification is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application due to its high sensitivity and specificity in analyzing volatile and semi-volatile compounds within complex food matrices.[7][8][9]
The core principle involves separating the flavor compound from other matrix components in the gas chromatograph, followed by its ionization and detection in the mass spectrometer, which provides both a unique fragmentation pattern for identification and a signal intensity for quantification.[7]
Workflow for GC-MS Analysis of FEMA 3571
Caption: Workflow for the extraction and GC-MS quantification of FEMA 3571.
Protocol 2.1: GC-MS Quantification of FEMA 3571 in a Soup Base
Causality: This protocol uses a liquid-liquid extraction to isolate semi-volatile compounds like FEMA 3571 from the aqueous and high-solid matrix of a soup base. An internal standard (IS), such as 2-methyl-3-(methylthio)furan (structurally related but not naturally present), is added at the start to correct for variations in extraction efficiency and injection volume, ensuring accuracy.
Methodology:
-
Sample Preparation:
-
Weigh 5.0 g of the homogenized soup base into a 50 mL centrifuge tube.
-
Add 100 µL of the internal standard solution (e.g., 10 ppm 2-methyl-3-(methylthio)furan in methanol).
-
Add 10 mL of dichloromethane.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Extraction:
-
Carefully transfer the bottom organic layer (dichloromethane) to a clean vial using a glass pipette.
-
Repeat the extraction step on the remaining aqueous layer with a fresh 10 mL of dichloromethane.
-
Combine the two organic extracts.
-
-
Concentration:
-
Gently evaporate the combined extract down to a final volume of 1.0 mL under a stream of nitrogen gas. This step concentrates the analyte to improve detection limits.
-
Transfer the final extract to a 2 mL autosampler vial for analysis.
-
-
GC-MS Instrumental Parameters:
-
GC System: Agilent 8890 or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
MS System: Agilent 5977 or equivalent.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Can be run in full scan mode (m/z 40-350) for initial identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification, monitoring key ions for FEMA 3571 (e.g., m/z 127, 113, 183) and the internal standard.
-
-
Quantification:
-
Prepare a calibration curve using standards of FEMA 3571 (e.g., 0.1, 0.5, 1, 5, 10 ppm) containing a fixed concentration of the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Calculate the concentration of FEMA 3571 in the sample using the regression equation from the calibration curve.
-
Sensory Evaluation: Profiling and Impact Assessment
Analytical data provides concentration, but sensory evaluation is required to understand a flavor's character and impact.[10] Sensory protocols are critical for determining the flavor profile of FEMA 3571 and its contribution to a finished product at specific usage levels.
Workflow for Sensory Panel Evaluation
Caption: A generalized workflow for conducting formal sensory analysis studies.
Protocol 3.1: Quantitative Descriptive Analysis (QDA) for Flavor Profiling
Causality: QDA is used to create a complete sensory fingerprint of FEMA 3571. This method relies on a trained panel that develops a consensus vocabulary to describe the aroma and flavor attributes and then rates their intensity.[11] This provides a detailed, quantitative profile that can be visualized in a spider plot.
Methodology:
-
Panelist Selection: Select 8-12 individuals screened for sensory acuity (ability to detect basic tastes, aromas) and articulateness.
-
Lexicon Development: In group sessions, present the panelists with a solution of FEMA 3571 (e.g., 1 ppm in a neutral vegetable broth) and reference standards for potential attributes (e.g., beef broth for "meaty," roasted garlic for "roasted," yeast extract for "savory/umami"). The panel, guided by a leader, will come to a consensus on 6-10 key descriptive terms (e.g., Meaty, Roasted, Sulfurous, Brothy, Savory, Mushroom, Onion).
-
Training: Train the panel to rate the intensity of each attribute on a 15-point scale (0=none, 15=extremely intense). This involves repeated exposure to the sample and references to anchor the scale. Training can take several weeks to ensure panelist alignment.[11]
-
Evaluation:
-
Prepare samples in a neutral base (e.g., unsalted vegetable broth) at a target concentration (e.g., 1.0 ppm).
-
Serve samples blind-coded and in a randomized order.
-
Panelists evaluate each sample individually in isolated sensory booths and record intensity scores for each attribute on a digital ballot.
-
Include a "control" sample (broth only) and potentially a "benchmark" product for comparison.
-
-
Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to check for significant differences between samples and to assess panel performance. The mean intensity scores for each attribute are then plotted on a spider diagram for visualization.
Protocol 3.2: Directional Difference Test (2-AFC) for Impact Assessment
Causality: This simpler test is used to determine if FEMA 3571 creates a perceivable directional difference in a specific attribute (e.g., makes a product "more meaty") at a given concentration. It is a forced-choice method that provides statistically robust yes/no answers.[12]
Methodology:
-
Objective: To determine if adding 0.5 ppm of FEMA 3571 to a chicken soup base significantly increases the perception of "meaty" flavor.
-
Sample Preparation:
-
Control: Standard chicken soup base.
-
Test: Standard chicken soup base with 0.5 ppm of FEMA 3571 added.
-
-
Panelists: Use a panel of at least 30 screened consumers or a trained panel.
-
Evaluation:
-
Present each panelist with two samples: the Control and the Test. The order of presentation should be randomized.
-
Ask the question: "Which sample is MORE meaty?" Panelists must choose one.
-
-
Data Analysis:
-
Tally the number of panelists who correctly identified the Test sample as more meaty.
-
Use a binomial or chi-squared test to determine if the number of correct judgments is statistically significant (p < 0.05). If it is, you can conclude that the addition of FEMA 3571 has a perceivable impact on the "meaty" attribute at that level.
-
Application Stability Studies
The stability of a flavor ingredient under typical processing and storage conditions is a critical factor for successful product development.[13] Factors like heat (from pasteurization or cooking), pH, and interaction with other matrix components can degrade the compound, leading to flavor loss or the formation of off-notes.
Protocol 4.1: Thermal Stability Assessment in an Aqueous System
Causality: This protocol simulates a thermal process like pasteurization to assess the stability of FEMA 3571. By quantifying the compound using the GC-MS method (Protocol 2.1) before and after heating, the percentage of degradation can be calculated. Testing at different pH values is included as many degradation reactions are acid- or base-catalyzed.
Methodology:
-
Sample Preparation:
-
Create a 10 ppm stock solution of FEMA 3571 in a 5% ethanol/water solution.
-
Prepare three buffered aqueous solutions at pH 3.0, 5.0, and 7.0.
-
Spike each buffered solution with the stock solution to a final concentration of 1.0 ppm.
-
-
Initial Analysis (T=0):
-
Immediately take an aliquot from each of the three pH solutions.
-
Analyze the concentration of FEMA 3571 using the GC-MS protocol (2.1). This is the initial concentration (C₀).
-
-
Thermal Treatment:
-
Seal the remaining solutions in pressure-tolerant glass vials.
-
Place the vials in a water bath or heating block at 85°C for 30 minutes.
-
-
Post-Treatment Analysis (T=30):
-
After 30 minutes, immediately cool the vials in an ice bath to stop any further reactions.
-
Analyze the concentration of FEMA 3571 in each heated sample (C₃₀) using the GC-MS protocol.
-
-
Data Analysis:
-
Calculate the percentage of FEMA 3571 remaining for each pH condition:
-
% Remaining = (C₃₀ / C₀) * 100
-
-
Summarize the results in a table.
-
Hypothetical Stability Data:
| pH Value | Initial Conc. (C₀) (ppm) | Final Conc. (C₃₀) (ppm) | % Remaining |
| 3.0 | 1.02 | 0.61 | 59.8% |
| 5.0 | 1.01 | 0.88 | 87.1% |
| 7.0 | 0.99 | 0.95 | 96.0% |
Interpretation: The hypothetical data suggest that FEMA 3571 exhibits greater thermal stability at neutral pH compared to acidic conditions, an important consideration for its use in products like acidic sauces versus neutral broths.
Conclusion
FEMA 3571 (4-[(2-methyl-3-furyl)thio]-5-nonanone) is a potent and valuable ingredient for creating authentic savory flavor profiles. However, its effective application demands a rigorous, multi-faceted scientific approach. The protocols detailed in this guide provide a robust framework for its study, encompassing quantitative analytical chemistry, detailed sensory profiling, and critical stability assessments. By integrating these methodologies, researchers and product developers can harness the full potential of this flavor molecule, ensuring its consistent and impactful performance in a wide range of food and beverage applications.
References
-
The Good Scents Company. (n.d.). FEMA Number Listing: Starting with 3501 to 3750. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). 3571 4-((2-methyl-3-furyl)thio)-5-nonanone. FEMA Flavor Library. Retrieved from [Link]
-
The Good Scents Company. (n.d.). FEMA Numbers: From 3501 to 3750. Retrieved from [Link]
-
Scribd. (n.d.). (FEMA Indexed) Flavor Ingredient Information. Retrieved from [Link]
-
Regulations.gov. (2024, December 9). Division of Dockets Management. Food and Drug Administration. Retrieved from [Link]
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ASTM International. (2017). Standard Guide for Serving Protocol for Sensory Evaluation of Foods and Beverages. (ASTM E1871-17). Retrieved from [Link]
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FEMA.gov. (2024, February 21). Chemical Characteristics Affecting Incident Decision-Making. Retrieved from [Link]
-
Regulations.gov. (2015, May 11). FLAVOR AND EXTRACT MANUFACTURERS ASSOCIATION OF THE UNITED STATES. Retrieved from [Link]
-
Harman, C. L., Hallagan, J. B., & the FEMA Science Committee. (n.d.). Sensory Testing for Flavorings with Modifying Properties. FEMA. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity and stability of selected flavor compounds. Retrieved from [Link]
-
Regulations.gov. (2022, August 9). Flavor and Extract Manufacturers Association of the United States Comments. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, September 18). What Is Gas Chromatography Mass Spectrometry (GC-MS) Analysis?. Retrieved from [Link]
-
FEMA.gov. (2022, November 2). Appendix A. Chemical Substances and Hazard Information Resources. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). Flavor Library. Retrieved from [Link]
-
Agricultural Marketing Service, USDA. (2023, April 11). Technical Report – Flavors – Handling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, April 1). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. PubMed. Retrieved from [Link]
-
YouTube. (2025, January 21). Chemical properties for hazmat operations and technician responses. Retrieved from [Link]
-
FEMA. (n.d.). Sensory Testing for Flavorings with Modifying Properties. Retrieved from [Link]
-
Longdom Publishing. (2014, December 29). Gas Chromatography-Mass Spectrometry Analysis of Photosensitive Characteristics in Citrus and Herb Essential Oils. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Gas Chromatography-Mass Spectrometry for Omics Applications. Retrieved from [Link]
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Wiley Science Solutions. (n.d.). Automated Gas Chromatograph-Mass Spectrometer Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fema NO. 4982. PubChem. Retrieved from [Link]
-
FEMA.gov. (2023, July 7). Hazardous Response Capabilities. Retrieved from [Link]
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The Food & Drink Federation. (n.d.). A guide to sensory analysis for SMEs. Retrieved from [Link]
-
FEMA.gov. (2025, January 21). Planning, Decision Support, and Modeling Resources for Chemical Incidents. Retrieved from [Link]
-
Almond Board of California. (n.d.). Almond Sensory Protocol. Retrieved from [Link]
-
FEMA. (2016, November). Guidance Document 19: Quality Management for Flood Risk Projects. Retrieved from [Link]
-
YouTube. (2019, December 20). SDE Module 1 - Purpose of the SDE Tool. Retrieved from [Link]
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FEMA.gov. (2020, September 17). FEMA Guidance Documents. Retrieved from [Link]
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Oregon.gov. (n.d.). OEM-FEMA HAZARD ANALYSIS METHODOLOGY. Retrieved from [Link]
-
FEMA. (2023, November 3). Guidance for Flood Risk Analysis and Mapping. Retrieved from [Link]
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Application Note: Quantitative Analysis of 4-((2-Methyl-3-furyl)thio)-5-nonanone using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed protocol for the extraction and quantification of 4-((2-Methyl-3-furyl)thio)-5-nonanone, a key aroma compound with a characteristic meat-like odor, from various matrices.[1][2] Solid-Phase Microextraction (SPME) is a solvent-free, efficient, and sensitive sample preparation technique that is well-suited for the analysis of volatile and semi-volatile compounds.[3][4] This guide provides a comprehensive workflow, from sample preparation to GC-MS analysis, designed for researchers, scientists, and professionals in the food, flavor, and drug development industries. The methodologies outlined herein are grounded in established principles for the analysis of volatile sulfur compounds and flavor components.[5][6][7]
Introduction: The Rationale for SPME
4-((2-Methyl-3-furyl)thio)-5-nonanone is a potent sulfur-containing ketone that contributes significantly to the flavor profile of cooked meats and other savory food products.[1][2] Accurate quantification of this compound is crucial for quality control, flavor profile optimization, and stability studies. Traditional extraction methods often involve multiple, time-consuming steps and the use of organic solvents.[8]
SPME offers a superior alternative by integrating sampling, extraction, and concentration into a single step.[8] The technique is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica fiber.[9] For a volatile compound like 4-((2-Methyl-3-furyl)thio)-5-nonanone, Headspace SPME (HS-SPME) is the preferred mode of extraction. In HS-SPME, the fiber is exposed to the vapor phase above the sample, minimizing matrix effects and extending the fiber's lifespan.[10][11] This approach is highly effective for complex matrices such as food products.
The subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) provides the necessary selectivity and sensitivity for the identification and quantification of the target analyte.
Experimental Workflow Overview
The overall experimental workflow for the SPME-GC-MS analysis of 4-((2-Methyl-3-furyl)thio)-5-nonanone is depicted below. This process encompasses sample preparation, automated headspace extraction, and chromatographic analysis.
Caption: HS-SPME-GC-MS Workflow for 4-((2-Methyl-3-furyl)thio)-5-nonanone Analysis.
Materials and Reagents
| Material/Reagent | Specifications |
| SPME Fiber Assembly | 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |
| SPME Holder | Manual or for Autosampler |
| Headspace Vials | 20 mL, with magnetic screw caps and PTFE/silicone septa |
| GC-MS System | Gas chromatograph with a mass selective detector |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| 4-((2-Methyl-3-furyl)thio)-5-nonanone | Analytical standard, >98% purity |
| Internal Standard (IS) | e.g., Thiophene-d4 or 2-Methyl-3-heptanone |
| Sodium Chloride (NaCl) | ACS grade or higher |
| Methanol/Ethanol | HPLC grade, for stock solution preparation |
| Deionized Water | Type 1 |
Rationale for Fiber Selection: A DVB/CAR/PDMS fiber is recommended due to its mixed-phase chemistry. The Divinylbenzene (DVB) and Carboxen (CAR) components are porous solids that effectively trap a wide range of volatile compounds through adsorption, while the Polydimethylsiloxane (PDMS) acts as a liquid phase for absorption. This combination is particularly effective for sulfur-containing compounds and provides broad analyte coverage.[12][13][14]
Detailed Protocols
Preparation of Standards and Samples
Causality: Accurate standard preparation is the foundation of a reliable quantitative method. The use of an internal standard (IS) is critical to correct for variations in extraction efficiency and injection volume.[15]
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-((2-Methyl-3-furyl)thio)-5-nonanone standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., 2-Methyl-3-heptanone) in methanol.
-
Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution in deionized water or a matrix blank. A typical concentration range might be 1-100 ng/mL.
-
Sample Preparation:
-
For liquid samples (e.g., broth, beverage): Place 5 mL of the sample directly into a 20 mL headspace vial.
-
For solid or semi-solid samples (e.g., meat tissue): Homogenize 2 g of the sample with 3 mL of deionized water. Transfer the homogenate to a 20 mL headspace vial.
-
-
Spiking and Salting:
-
To each standard and sample vial, add a consistent volume of the internal standard working solution to achieve a final concentration of approximately 20 ng/mL.
-
Add 1.5 g of NaCl to each vial. The addition of salt increases the ionic strength of the aqueous phase, which can enhance the partitioning of volatile analytes into the headspace.[12][16]
-
-
Immediately cap and seal the vials.
HS-SPME Protocol
Trustworthiness: The following parameters are proposed as a robust starting point for method development. Optimization is recommended to achieve the best performance for your specific matrix and instrumentation.
| Parameter | Recommended Condition | Rationale |
| Equilibration Temperature | 60 °C | Balances analyte volatility with potential thermal degradation.[15] |
| Equilibration Time | 15 minutes | Allows the sample to reach thermal equilibrium before extraction. |
| Extraction Temperature | 60 °C | Maintained to ensure consistent partitioning into the headspace. |
| Extraction Time | 30 minutes | A sufficient duration to approach equilibrium for semi-volatile compounds.[12] |
| Agitation | 250 rpm | Continuous agitation replenishes the headspace with analytes from the matrix. |
Step-by-Step Extraction:
-
Place the prepared vials in the autosampler tray or a heating block.
-
Pre-condition the SPME fiber in the GC injector or a separate conditioning station as per the manufacturer's instructions (typically 250-270°C for 30-60 min for a new fiber).
-
Program the autosampler or manually perform the HS-SPME cycle using the parameters in the table above. The fiber is exposed to the headspace of the vial for the specified extraction time.
-
After extraction, the fiber is immediately transferred to the GC injector for thermal desorption.
GC-MS Analysis Protocol
Self-Validation: The GC-MS parameters must ensure good chromatographic separation and selective detection. Running a blank after a high concentration standard is crucial to check for carryover, a potential issue with thicker SPME coatings.[16]
| Parameter | Recommended Setting |
| Injector Port | Splitless mode, 250 °C |
| Desorption Time | 4 minutes |
| Oven Program | Initial 40 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Scan (m/z 40-350) for identification; Selected Ion Monitoring (SIM) for quantification |
SIM Ions for Quantification:
-
4-((2-Methyl-3-furyl)thio)-5-nonanone (MW: 254.39): Suggested ions: m/z 113 (base peak), 141, 254.
-
Internal Standard (e.g., 2-Methyl-3-heptanone): m/z 57, 85, 128. (Note: These ions should be confirmed by analyzing a pure standard).
Data Analysis and Validation
A robust analytical method requires thorough validation to ensure its accuracy and reliability.
Quantification
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte in the calibration standards. Apply a linear regression to determine the concentration of 4-((2-Methyl-3-furyl)thio)-5-nonanone in the unknown samples.
Method Validation Parameters
The following parameters should be assessed to ensure the method is fit for purpose.[15][17]
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) > 0.99 |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected. | Signal-to-Noise ratio (S/N) of 3 |
| Limit of Quantification (LOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10 |
| Precision | The closeness of agreement between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) < 15% |
| Accuracy | The closeness of the test results to the true value. Assessed by analyzing spiked matrix samples at different concentrations. | Recovery of 80-120% |
Logical Relationship Diagram
This diagram illustrates the key relationships influencing the efficiency and reliability of the SPME method.
Caption: Interdependencies of Key Factors in SPME Method Development.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of 4-((2-Methyl-3-furyl)thio)-5-nonanone using HS-SPME-GC-MS. The described method is a powerful tool for researchers in various fields, offering a sensitive, robust, and solvent-free approach to sample preparation. By following the detailed steps for protocol execution and method validation, users can achieve reliable and accurate quantification of this important flavor compound.
References
- Nielsen, A. T., & Jonsson, S. (2002). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Analyst, 127(8), 1045–1049.
- Riu-Aumatell, M., et al. (2015). Rapid Analysis of 27 Volatile Sulfur Compounds in Wine by Headspace Solid-Phase Microextraction Gas Chromatography Tandem Mass Spectrometry. Semantic Scholar.
- Rocha, S., et al. (2001). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition. Journal of Agricultural and Food Chemistry, 49(11), 5142-5151.
- Nolvachai, Y., et al. (2022). Solid phase microextraction for quantitative analysis – Expectations beyond design?. Analytica Chimica Acta, 1223, 340188.
- Aulakh, J. S., et al. (2021). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Foods, 10(8), 1737.
- Gionfriddo, E., et al. (2015). Headspace versus direct immersion solid phase microextraction in complex matrixes: investigation of analyte behavior in multicomponent mixtures. Analytical Chemistry, 87(17), 8941-8949.
- Frank, D. C., et al. (2004). Headspace SPME-GC-PFPD for volatile sulfur analysis in cheese. Lebensmittel-Wissenschaft und-Technologie, 37(2), 141-146.
- Dziekońska-Kubczak, U., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1232.
- Lambropoulou, D. A., & Albanis, T. A. (2003). Validation of an SPME method, using PDMS, PA, PDMS-DVB, and CW-DVB SPME fiber coatings, for analysis of organophosphorus insecticides in natural waters. Analytical and Bioanalytical Chemistry, 376(2), 154-162.
- Lee, J., et al. (2015). Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder. Foods, 4(3), 355-373.
- Ocepek, M., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Food Science and Technology, 3.
- Shirey, B., Chen, Y., & Aurand, C. (2015). Optimizing SPME for a Variety of Applications.
- FooDB. (2010). Showing Compound 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (FDB016136).
- PubChem. 4-((2-Methyl-3-furyl)thio)-5-nonanone.
- Ho, T. D., et al. (2019). Solid-Phase Microextraction and Related Techniques in Bioanalysis. Molecules, 24(10), 1915.
- Pawliszyn, J. (1997). Solid Phase Microextraction: Theory and Practice. Wiley-VCH.
- Chen, Y., et al. (2018). Solid-phase microextraction technology for in vitro and in vivo metabolite analysis. Journal of Pharmaceutical Analysis, 8(1), 16-24.
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- 14. Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
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Troubleshooting & Optimization
Technical Support Center: 4-((2-Methyl-3-furyl)thio)-5-nonanone Synthesis and Purification
Welcome to the technical support guide for the synthesis and purification of 4-((2-Methyl-3-furyl)thio)-5-nonanone (CAS 61295-50-9). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers and drug development professionals. Our goal is to address the specific challenges encountered during the preparation and isolation of this valuable aroma and specialty chemical.
Part 1: Synthesis - Troubleshooting and FAQs
The synthesis of 4-((2-methyl-3-furyl)thio)-5-nonanone is most commonly achieved via a Michael (conjugate) addition of 2-methyl-3-furanthiol to an α,β-unsaturated ketone, specifically non-1-en-5-one. This reaction, while straightforward in principle, is fraught with potential challenges related to the stability of the starting materials and the reaction conditions.[1][2][3]
Frequently Asked Questions (Synthesis)
Q1: My reaction is not proceeding to completion, and I observe significant amounts of unreacted starting materials. What are the likely causes?
A1: Incomplete conversion is a common issue and can typically be traced back to three main factors:
-
Ineffective Thiolate Anion Generation: The Michael addition proceeds through the nucleophilic attack of the thiolate anion of 2-methyl-3-furanthiol on the enone.[4] If the base used is too weak or used in a substoichiometric amount, the concentration of the reactive thiolate will be insufficient to drive the reaction to completion.
-
Poor Quality of 2-Methyl-3-furanthiol: This key starting material is susceptible to oxidation, leading to the formation of bis(2-methyl-3-furyl) disulfide. This disulfide is unreactive in the Michael addition. Always use fresh or properly stored (cool, dark, under inert gas) 2-methyl-3-furanthiol.[5]
-
Sub-optimal Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes be necessary to overcome the activation energy barrier, especially if a mild base is used. However, excessive heat can promote side reactions.
Q2: My reaction mixture is turning dark brown or black, and my TLC plate shows a streak of baseline material. What is happening?
A2: This strongly suggests the degradation of the furan ring. The furan moiety is notoriously unstable under acidic conditions, which can lead to acid-catalyzed hydrolysis, ring-opening, and subsequent polymerization.[6][7][8]
-
Source of Acidity: Even if no acid catalyst is added, acidic impurities in the starting materials or solvent can initiate this degradation pathway. The furan ring's instability can lead to the formation of insoluble polymeric materials.[6]
-
Mitigation Strategy: Ensure all reagents and solvents are anhydrous and free of acidic impurities. The reaction should be run under strictly neutral or mildly basic conditions. Using a polar aprotic solvent like DMF has been shown to have a stabilizing effect on some furan derivatives.[6]
Q3: I have multiple unexpected spots on my TLC analysis of the crude reaction mixture. What are these byproducts?
A3: Besides unreacted starting materials, several byproducts can form:
-
Bis(2-methyl-3-furyl) disulfide: As mentioned, this forms from the oxidative coupling of your thiol starting material. It will appear as a less polar spot on the TLC plate.
-
Furan Ring-Opened Products: Acid-catalyzed degradation can lead to a variety of polar, often UV-active, byproducts.[9]
-
1,2-Addition Product: While thiols strongly favor 1,4-conjugate addition, a small amount of the 1,2-addition product (attack at the ketone carbonyl) is theoretically possible, though unlikely to be a major component.[1]
Part 2: Purification - Troubleshooting and FAQs
The purification of 4-((2-methyl-3-furyl)thio)-5-nonanone requires careful technique to isolate the product in high purity without inducing degradation. The target molecule is a moderately polar thioether-ketone.[10]
Frequently Asked Questions (Purification)
Q1: What is the most effective method for purifying the crude product?
A1: Flash column chromatography on silica gel is the standard and most effective method for purifying this compound on a laboratory scale.[11][12] The polarity of the product is well-suited for separation from non-polar byproducts (like disulfide) and more polar baseline impurities. A gradient elution starting with a low polarity solvent system (e.g., Hexane/Ethyl Acetate 98:2) and gradually increasing the polarity is recommended.
Q2: My purified product is a pale-yellow oil, but it darkens upon storage. Why does this occur and how can I improve its stability?
A2: The discoloration upon storage is typically due to slow oxidation or degradation.
-
Air Oxidation: Both the thioether linkage and the electron-rich furan ring can be susceptible to long-term air oxidation.
-
Trace Acid Contamination: Residual acid from the silica gel can leach into the product fractions and slowly catalyze the degradation of the furan ring over time.[6]
-
Stability Protocol: To ensure long-term stability, it is critical to store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (-20 °C is ideal).[5] Before storage, ensure all solvent is removed under high vacuum to eliminate any dissolved oxygen.
Q3: I am struggling to separate the product from an impurity with a very similar Rf value on TLC. What are my options?
A3: This is a common chromatographic challenge. Consider the following optimization steps:
-
Solvent System Modification: Change the solvent composition to alter the selectivity. If you are using a hexane/ethyl acetate system, try switching to a hexane/dichloromethane or a toluene/ethyl acetate system. Different solvents interact with the analytes and the stationary phase differently, which can often resolve closely running spots.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a superior option. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient would be a good starting point.
-
Vacuum Distillation: While chromatography is preferred for removing structurally similar impurities, high-vacuum distillation can be effective for removing impurities with different boiling points, provided the product is thermally stable at the required temperature.[13] Given the product's high flash point of ~151 °C, distillation is feasible but requires careful temperature control to prevent decomposition.[14][15]
Part 3: Methodologies and Data
Visualized Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-((2-Methyl-3-furyl)thio)-5-nonanone.
Caption: General workflow for synthesis and purification.
Troubleshooting Decision Tree: Low Reaction Yield
If you are experiencing low yields, use the following decision tree to diagnose the potential issue.
Caption: Decision tree for diagnosing low reaction yields.
Reference Data: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 61295-50-9 | [14][15][16] |
| Molecular Formula | C₁₄H₂₂O₂S | [15][16] |
| Molecular Weight | 254.39 g/mol | [16][17] |
| Appearance | Pale pink to pale orange liquid | [5] |
| Specific Gravity | 1.000 - 1.012 @ 25 °C | [14][15] |
| Refractive Index | 1.489 - 1.496 @ 20 °C | [14] |
| Flash Point | ~151.11 °C (304.00 °F) | [14][15] |
| logP (Predicted) | 4.56 - 4.67 | [10] |
Experimental Protocol: Synthesis
Reaction: Michael Addition of 2-Methyl-3-furanthiol to Non-1-en-5-one
Disclaimer: This protocol is a representative example. All experiments should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.
-
Preparation: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add non-1-en-5-one (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (approx. 0.2 M concentration relative to the enone).
-
Reagent Addition: Begin stirring and add 2-methyl-3-furanthiol (1.05 eq) via syringe. Follow with the addition of triethylamine (TEA) (1.1 eq).
-
Reaction: Allow the reaction to stir at room temperature under a positive pressure of nitrogen.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 95:5 Hexane:Ethyl Acetate eluent. The reaction is complete when the limiting reagent spot (typically the enone) has been consumed (approx. 4-6 hours).
-
Work-up:
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl (2x), followed by water (1x), and finally brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil.
Experimental Protocol: Purification
Method: Flash Column Chromatography
-
Column Packing: Prepare a glass chromatography column with silica gel (230-400 mesh) using a slurry packing method with 100% hexane. The amount of silica should be approximately 50-100 times the weight of the crude oil.
-
Sample Loading: Dissolve the crude oil from the synthesis step in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel (~2-3x the weight of the crude oil) and concentrate to a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution:
-
Begin eluting the column with 100% hexane to remove highly non-polar impurities.
-
Gradually increase the solvent polarity using a gradient of ethyl acetate in hexane. A suggested gradient is:
-
2% Ethyl Acetate in Hexane
-
5% Ethyl Acetate in Hexane
-
10% Ethyl Acetate in Hexane
-
-
Collect fractions throughout the elution process.
-
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-((2-methyl-3-furyl)thio)-5-nonanone as a pale yellow oil. Confirm purity by GC-MS and NMR analysis.
References
- Stability issues of furan rings in acidic or basic conditions. BenchChem.
- 2-Methyl-3-furanthiol synthesis. ChemicalBook.
- 2-Methyl-3-furanthiol | 28588-74-1. BenchChem.
- Technical Support Center: Furan Ring Stability and Degradation. BenchChem.
- 4-((2-methyl-3-furyl)thio)-5-nonanone. The Good Scents Company.
- Preparation method of 2-methyl-3-methylthiofuran. Google Patents.
- 4-((2-methyl-3-furyl)thio)-5-nonanone. Parchem.
- 4-((2-Methyl-3-furyl)thio)-5-nonanone | C14H22O2S | CID 62182. PubChem.
- Showing Compound 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (FDB016136). FooDB.
- 4-(2-Methyl-3-furylthio)-5-nonanone | CAS 61295-50-9. Santa Cruz Biotechnology.
- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate.
- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
- The Purification of Organic Compound: Techniques and Applications. Reachem.
- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
- What are the methods of separation and purification of organic compounds?.
- The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.
- Conjugate Addition of Thiols. WordPress.
- Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium.
- 2-METHYL-3-FURANTHIOL. Ventos.
- (PDF) Thiol Michael Addition Reaction: A facile Tool for Introducing Peptides into Polymer-based Gene Delivery Systems. ResearchGate.
- Michael addition reaction. Wikipedia.
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- 2. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. hereon.de [hereon.de]
- 5. 2-METHYL-3-FURANTHIOL [ventos.com]
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- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
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- 12. physics.emu.edu.tr [physics.emu.edu.tr]
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- 14. 4-((2-methyl-3-furyl)thio)-5-nonanone, 61295-50-9 [thegoodscentscompany.com]
- 15. parchem.com [parchem.com]
- 16. scbt.com [scbt.com]
- 17. 4-((2-Methyl-3-furyl)thio)-5-nonanone | C14H22O2S | CID 62182 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Stability of 4-((2-Methyl-3-furyl)thio)-5-nonanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-((2-Methyl-3-furyl)thio)-5-nonanone. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this potent flavor compound and need to understand its behavior under thermal stress. As a key contributor to meaty and roasted aromas, its stability is paramount to final product quality. This guide provides in-depth answers to common questions and troubleshooting advice for challenges encountered during processing.
Part 1: Frequently Asked Questions (FAQs) - Understanding Core Stability
This section addresses fundamental questions regarding the thermal stability and degradation pathways of 4-((2-Methyl-3-furyl)thio)-5-nonanone.
Q1: What is 4-((2-Methyl-3-furyl)thio)-5-nonanone and why is its thermal stability a critical parameter?
4-((2-Methyl-3-furyl)thio)-5-nonanone is a sulfur-containing heterocyclic compound known for its significant contribution to desirable meaty and roasted flavors in food and other products.[1][2][3] Its molecular structure consists of a 2-methylfuran ring linked via a thioether bond to a nonanone backbone.[2][4]
The thermal stability of this molecule is critical because it is often used in products that undergo heat treatment, such as baking, roasting, pasteurization, or sterilization.[5][6] Heat can act as both a friend and an enemy to flavor compounds.[7] While some heat is necessary for developing complex flavor profiles through reactions like the Maillard reaction, excessive or uncontrolled heating can lead to the degradation of key aroma molecules.[7][8] Loss of 4-((2-Methyl-3-furyl)thio)-5-nonanone can result in a diminished or unbalanced sensory profile, while its degradation can also lead to the formation of undesirable off-flavors.[7][9]
Q2: What are the primary chemical moieties that influence the thermal stability of this compound?
The stability of 4-((2-Methyl-3-furyl)thio)-5-nonanone is primarily dictated by its two most reactive sites under thermal stress:
-
The Furan Ring: Furan and its derivatives are known to be formed during the thermal processing of foods, often as byproducts of the Maillard reaction or carbohydrate degradation.[5][10][11] However, the furan ring itself is susceptible to thermal decomposition. At elevated temperatures, it can undergo ring-opening isomerization reactions, leading to the formation of highly reactive carbene intermediates.[12][13] These intermediates can further break down into smaller, highly volatile compounds like acetylene, ketene, and propyne, which do not contribute to the desired meaty aroma.[14]
-
The Thioether Linkage (C-S-C): Thioether bonds are known points of weakness in molecules subjected to thermal stress. The primary degradation pathway is the homolytic fission (cleavage) of the C-S bonds.[15][16] This cleavage would break the molecule into a furan-containing thiol radical and an alkyl radical, which can then undergo a variety of secondary reactions. Additionally, the sulfur atom is susceptible to oxidation, especially in the presence of oxygen, which can convert the thioether to a sulfoxide and then a sulfone.[17] These oxidized forms have different, often less desirable, sensory properties.
Q3: What are the likely degradation pathways for 4-((2-Methyl-3-furyl)thio)-5-nonanone during processing?
Based on its chemical structure, several degradation pathways can be anticipated under thermal processing conditions.
-
Pathway A: C-S Bond Cleavage: Homolytic cleavage of the carbon-sulfur bonds is a highly probable pathway. This would result in the formation of precursor molecules such as 2-methyl-3-furanthiol (a potent aroma compound in its own right) and radicals derived from 5-nonanone.
-
Pathway B: Furan Ring Opening: As temperatures increase significantly, the furan ring can open and fragment into smaller volatile molecules, leading to a complete loss of the characteristic furan structure.[12][14]
-
Pathway C: Oxidation: In the presence of oxygen, the sulfur atom can be oxidized to form 4-((2-Methyl-3-furyl)sulfinyl)-5-nonanone (a sulfoxide) or 4-((2-Methyl-3-furyl)sulfonyl)-5-nonanone (a sulfone). This alters the flavor profile and is a common degradation route for sulfur-containing flavor compounds.[7][9][17]
-
Pathway D: Secondary Reactions: The initial degradation products can react with other components in the matrix (e.g., sugars, amino acids) via Maillard-type reactions, leading to a complex mixture of new volatile compounds.[18]
The diagram below illustrates these potential degradation routes.
Caption: Potential thermal degradation pathways for the target compound.
Q4: What external factors can accelerate the degradation of this compound?
Several factors beyond temperature itself can influence the stability of flavor compounds.[9] Understanding these can help in designing more robust processing methods.
-
Temperature and Time: Higher processing temperatures and longer exposure times directly increase the rate of all degradation reactions.[9][19] The rate of many chemical reactions can double for every 10°C increase.[19]
-
Oxygen: The presence of oxygen is a primary factor for oxidative degradation of the thioether linkage.[7][9] Processing under an inert atmosphere (e.g., nitrogen) can significantly mitigate this pathway.
-
pH: The pH of the matrix can influence flavor stability. For example, low pH conditions can lead to the degradation of some flavor compounds.[7]
-
Water Activity (aw): Water can participate in hydrolytic reactions, although for this specific molecule, its primary role may be in mediating the mobility of reactants.
-
Matrix Effects: The compound's interaction with other ingredients like proteins, fats, or carbohydrates can affect its stability.[8] It may be "protected" within a lipid phase or become more susceptible to degradation by interacting with reactive components in an aqueous phase.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides practical advice for specific problems you may encounter in the lab or during process scale-up.
Q1: I'm observing a significant loss of the target 'meaty' aroma in my product after heat processing. What is the likely cause?
A loss of the desired aroma points to the degradation of the parent compound. The most common culprits are:
-
Volatilization: The compound may be flashing off during an open or vented heating process.[7][8] Ensure your system is closed or equipped with a reflux condenser during initial trials to differentiate between volatilization and degradation.
-
Excessive Heat/Time: Your time-temperature profile may be too aggressive. The compound has likely degraded via C-S bond cleavage or furan ring fragmentation.
-
Oxidation: If your process involves air, the thioether is likely oxidizing to less aromatic sulfoxides or sulfones.
Troubleshooting Steps:
-
Action: Conduct a small-scale trial in a sealed, headspace vial under identical heating conditions. Analyze the headspace before and after heating using Gas Chromatography (see Protocol 1). If the compound is still present in high concentration, the primary issue is likely volatilization in your main process.
-
Action: If degradation is confirmed, systematically reduce the processing temperature or time. Create a matrix of conditions (e.g., 120°C for 15 min, 110°C for 20 min) to find an optimal balance between desired processing outcomes and flavor stability.
-
Action: Purge your system with an inert gas like nitrogen before heating to minimize oxidation. The inclusion of antioxidants may also be beneficial.[9]
Q2: My GC-MS analysis shows several new, unexpected peaks after heating my sample. How can I identify them?
The appearance of new peaks confirms chemical degradation. Identifying these peaks is crucial for understanding the degradation pathway.
Identification Strategy:
-
Mass Spectral Library Match: The first step is to compare the mass spectra of the unknown peaks against a commercial library (e.g., NIST, Wiley). This may identify smaller fragments or common rearrangement products.
-
Sulfur-Selective Detector: Since the parent molecule contains sulfur, a key question is whether the degradation products also contain sulfur. Running the sample on a GC system equipped with a sulfur-selective detector, such as a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD), in parallel with a Mass Spectrometer (MS) is highly effective.[18][20] Peaks that appear on the sulfur detector but are difficult to identify in the complex total ion chromatogram of the MS can be pinpointed.[20]
-
High-Resolution Mass Spectrometry (HRMS): If available, GC-HRMS can provide the exact molecular formula of the unknown peaks, which is invaluable for proposing structures, especially for products not present in libraries.
-
Hypothesize and Confirm: Based on the likely degradation pathways (see FAQ Q3), hypothesize potential products and compare their expected mass spectra with your experimental data. For example, look for the mass spectrum of 5-nonanone or 2-methyl-3-furanthiol.
Q3: How can I minimize the thermal degradation of 4-((2-Methyl-3-furyl)thio)-5-nonanone during my process?
Minimizing degradation involves controlling the processing environment and potentially using protective technologies.
-
Process Optimization: As mentioned, reducing the temperature and duration of heating is the most direct method.[9]
-
Atmosphere Control: Exclude oxygen by using vacuum sealing or blanketing with an inert gas (N₂, Ar).
-
Use of Antioxidants: Adding food-grade antioxidants like tocopherols, BHT, or BHA can quench the radical reactions that propagate degradation.[5] Plant extracts rich in flavonoids have also been shown to modify Maillard reaction pathways and reduce the formation of undesirable compounds.[21]
-
Microencapsulation: For some applications, encapsulating the flavor compound in a protective matrix (e.g., maltodextrin, modified starch, gum arabic) can significantly improve its thermal stability.[19][22] The protective shell shields the molecule during heating, and the flavor can be released upon consumption.[19][22]
Part 3: Experimental Protocols & Data
Protocol 1: Workflow for a Model System Thermal Stability Study
This protocol outlines a standard method for assessing thermal stability using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Caption: Workflow for assessing thermal stability via HS-SPME-GC-MS.
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of 4-((2-Methyl-3-furyl)thio)-5-nonanone in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1000 ppm).
-
Sample Preparation: In a 20 mL headspace vial, place your experimental matrix (e.g., 5 g of a model food base or buffer solution). Spike with a known amount of the stock solution to achieve the desired final concentration. Also add a known amount of a suitable internal standard (e.g., d4-furan for stable isotope dilution).[23]
-
Sealing: Immediately cap the vial with a magnetic screw cap fitted with a PTFE/silicone septum.
-
Heating: Place the vial in a thermostatically controlled heating block or oven at the desired processing temperature (e.g., 120°C) for a specific time (e.g., 20 minutes). Prepare an unheated control sample for comparison.
-
Equilibration & Extraction: After heating and cooling, place the vial in the autosampler tray. Equilibrate at a set temperature (e.g., 60°C for 15 minutes) to allow volatiles to partition into the headspace. Then, expose an SPME fiber (e.g., CAR/DVB/PDMS) to the headspace for a fixed time (e.g., 30 minutes) to adsorb the analytes.[24]
-
GC-MS Analysis: Desorb the fiber in the hot GC inlet. Use a standard GC column (e.g., DB-5ms) and a temperature program that effectively separates the target analyte from other matrix components. Use the MS in Scan mode to identify peaks and in Selected Ion Monitoring (SIM) mode for accurate quantification.
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard in both the heated and unheated samples. The percentage degradation can be calculated as: % Degradation = (1 - [AreaRatio_Heated / AreaRatio_Control]) * 100
Data Presentation: Comparison of Analytical Techniques
The choice of analytical technique is critical for accurately monitoring the target compound. Headspace sampling techniques are preferred due to the compound's volatility and the complexity of typical matrices.[24][25]
| Parameter | Headspace (HS) GC-MS | Solid-Phase Microextraction (SPME) GC-MS | SPME-Arrow GC-MS |
| Principle | Static equilibrium partitioning of volatiles from sample to headspace gas, which is then injected. | Adsorptive extraction of volatiles onto a coated fiber, followed by thermal desorption.[24] | A more robust SPME fiber with a larger volume of sorbent phase, offering higher sensitivity.[25] |
| Sensitivity (LOD) | Good (ng/g range)[26] | Very Good (low ng/g to pg/g range)[10][26] | Excellent (pg/g range)[26] |
| Precision (%RSD) | 5-15% | 5-20% | <15% |
| Matrix Effects | Can be significant; matrix-matched calibration is often required.[23] | Can be less prone to non-volatile matrix components but susceptible to competitive adsorption. | Similar to SPME but improved robustness may reduce variability. |
| Best For | High-throughput screening; samples with higher analyte concentrations (e.g., coffee).[24] | Trace analysis; complex matrices where analyte enrichment is needed (e.g., baby food).[24] | Ultra-trace analysis; when maximum sensitivity is required. |
| References | [23][24][26] | [10][24][26] | [25][26] |
References
-
Furan in Thermally Processed Foods - A Review. PMC - NIH. Available at: [Link]
-
Formation and Reduction of Furan in Maillard Reaction Model Systems Consisting of Various Sugars/Amino Acids/Furan Precursors. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
-
Flavor Stability: Techniques & Factors. StudySmarter. Available at: [Link]
-
Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
-
Factors Affecting Flavour Stability. Ift.org. Available at: [Link]
-
Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Biblio. Available at: [Link]
-
Thermal Decomposition of Furan Generates Propargyl Radicals. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Ingenieria Analitica Sl. Available at: [Link]
-
Formation of furan and methylfuran by maillard-type reactions in model systems and food. PubMed. Available at: [Link]
-
(PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate. Available at: [Link]
-
Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI. Available at: [Link]
-
Mechanistic insights into furan formation in Maillard model systems. Academic Bibliography. Available at: [Link]
-
Review on Furan as a Food Processing Contaminant: Identifying Research Progress and Technical Challenges for Future Research. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
-
Identification and Categorization of Volatile Sulfur Flavor Compounds in Roasted Malts and Barley. Taylor & Francis Online. Available at: [Link]
-
A review of the occurrence, formation and analysis of furan in heat-processed foods. ResearchGate. Available at: [Link]
-
Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. CABI Digital Library. Available at: [Link]
-
Volatile Compounds and Flavor Stability: How to Preserve Product Taste Integrity in Food and Beverage Applications. LinkedIn. Available at: [Link]
-
Formation of furan and furan derivatives in baby food products. PubMed. Available at: [Link]
-
Molecular rearrangements. III. Thermal decomposition of some selected thioesters. Canadian Science Publishing. Available at: [Link]
-
The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Publications. Available at: [Link]
-
Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers. Available at: [Link]
-
Understanding the health implications of furan and its derivatives in thermally processed foods: occurrence, toxicology, and mixture analysis. ResearchGate. Available at: [Link]
-
How heat affects flavor. Restaurant Business Magazine. Available at: [Link]
-
Maintaining volatile flavor compounds during heating. HALO Science. Available at: [Link]
-
Effects of thermal and nonthermal processing techniques on aroma compounds in fruit juices: A meta‐analysis. ResearchGate. Available at: [Link]
-
(PDF) Thermolysis of some thioether derivatives. ResearchGate. Available at: [Link]
-
Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. Available at: [Link]
-
4-((2-Methyl-3-furyl)thio)-5-nonanone. PubChem. Available at: [Link]
-
Advances in Food Aroma Analysis: Extraction, Separation, and Quantification Techniques. MDPI. Available at: [Link]
-
4-[(2-Methyl-3-furanyl)thio]-5-nonanone. FooDB. Available at: [Link]
-
4-((2-METHYL-3-FURYL)THIO)-5-NONANONE. gsrs. Available at: [Link]
-
Flavonoids mitigation of typical food thermal processing contaminants: Potential mechanisms and analytical strategies. ResearchGate. Available at: [Link]
-
4-((2-methyl-3-furyl)thio)-5-nonanone. The Good Scents Company. Available at: [Link]
-
Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. PMC - NIH. Available at: [Link]
-
Methods for the determination of furan in food. JRC Publications Repository. Available at: [Link]
-
Research progress on generation, detection and control of hazards in baked foods during thermal processing. PubMed Central. Available at: [Link]
-
Thermolabile essential oils, aromas and flavours: Degradation pathways, effect of thermal processing and alteration of sensory quality. PubMed. Available at: [Link]
-
Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]
-
4-[(2-Methyl-3-furanyl)thio]-5-nonanone. HMDB. Available at: [Link]
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Technical Support Center: Thermal Degradation of 4-((2-Methyl-3-furyl)thio)-5-nonanone
Prepared by: Senior Application Scientist, Gemini Division
This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the thermal stability and degradation pathways of 4-((2-methyl-3-furyl)thio)-5-nonanone (CAS 61295-50-9). Given the specificity of this molecule, which is primarily used as a flavoring agent with a characteristic meaty odor, direct literature on its thermal decomposition is limited.[1][2] This document, therefore, synthesizes information based on the known reactivity of its constituent functional groups—a furan ring, a thioether linkage, and a ketone—to provide a predictive and practical framework for your experiments.
Section 1: Predicted Degradation Pathways & Core Mechanisms
This section addresses the fundamental questions regarding the expected chemical transformations of 4-((2-methyl-3-furyl)thio)-5-nonanone upon heating.
Q1: What are the primary predicted degradation pathways for this molecule under heat?
A: The thermal degradation of 4-((2-methyl-3-furyl)thio)-5-nonanone is predicted to proceed through three primary pathways, dictated by the weakest bonds and most reactive sites in the molecule:
-
C-S Bond Cleavage (Thioether Linkage): The carbon-sulfur bond in a thioether is significantly weaker than C-C or C-O bonds.[3] Under thermal stress, this bond is susceptible to homolytic cleavage, generating a 2-methyl-3-furylthiyl radical and a 5-oxo-4-nonyl radical. These highly reactive radical species can then undergo a variety of subsequent reactions, including hydrogen abstraction, disproportionation, or recombination to form a complex mixture of secondary products.
-
Furan Ring Degradation: Furan and its derivatives are known products of thermal reactions like the Maillard reaction but are also susceptible to degradation at high temperatures.[4][5] Pathways can include ring-opening reactions initiated by the cleavage of C-O bonds within the ring, or reactions involving the methyl substituent.[6] The presence of amino acids or sugars in the matrix can significantly complicate this pathway.[7]
-
Reactions Involving the Ketone and Adjacent Methylene Groups: The ketone functional group influences the reactivity of adjacent C-H bonds. While the ketone itself is relatively stable, it can facilitate reactions such as intramolecular rearrangements or participate in broader reaction schemes like Strecker degradation if amino acids are present in the system.[8][9]
Caption: Predicted primary thermal degradation pathways.
Section 2: Troubleshooting Guide for Experimental Analysis
This section is designed to address common issues encountered during the experimental investigation of thermal degradation.
Q2: My GC-MS analysis shows a complex chromatogram with many unexpected peaks. How do I begin to identify them?
A: A complex chromatogram is common in degradation studies. A systematic approach is crucial:
-
Run a Blank: First, analyze a heated solvent blank and an unheated sample control. This helps differentiate degradation products from solvent impurities, system contaminants, or components of the original sample.
-
Utilize Mass Spectral Libraries: Perform a library search (e.g., NIST, Wiley) on each peak. This is the fastest way to get preliminary identifications for common, known compounds.[10]
-
Interpret Fragmentation Patterns: For unknown compounds, manually interpret the mass spectra. Look for characteristic fragments corresponding to the furan ring (m/z 81, 95), alkyl chains, and sulfur-containing ions. High-resolution mass spectrometry (HRMS) can provide exact mass and elemental composition, which is invaluable for proposing structures.[11]
-
Consider Secondary Reactions: Many peaks may be secondary or tertiary products resulting from the reaction of initial degradation fragments. Look for patterns, such as a homologous series of alkanes, alkenes, or ketones, which can indicate systematic fragmentation.
Q3: I am observing poor reproducibility between my experimental runs. What are the likely causes?
A: Poor reproducibility in thermal studies almost always stems from inconsistent experimental parameters.
-
Temperature Control: Ensure your heating apparatus (oven, reaction block) has precise and stable temperature control. Even a few degrees of variation can significantly alter reaction rates and pathways.[12]
-
Heating Time & Rate: Standardize the heating ramp rate and the exact duration the sample is held at the target temperature.
-
Atmosphere Control: The presence of oxygen can introduce oxidative degradation pathways, competing with purely thermal ones.[13] For reproducibility, conduct experiments under a controlled inert atmosphere (e.g., N₂ or Argon) unless you are specifically studying oxidation.
-
Sample Homogeneity: Ensure your sample is fully dissolved and homogeneous before heating. Inconsistent concentrations can lead to variable results.
-
Use of an Internal Standard: Add a stable, non-reactive internal standard to your sample before heating. This allows you to normalize peak areas, correcting for variations in sample volume, injection volume, and detector response.
Q4: The degradation appears to be happening at a lower temperature than I predicted. Why might this be?
A: Accelerated degradation can be caused by catalytic effects.
-
Trace Metals: The presence of transition metal ions (e.g., iron, copper) can catalyze decomposition reactions, including the disproportionation of any peroxides formed in the presence of air.[13] Ensure all glassware is scrupulously clean.
-
Matrix Effects: Components of your sample matrix (e.g., acids, bases, or other reactive species) can lower the activation energy for certain degradation pathways. The degradation of furan-containing compounds, for example, is known to be pH-dependent.[14]
-
Oxidative Processes: As mentioned, oxygen can initiate radical chain reactions that proceed at lower temperatures than purely thermal bond cleavage. This is especially relevant for the thioether moiety, which can be oxidized to a sulfoxide.[15][16]
Q5: How can I differentiate between primary and secondary degradation products?
A: The most effective method is to conduct a time-course study .
-
Set up multiple identical samples.
-
Heat them at the target temperature for varying lengths of time (e.g., 0, 5, 15, 30, 60 minutes).
-
Analyze each sample by GC-MS.
-
Plot the concentration (or normalized peak area) of each identified product against time.
-
Primary products will appear early and their concentration may peak and then decline as they are consumed in further reactions.
-
Secondary products will appear later, with their formation curve rising as the concentration of primary products falls.
-
Section 3: Experimental Protocols & Data Interpretation
This section provides standardized methods for conducting and analyzing your degradation experiments.
Q6: What is a standard protocol for a controlled thermal degradation study using headspace GC-MS?
A: The following protocol outlines a robust method for analyzing volatile degradation products. The key is to heat the sample in a sealed vial and then analyze the vapor phase (headspace), which contains the most volatile compounds.[17]
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh 10-50 mg of 4-((2-methyl-3-furyl)thio)-5-nonanone into a 20 mL headspace vial.
-
Add 1 mL of a high-boiling point, inert solvent (e.g., propylene glycol, dodecane) to create a consistent matrix.
-
Add a known amount of an internal standard (e.g., deuterated analog or a stable compound with a different retention time, like 2,4,6-trimethylpyridine).
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
-
Thermal Degradation:
-
Place the vial in a thermostatically controlled heating block or oven set to the desired temperature (e.g., 150 °C).
-
Heat for a predetermined time (e.g., 30 minutes).
-
-
Headspace Sampling (SPME):
-
After heating, immediately transfer the vial to a heated autosampler tray (e.g., at 60 °C) for equilibration (e.g., 10 minutes).
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a fixed time (e.g., 20 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Immediately desorb the SPME fiber in the hot GC inlet.
-
Analyze the desorbed compounds using a pre-defined GC-MS method (see Q7).
-
Caption: Experimental workflow for HS-SPME-GC-MS analysis.
Q7: How should I set up my GC-MS parameters for optimal separation and identification of the volatile products?
A: The optimal parameters depend on your specific instrument, but the following table provides a validated starting point for analyzing a broad range of volatile and semi-volatile sulfur and furan compounds.[10][11]
| Parameter | Recommended Setting / Value | Rationale |
| GC Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm x 0.25 µm) | A mid-polar phase column provides good general-purpose separation for a wide range of analytes expected from degradation. |
| Injection Mode | Splitless (for SPME) | Ensures the entire sample adsorbed on the fiber is transferred to the column, maximizing sensitivity. |
| Inlet Temperature | 250 °C | Ensures rapid and complete desorption of analytes from the SPME fiber without causing on-instrument degradation. |
| Carrier Gas | Helium, constant flow mode (1.0-1.2 mL/min) | Provides good chromatographic efficiency and is compatible with most mass spectrometers. |
| Oven Program | 40 °C (hold 2 min), ramp 5 °C/min to 280 °C (hold 5 min) | A slow initial temperature helps separate highly volatile compounds, while the ramp and final hold elute higher-boiling point products. |
| MS Transfer Line | 280 °C | Prevents condensation of less volatile compounds before they enter the mass spectrometer. |
| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency with minimizing thermal degradation within the source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns that are searchable against commercial libraries. |
| MS Scan Range | 35 - 450 amu | Covers the expected mass range from small fragments to dimers of the parent compound (MW 254.39). |
Section 4: Frequently Asked Questions (FAQs)
Q8: What role does the atmosphere (e.g., air vs. inert) play in the degradation?
A: The atmosphere is a critical variable.
-
Inert Atmosphere (Nitrogen, Argon): Degradation will be dominated by pyrolytic (thermal) mechanisms, such as the C-S bond cleavage discussed in Q1. This is the preferred condition for studying the intrinsic thermal stability of the molecule.
-
Oxidizing Atmosphere (Air): The presence of oxygen introduces parallel oxidative degradation pathways. Thioethers are readily oxidized to sulfoxides and then sulfones.[13][15][16] These oxidized intermediates will have different thermal stabilities and will decompose into a different set of products compared to the parent thioether, significantly complicating the degradation profile.
Q9: Can Maillard or Strecker-type reactions influence the degradation of this compound?
A: Yes, significantly. While the pure compound will not undergo these reactions, its degradation profile will be dramatically altered if the experimental matrix contains amino acids or reducing sugars.
-
The Maillard reaction is a complex cascade of reactions between amino acids and reducing sugars that produces a wide array of flavor compounds, including furans.[9][18][19]
-
Strecker degradation, a component of the Maillard reaction, involves the reaction of α-dicarbonyl compounds (which can be formed from sugar degradation) with amino acids to produce specific "Strecker aldehydes" characteristic of the amino acid.[8][20]
-
Implication: If you are studying this molecule in a food or biological matrix, it is highly probable that its own degradation products will interact with Maillard and Strecker intermediates, leading to a much more complex and interactive product profile than would be observed for the pure compound.
References
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
-
Abdel-Wahab, A. A., El-Khawaga, A. M., & Ismail, M. T. (1982). Molecular rearrangements. III. Thermal decomposition of some selected thioesters. Canadian Journal of Chemistry, 60(23), 2870-2873. Retrieved from [Link]
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Changes and Analytical Techniques in Volatile Flavor Compounds in Dried Agricultural Products: A Review. (2023). Molecules, 28(18), 6681. Retrieved from [Link]
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Mottram, D. S. (2007). Reactivity and stability of selected flavor compounds. ACS Symposium Series, 949, 108-121. Retrieved from [Link]
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Anese, M., & Suman, M. (2013). Furan in Thermally Processed Foods - A Review. Comprehensive Reviews in Food Science and Food Safety, 12(4), 359-371. Retrieved from [Link]
-
Kaye, J. A., & Kern, R. D. (2019). Thermal Decomposition Mechanism for Ethanethiol. The Journal of Physical Chemistry A, 123(35), 7591-7598. Retrieved from [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved from [Link]
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Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review. (2024). Frontiers in Plant Science, 15. Retrieved from [Link]
-
Maillard reaction. (n.d.). Retrieved from [Link]
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A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. (2022). Food and Chemical Toxicology, 166, 113228. Retrieved from [Link]
-
Volatile Organic Compounds as a Diagnostic Tool for Detecting Microbial Contamination in Fresh Agricultural Products: Mechanism of Action and Analytical Techniques. (2023). Horticulturae, 9(8), 882. Retrieved from [Link]
-
Insights into flavor and key influencing factors of Maillard reaction products: A recent update. (2022). Frontiers in Nutrition, 9. Retrieved from [Link]
-
4-((2-methyl-3-furyl)thio)-5-nonanone. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Cho, J. E., & Choi, C. H. (2006). Theoretical Study of the thermal decomposition of primary thiols on the Si(100)-2X1 surface. In Recent Progress in Computational Sciences and Engineering. CRC Press. Retrieved from [Link]
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The Maillard reactions: Pathways, consequences, and control. (2023). ResearchGate. Retrieved from [Link]
-
Hydrogen peroxide. (n.d.). In Wikipedia. Retrieved from [Link]
-
Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). Food Science & Nutrition, 12(5), 2999-3013. Retrieved from [Link]
-
Strecker-type degradation produced by the lipid oxidation products 4,5-epoxy-2-alkenals. (2001). Journal of Agricultural and Food Chemistry, 49(2), 872-875. Retrieved from [Link]
-
4-((2-Methyl-3-furyl)thio)-5-nonanone. (n.d.). PubChem. Retrieved from [Link]
-
Maillard reaction in food technologies. (2023). Ukrainian Journal of Food Science, 11(2), 79-99. Retrieved from [Link]
-
Chemical Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
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4-((-2-Methyl-3-furyl)thio)-5-nonanone. (n.d.). Endeavour Speciality Chemicals. Retrieved from [Link]
-
Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems. (2002). Journal of Agricultural and Food Chemistry, 50(9), 2657-2662. Retrieved from [Link]
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4-((2-METHYL-3-FURYL)THIO)-5-NONANONE. (n.d.). GSRS. Retrieved from [Link]
-
Contrasting reactions of ketones and thioketones with alkyllithiums: a coordinated experimental and computational investigation. (2012). The Journal of Organic Chemistry, 77(5), 2293-2302. Retrieved from [Link]
-
4-[(2-Methyl-3-furanyl)thio]-5-nonanone (FDB016136). (n.d.). FooDB. Retrieved from [Link]
-
Chemical reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Synthesis of thioesters using an electrochemical three-component reaction involving elemental sulfur. (2024). Chemical Communications, 60(48), 6154-6157. Retrieved from [Link]
-
Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. (2023). Molecules, 28(20), 7168. Retrieved from [Link]
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Technical Support Center: Synthesis of 4-((2-Methyl-3-furyl)thio)-5-nonanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4-((2-methyl-3-furyl)thio)-5-nonanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthesis to help you optimize your yield and purity.
The synthesis of 4-((2-methyl-3-furyl)thio)-5-nonanone, a valuable flavor agent[1][2] and a functionalized ketone, is most efficiently achieved via a Thia-Michael addition. This reaction involves the conjugate addition of 2-methyl-3-furanthiol to an α,β-unsaturated ketone, specifically non-1-en-3-one.[3][4][5] While theoretically straightforward, this synthesis is prone to several challenges that can impact yield and purity. This guide provides solutions to common problems encountered during this procedure.
Overall Reaction Scheme
Caption: Overall synthetic route for 4-((2-Methyl-3-furyl)thio)-5-nonanone.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary causes and how can I fix them?
A: Low yield is the most common issue and can stem from several factors. A systematic approach is required to identify the root cause.
-
Cause 1: Reversibility of the Thiol-Michael Addition
-
Explanation: The conjugate addition of thiols is often a reversible process.[6] The equilibrium may not favor the product, especially if the product itself is unstable under the reaction conditions. The stability of the intermediate carbanion and the final adduct plays a crucial role.
-
Solution:
-
Use a slight excess of one reactant: Employing a 1.1 to 1.2 molar excess of the more stable or less expensive reactant (typically the enone) can shift the equilibrium towards the product.
-
Optimize Temperature: While heating can increase the reaction rate, it can also favor the reverse reaction. We recommend starting at room temperature. If the reaction is slow, gentle heating (40-50°C) may be beneficial, but monitor for product decomposition.
-
Choose the right catalyst: A strong, non-nucleophilic base like DBU can effectively generate the thiolate anion to drive the forward reaction without introducing competing side reactions.
-
-
-
Cause 2: Inefficient Thiolate Generation
-
Explanation: The active nucleophile is the thiolate anion, which is formed by deprotonating the thiol with a base.[7][8] If the base is too weak or is sterically hindered, the concentration of the thiolate will be low, resulting in a slow or incomplete reaction.
-
Solution:
-
Base Strength: Ensure the base used has a pKa high enough to deprotonate the furanthiol effectively. Tertiary amines like triethylamine (Et₃N) or DBU are commonly used.
-
Catalyst Loading: While the reaction is catalytic in base, using too little may result in a slow conversion. Start with 5-10 mol% of the catalyst and increase if necessary.
-
-
-
Cause 3: Competing Side Reactions
-
Explanation: The primary side reaction is the oxidative dimerization of 2-methyl-3-furanthiol to form a disulfide.[7] This is particularly problematic under basic conditions in the presence of atmospheric oxygen.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle.
-
-
-
Cause 4: Loss During Workup and Purification
-
Explanation: Furan rings can be sensitive to strongly acidic or basic conditions, potentially leading to ring-opening or polymerization during aqueous workup.[9][10] The product may also be volatile or prone to decomposition on silica gel if purification is prolonged.
-
Solution:
-
Mild Workup: Use a mild acidic wash (e.g., saturated NH₄Cl solution) to neutralize the base rather than stronger acids like HCl.
-
Efficient Purification: Use flash column chromatography with a carefully chosen solvent system to minimize the time the product spends on the stationary phase.
-
-
Q2: I'm observing a significant amount of a disulfide byproduct. How can I prevent this?
A: The formation of bis(2-methyl-3-furyl) disulfide is a classic issue when working with thiols, especially under basic conditions.
-
Explanation: Thiols are readily oxidized to disulfides in the presence of an oxidant (like O₂) and a base. The basic catalyst deprotonates the thiol to the thiolate, which is even more susceptible to oxidation.
-
Solutions:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Ensure your reaction flask is thoroughly purged with an inert gas (N₂ or Ar) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Use Fresh, Degassed Solvents: Solvents can dissolve a significant amount of oxygen. Degas your solvent immediately before use.
-
Add Thiol Last: Consider adding the 2-methyl-3-furanthiol slowly to the solution containing the enone and catalyst under an inert atmosphere. This ensures the thiol is consumed in the desired Michael addition as soon as it is introduced, minimizing its exposure time for oxidation.
-
Q3: My final product is impure, with multiple spots on TLC even after workup. What are the likely side products?
A: Besides the disulfide mentioned above, other impurities can arise.
-
Unreacted Starting Materials: If the reaction did not go to completion, you would see spots corresponding to 2-methyl-3-furanthiol and non-1-en-3-one.
-
1,2-Addition Product: While less common for soft nucleophiles like thiols, a small amount of direct addition to the carbonyl group (1,2-addition) can occur.[5] This would result in a tertiary alcohol isomer.
-
Furan Decomposition Products: If the reaction or workup conditions were too harsh (e.g., high heat, strong acid), the furan moiety could degrade, leading to a complex mixture of byproducts.
-
Solvent Impurities: Ensure high-purity solvents are used, as impurities can interfere with the reaction or complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic mechanism for the synthesis of 4-((2-Methyl-3-furyl)thio)-5-nonanone?
A: The reaction proceeds via a base-catalyzed Thia-Michael addition. The mechanism involves three key steps:
-
Deprotonation: The base removes the acidic proton from the thiol (R-SH), generating a highly nucleophilic thiolate anion (R-S⁻).
-
Nucleophilic Attack: The thiolate anion attacks the β-carbon of the α,β-unsaturated ketone in a 1,4-conjugate addition. This breaks the C=C π-bond and forms a new C-S bond, creating a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is protonated by the protonated base (or another thiol molecule), regenerating the base catalyst and forming the final keto-thioether product.
Caption: Base-catalyzed Thia-Michael addition mechanism.
Q2: What are the recommended starting materials and reagents?
A: The following table summarizes the key components for the synthesis.
| Component | Name | Role | Typical Molar Eq. | Notes |
| Thiol | 2-Methyl-3-furanthiol | Nucleophile | 1.0 | Can be prone to oxidation. Handle under inert atmosphere. |
| Enone | Non-1-en-3-one | Michael Acceptor | 1.0 - 1.2 | A slight excess can improve yield. |
| Catalyst | DBU or Triethylamine | Base | 0.05 - 0.1 (5-10 mol%) | DBU is a stronger, non-nucleophilic base often preferred. |
| Solvent | THF, CH₂Cl₂, or Toluene | Reaction Medium | - | Must be anhydrous and preferably degassed before use. |
Q3: What is a standard laboratory protocol for this synthesis?
A: The following protocol provides a reliable starting point. Optimization may be required based on your specific lab conditions and reagent purity.
Experimental Protocol: Synthesis of 4-((2-Methyl-3-furyl)thio)-5-nonanone
-
Preparation:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add non-1-en-3-one (1.0 eq).
-
Dissolve the enone in anhydrous, degassed tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Seal the flask with a septum and purge with dry nitrogen for 10-15 minutes.
-
-
Reaction Initiation:
-
Add the base catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq), to the stirring solution via syringe.
-
In a separate vial, dissolve 2-methyl-3-furanthiol (1.0 eq) in a small amount of anhydrous, degassed THF.
-
Add the thiol solution dropwise to the reaction mixture over 5-10 minutes at room temperature.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the limiting starting material typically indicates reaction completion (usually within 2-4 hours).
-
-
Workup:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate to isolate the pure 4-((2-methyl-3-furyl)thio)-5-nonanone.
-
Q4: What are the best practices for purifying the final product?
A: Purification is critical for obtaining a high-purity product.
-
Column Chromatography: This is the most effective method.
-
Stationary Phase: Standard silica gel (230-400 mesh) is suitable.
-
Mobile Phase: A non-polar/polar solvent system is ideal. Start with a low polarity mixture (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increase the polarity to elute the product. The disulfide byproduct, being less polar, will typically elute first.
-
-
Alternative Purification: For some furan derivatives, purification using activated carbon can be an option to remove colored impurities, followed by solvent removal.[11]
-
Cautions:
-
Avoid using acidic or basic additives in your chromatography solvent unless necessary, as they can cause degradation on the silica surface.
-
The product has a moderate boiling point, so care should be taken during solvent removal under high vacuum to avoid loss of product. Use a rotary evaporator with controlled temperature and pressure.
-
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving common synthesis issues.
References
-
UQ eSpace. (n.d.). How does cross-conjugation influence thiol additions to enones? A computational study of thiol trapping by the naturally occurring. Retrieved from [Link]
-
WordPress. (n.d.). Conjugate Addition of Thiols. Retrieved from [Link]
-
ResearchGate. (n.d.). Addition of thiols to cyclic enones under various conditions and catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of furan, thiophene, and pyrroles from acetoacetic esters.
-
ResearchGate. (n.d.). A Highly Enantioselective and General Conjugate Addition of Thiols to Cyclic Enones with an Organic Catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Unknown Source. (n.d.). Synthesis of Furan and Thiophene. Retrieved from [Link]
-
ResearchGate. (n.d.). Michael addition reactions to show evidence of side reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conjugate Addition Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
datapdf.com. (n.d.). The Thiol-Michael Addition Click Reaction: A Powerful and Widely. Retrieved from [Link]
-
European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. Retrieved from [Link]
-
PubChem. (n.d.). 4-((2-Methyl-3-furyl)thio)-5-nonanone. Retrieved from [Link]
- Google Patents. (n.d.). CN101024646B - Method for purifying methoxyfuran-furan-2-one.
-
MDPI. (n.d.). Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals. Retrieved from [Link]
-
GSRS. (n.d.). 4-((2-METHYL-3-FURYL)THIO)-5-NONANONE. Retrieved from [Link]
-
NIH. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Furan. Retrieved from [Link]
-
MDPI. (n.d.). Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 15. Retrieved from [Link]
-
Unknown Source. (n.d.). Novel 4-Aroyl-3-alkoxy-2(5H)-furanones as Precursors for the Preparation of Furo[3,4-b][4][6]. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (FDB016136). Retrieved from [Link]
-
PubMed. (2022). Sc(OTf)3-Mediated One-Pot Synthesis of Coumarin-Fused Furans: A Thiol-Dependent Reaction for the Easy Access of 2-Phenyl-4H-furo[3,2- c]chromen-4-ones. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-((2-methyl-3-furyl)thio) - 5-nonanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). Activity of catalysts in thiophene synthesis from furan and hydrogen sulfide. Retrieved from [Link]
-
Chemical Papers. (n.d.). Novel Synthesis of Heterocyclic Thiolactones and 3-Furyl Ketones. Retrieved from [Link]
-
Cardiff University. (n.d.). On the Synthesis of Furans and Furan Fatty Acids. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]
-
MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new furan-type terpenoids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (2S, 3R)-2-allyl-3-furyl cyclopentanone. An enantioselective strategy towards the synthesis of phorbol. Retrieved from [Link]
-
ResearchGate. (2017). Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity. Retrieved from [Link]
Sources
- 1. 4-((2-Methyl-3-furyl)thio)-5-nonanone | C14H22O2S | CID 62182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-((2-methyl-3-furyl)thio)-5-nonanone, 61295-50-9 [thegoodscentscompany.com]
- 3. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Advanced Strategies for Resolving Co-elution in GC Analysis of Furan Derivatives
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the gas chromatography (GC) analysis of furan derivatives. This guide is designed to provide you with expert insights and actionable troubleshooting strategies to overcome one of the most common hurdles in this field: co-elution. We will delve into the fundamental principles of chromatographic separation and offer practical, step-by-step protocols to enhance the resolution and reliability of your analyses.
Troubleshooting Guide: From Symptom to Solution
This section is structured to help you diagnose and resolve specific co-elution issues you may be encountering during your experiments.
Issue 1: Poor Resolution Between Structurally Similar Furan Derivatives (e.g., Isomers)
Question: I am struggling to separate critical furan derivative isomers, such as 2-methylfuran and 3-methylfuran, or 2,5-dimethylfuran and 2,3-dimethylfuran. My peaks are either completely merged or show significant overlap. What are the primary causes and how can I resolve this?
Answer:
Co-elution of structurally similar furan derivatives is a frequent challenge, primarily stemming from insufficient selectivity of the chromatographic system. The key is to manipulate the factors that influence the separation factor (α), which is a measure of the relative retention of two analytes.
-
Inadequate Stationary Phase Selection: The choice of the GC column's stationary phase is the most critical factor influencing selectivity.[1][2] If the stationary phase does not have preferential interactions with one isomer over another, they will travel through the column at similar rates, leading to co-elution.
-
Expert Insight: The principle of "like dissolves like" is a good starting point.[3] Furan derivatives possess a degree of polarity due to the oxygen heteroatom. Using a stationary phase with a different polarity can enhance separation. For instance, if you are using a non-polar column like a 100% dimethylpolysiloxane (e.g., HP-1 or DB-1), switching to a more polar phase is often beneficial.
-
Recommended Action:
-
Mid-Polar to Polar Columns: Employ a column with a higher polarity stationary phase. For many furan derivatives, a 5% diphenyl / 95% dimethylpolysiloxane column (e.g., HP-5MS) provides a good balance of selectivity and thermal stability.[4][5] This stationary phase can separate a wide range of furan derivatives, including challenging isomers.[4][5]
-
High-Polarity Columns: For very similar, volatile furan derivatives, a more polar column, such as one containing a polyethylene glycol (WAX) or a cyanopropyl phase, can offer enhanced selectivity.[6][7] For example, a HP-WAX column has been used for furan derivative analysis, although in some cases it may not resolve all isomers as effectively as an HP-5MS.[8]
-
-
-
Suboptimal GC Oven Temperature Program: A poorly optimized temperature program can lead to insufficient separation, even with an appropriate column.[6] A fast temperature ramp rate may not provide enough time for the differential partitioning of closely eluting compounds into the stationary phase.[9]
-
Expert Insight: The temperature of the column directly affects the vapor pressure and solubility of the analytes in the stationary phase, which in turn governs their retention times.[10] By carefully controlling the temperature, we can fine-tune the separation.
-
Recommended Action:
-
Lower the Initial Temperature: Starting the temperature program at a lower initial temperature can improve the resolution of early-eluting, volatile furan derivatives.[11]
-
Slower Ramp Rate: Decrease the temperature ramp rate, especially during the elution window of your target analytes. A slower ramp increases the time the analytes spend interacting with the stationary phase, enhancing separation.[6][11] A good starting point for optimization is to use a ramp rate of 10°C/min and then adjust in steps of ±5°C/min.[11]
-
Isothermal Hold: If a critical pair of isomers still co-elutes, introducing an isothermal hold at a temperature just below their elution temperature can significantly improve resolution.[12]
-
-
-
Initial Scouting Run:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: Split mode (e.g., 50:1) to ensure sharp peaks for initial assessment.
-
Oven Program: Start at 40°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
-
-
Analysis of Scouting Run: Identify the approximate elution temperature of the co-eluting furan derivatives.
-
Optimization:
-
If co-eluting peaks are at the beginning of the chromatogram: Lower the initial oven temperature to 35°C or even 30°C.
-
If co-eluting peaks are in the middle of the ramp: Decrease the ramp rate from 10°C/min to 5°C/min.
-
If significant co-elution persists: Based on the elution temperature from the scouting run, introduce an isothermal hold. For example, if the isomers elute around 120°C, modify the program to: 40°C (hold 2 min), ramp at 10°C/min to 115°C, hold at 115°C for 5-10 minutes, then ramp at 20°C/min to 250°C.
-
dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Troubleshooting workflow for furan isomer co-elution.
Frequently Asked Questions (FAQs)
Q1: Can adjusting the carrier gas flow rate help resolve co-eluting furan derivatives?
A1: Yes, optimizing the carrier gas flow rate can improve separation, although its effect is generally less pronounced than changing the stationary phase or temperature program. The flow rate affects column efficiency (the "N" in the resolution equation).[9] Increasing the flow rate will decrease retention times, which can sometimes reduce resolution, while a very slow flow rate can lead to peak broadening due to diffusion.[9][13] It's best to operate the carrier gas at its optimal linear velocity for the chosen column dimensions to achieve the highest efficiency (narrowest peaks). For most standard capillary columns, this is around 20-40 cm/s for helium.
Q2: I'm analyzing furan derivatives at trace levels. Should I use a split or splitless injection, and how does this choice impact co-elution?
A2: For trace analysis, a splitless injection is preferred as it transfers the entire sample onto the column, maximizing sensitivity.[14][15] However, splitless injections can lead to broader initial peak widths if not performed correctly, which can exacerbate co-elution problems.
-
Expert Insight: The slower transfer of analytes onto the column in splitless mode means that proper focusing techniques are crucial.[16] This is typically achieved by setting the initial oven temperature at least 20°C below the boiling point of the sample solvent.[12] This "solvent effect" causes the analytes to condense in a narrow band at the head of the column, leading to sharp peaks. A poorly focused injection will result in broad peaks that are more likely to overlap.
Q3: My sample matrix is very complex, and I suspect co-elution with matrix components is interfering with my furan derivative analysis. What can I do?
A3: Co-elution with matrix components is a significant challenge, especially in food and environmental samples. Here are a few strategies:
-
Selective Detectors: Instead of a standard Flame Ionization Detector (FID), consider using a mass spectrometer (MS) as the detector. An MS allows for the use of Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) in the case of a tandem MS (MS/MS), which provides a high degree of selectivity.[6][17] By monitoring for specific ions unique to your target furan derivatives, you can often quantify them accurately even if they co-elute with other compounds.[18]
-
Sample Preparation: Enhance your sample cleanup procedures to remove interfering matrix components before GC analysis.
-
Multidimensional Gas Chromatography (GCxGC): For extremely complex samples, GCxGC is a powerful technique that uses two columns with different stationary phases to provide significantly enhanced resolution.[6]
Q4: Can derivatization help in resolving co-eluting furan derivatives?
A4: Derivatization is a chemical modification of the analyte to make it more suitable for GC analysis.[19] It is typically used to increase the volatility and thermal stability of polar compounds.[19] While derivatization can sometimes alter the chromatographic properties of compounds enough to improve separation, it is less commonly used for furan derivatives themselves, which are generally volatile enough for direct GC analysis. However, if you are analyzing furan derivatives with functional groups that are prone to causing peak tailing (e.g., hydroxyl groups on furfuryl alcohol), derivatization (such as silylation) can improve peak shape and potentially resolve co-elution with tailing peaks.
Q5: What are the key parameters for column selection for furan derivative analysis?
A5: When selecting a GC column for furan derivative analysis, consider the following parameters, summarized in the table below.
| Parameter | Recommendation for Furan Analysis | Rationale |
| Stationary Phase | Mid-to-high polarity (e.g., 5% Phenyl-95% Dimethylpolysiloxane, WAX, or Cyanopropyl) | To induce different retention times for structurally similar furan isomers based on polarity differences.[1][2] |
| Column Length | 30 m | Provides a good balance of resolution and analysis time. Longer columns (60 m) can increase resolution but also analysis time.[2][3] |
| Internal Diameter (ID) | 0.25 mm | Offers a good compromise between efficiency and sample capacity.[3] Narrower IDs (e.g., 0.18 mm) increase efficiency but have lower sample capacity. |
| Film Thickness | 0.25 - 0.50 µm | Standard film thicknesses are generally suitable. Thicker films increase retention, which can be useful for very volatile furans.[2] |
dot graph G { layout=neato; node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} Interplay of GC parameters in furan analysis.
References
- Benchchem.
- PubMed.
- Brainly.com. How does the flow rate of the carrier gas affect the retention time of a compound on a GC column?.
- Chemistry For Everyone.
- Sigma-Aldrich. GC Column Selection Guide.
- LCGC International. Go With the Flow: Thinking About Carrier Gas Flow in GC.
- GL Sciences.
- PMC.
- SCION Instruments.
- Restek Resource Hub. Split vs Splitless Injection.
- YouTube. Split vs. Splitless Injection.
- NIH.
- Restek Resource Hub.
- Phenomenex. Split vs.
- Operating Hints for Using Split/Splitless Injectors. (No URL available)
- Simultaneous determination of furan and its derivatives in food by headspace gas chromatography-mass spectrometry (HS-GC-MS). (No URL available)
- Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. (No URL available)
- Shimadzu. GC Column Types & Selection Guide.
- LCGC International.
- GC Temperature Programming—10 Things You Absolutely Need to Know. (No URL available)
- GC Derivatiz
- Agilent.
- Phenomenex.
- YSI.
- Phenomenex. Guide to Choosing a GC Column.
- Phenomenex.
- SRI Instruments.
- GC Column Selection Guide. (No URL available)
- GL Sciences.
- Waters Corpor
- ResearchGate.
- ResearchGate.
- PubMed.
- Analysis of dioxins and furans in environmental samples by GC-ion-trap MS/MS. (No URL available)
- Phenomenex.
- Impact of GC Parameters on The Separation Part 5: Choice of Column Temper
- Masinde Muliro University of Science and Technology.
- Sigma-Aldrich.
- Chemistry LibreTexts. 27.
- Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. (No URL available)
- Axion Labs.
- YouTube. Co-Elution: How to Detect and Fix Overlapping Peaks.
Sources
- 1. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 2. fishersci.ca [fishersci.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. brainly.com [brainly.com]
- 14. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 15. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 16. Split vs Splitless Injection [discover.restek.com]
- 17. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
stability of 4-((2-Methyl-3-furyl)thio)-5-nonanone in different food matrices
Welcome to the technical support center for 4-((2-Methyl-3-furyl)thio)-5-nonanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this key flavor compound in various food matrices. Here, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address challenges you may encounter during your research.
Introduction to 4-((2-Methyl-3-furyl)thio)-5-nonanone
4-((2-Methyl-3-furyl)thio)-5-nonanone is a vital flavor ingredient known for its meaty and roasted notes, making it a valuable component in a variety of food products, including baked goods, gravies, meat products, nut products, snack foods, and soups.[1] As an aryl thioether, its stability is crucial for maintaining the desired flavor profile of the final product.[2] This guide will delve into the factors influencing its stability and provide practical solutions for its effective use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 4-((2-Methyl-3-furyl)thio)-5-nonanone in food matrices?
A1: The stability of 4-((2-Methyl-3-furyl)thio)-5-nonanone is primarily influenced by temperature, pH, and the presence of oxygen. Like many sulfur-containing furan compounds, it can be susceptible to degradation under harsh processing conditions. Thermal degradation is a significant concern, as high temperatures can lead to the breakdown of the furan ring and the sulfur-containing substituent.[3] The pH of the food matrix also plays a critical role; for instance, studies on similar furan derivatives have shown that stability can be significantly affected by pH, with higher pH levels often leading to increased degradation.[4][5]
Q2: My product is losing its characteristic meaty flavor during storage. Could this be related to the degradation of 4-((2-Methyl-3-furyl)thio)-5-nonanone?
A2: Yes, a loss of the desired meaty flavor could be indicative of the degradation of 4-((2-Methyl-3-furyl)thio)-5-nonanone. This compound is a key contributor to the meaty and roasted flavor profile.[2] Studies on structurally similar compounds, such as 2-methyl-3-furanthiol, have shown significant decreases in concentration during storage, which would correlate with a loss of flavor.[6][7] To confirm this, we recommend conducting a stability study to quantify the concentration of 4-((2-Methyl-3-furyl)thio)-5-nonanone over the shelf life of your product.
Q3: Are there any ingredients that can enhance the stability of 4-((2-Methyl-3-furyl)thio)-5-nonanone?
A3: While specific research on stabilizers for 4-((2-Methyl-3-furyl)thio)-5-nonanone is limited, studies on related sulfur-containing flavor compounds like 2-furfurylthiol (FFT) suggest that antioxidants may offer a protective effect. For example, ascorbic acid and L-cysteine have been shown to improve the aroma of fresh coffee by increasing the content of sulfur-containing compounds.[8] It is plausible that these or similar antioxidants could help mitigate the oxidative degradation of 4-((2-Methyl-3-furyl)thio)-5-nonanone. We recommend conducting pilot studies to evaluate the efficacy of such ingredients in your specific food matrix.
Q4: What is the expected stability of 4-((2-Methyl-3-furyl)thio)-5-nonanone in a high-moisture, acidic food matrix like a soup?
A4: In a high-moisture, acidic environment such as soup, the stability of 4-((2-Methyl-3-furyl)thio)-5-nonanone can be a concern. Research on other furan derivatives indicates that lower pH values can sometimes favor degradation.[9] Furthermore, the presence of water is a factor in the stability of related sulfur compounds.[6] However, the exact stability will depend on the specific pH, processing temperature, and other ingredients in the soup. A comprehensive stability study under your specific processing and storage conditions is the most reliable way to determine its shelf life.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Meaty/Roasted Aroma | Degradation of 4-((2-Methyl-3-furyl)thio)-5-nonanone due to high processing temperatures. | 1. Optimize Thermal Processing: Evaluate if processing temperatures can be lowered without compromising food safety. Consider alternative technologies like high-pressure processing if applicable. 2. Late-Stage Addition: Add the flavor compound as late as possible in the manufacturing process to minimize heat exposure. |
| "Off-Flavor" Development | Formation of degradation products from 4-((2-Methyl-3-furyl)thio)-5-nonanone. | 1. Analyze for Degradation Products: Use analytical techniques like GC-MS to identify potential off-flavor compounds. 2. Control pH: Investigate the effect of pH on flavor stability. Adjusting the pH of the matrix may mitigate the formation of undesirable compounds.[5] |
| Inconsistent Flavor Profile Between Batches | Variability in the stability of the flavor compound due to minor process fluctuations. | 1. Standardize Processing Parameters: Ensure tight control over temperature, time, and pH for each batch. 2. Evaluate Raw Material Interactions: Assess if variations in other raw materials could be interacting with and degrading the flavor compound. |
| Reduced Flavor Intensity in Low-Fat Products | 4-((2-Methyl-3-furyl)thio)-5-nonanone is soluble in fat.[10] In low-fat systems, its volatility and potential for degradation may be higher. | 1. Encapsulation: Consider using an encapsulated form of the flavor to protect it from the aqueous environment and control its release. 2. Emulsifiers: The use of emulsifiers may help to better disperse and stabilize the flavor compound in a low-fat matrix. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of 4-((2-Methyl-3-furyl)thio)-5-nonanone in a Food Matrix
This protocol is designed to assess the stability of the target compound under accelerated storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare several batches of your food product, with and without the addition of 4-((2-Methyl-3-furyl)thio)-5-nonanone at a known concentration.
-
Include batches with potential stabilizing agents (e.g., ascorbic acid, L-cysteine) if desired.
-
-
Storage Conditions:
-
Store the samples at an elevated temperature, for example, 50°C, to accelerate degradation.[6]
-
Store control samples at a lower temperature (e.g., 4°C or room temperature) for comparison.
-
-
Time Points:
-
Pull samples for analysis at regular intervals (e.g., 0, 24, 48, 72 hours, and then weekly).
-
-
Extraction and Analysis:
-
Develop and validate an extraction method suitable for your food matrix. Solid-phase microextraction (SPME) is a common technique for volatile compounds.[8]
-
Quantify the concentration of 4-((2-Methyl-3-furyl)thio)-5-nonanone using Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis:
-
Plot the concentration of the compound against time for each storage condition.
-
Calculate the degradation rate and half-life of the compound in your specific matrix.
-
Protocol 2: Impact of pH on the Stability of 4-((2-Methyl-3-furyl)thio)-5-nonanone
This protocol helps determine the optimal pH range for the stability of the flavor compound.
Methodology:
-
Matrix Preparation:
-
Prepare a model system or your actual food matrix and adjust the pH to different levels (e.g., 4.0, 5.5, 7.0).
-
-
Flavor Addition:
-
Add a known concentration of 4-((2-Methyl-3-furyl)thio)-5-nonanone to each pH-adjusted matrix.
-
-
Incubation:
-
Incubate the samples at a constant temperature (e.g., room temperature or a slightly elevated temperature) for a set period.
-
-
Analysis:
-
At the end of the incubation period, extract and quantify the remaining concentration of the flavor compound using GC-MS.
-
-
Evaluation:
-
Compare the concentration of the compound across the different pH levels to identify the pH at which it is most stable.
-
Visualizing Experimental Workflows
Caption: Workflow for an accelerated stability study.
Potential Degradation Pathways
While specific degradation pathways for 4-((2-Methyl-3-furyl)thio)-5-nonanone have not been extensively studied, we can infer potential reactions based on related sulfur-containing furans. The degradation is likely to involve the furan ring and the thioether linkage.
Caption: Potential degradation pathways.
Summary of Key Stability Factors
| Factor | Impact on Stability | Recommendations |
| Temperature | High temperatures accelerate degradation.[3][4] | Minimize heat exposure during processing and storage. |
| pH | Both acidic and alkaline conditions can promote degradation, depending on the specific compound and matrix.[4][5][9] | Determine the optimal pH range for stability in your product. |
| Oxygen | The presence of oxygen can lead to oxidative degradation.[8] | Consider packaging with low oxygen permeability or the use of oxygen scavengers. |
| Food Matrix Composition | The presence of fats, proteins, and other components can influence stability.[10] | Conduct stability studies in the final food matrix to account for these interactions. |
References
-
Reactivity and stability of selected flavor compounds. PMC - NIH. Available at: [Link]
-
Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers. Available at: [Link]
-
Showing Compound 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (FDB016136). FooDB. Available at: [Link]
-
Effect of pH, temperature and heating time on the formation of furan from typical carbohydrates and ascorbic acid. ResearchGate. Available at: [Link]
-
Effect of pH, temperature and heating time on the formation of furan in sugar–glycine model systems. ResearchGate. Available at: [Link]
-
Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking. PubMed. Available at: [Link]
-
4-((2-methyl-3-furyl)thio) - 5-nonanone. The Good Scents Company. Available at: [Link]
-
Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. MDPI. Available at: [Link]
-
Stability of thiols in an aqueous process flavoring. PubMed. Available at: [Link]
-
Recovery and precision of furan and its derivatives in different food matrix detected by SPME-GC-MS/MS. ResearchGate. Available at: [Link]
-
4-((2-Methyl-3-furyl)thio)-5-nonanone. PubChem. Available at: [Link]
-
4-((-2-Methyl-3-furyl)thio)-5-nonanone. Endeavour Speciality Chemicals. Available at: [Link]
-
Sulfur-Containing Furans in Commercial Meat Flavorings. ElectronicsAndBooks. Available at: [Link]
-
Thiamine degradation to the formation of 2-methyl-3-furanthiol via... ResearchGate. Available at: [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
Descriptive Sensory Attributes and Volatile Flavor Compounds of Plant-Based Meat Alternatives and Ground Beef. Semantic Scholar. Available at: [Link]
-
Metabolomics reveals factors affecting the radical reaction of sulfides during thermal processing for meaty aroma. OUCI. Available at: [Link]
-
Stability of Thiols in an Aqueous Process Flavoring. ResearchGate. Available at: [Link]
-
4-((2-METHYL-3-FURYL)THIO)-5-NONANONE. gsrs. Available at: [Link]
-
Furan in Thermally Processed Foods - A Review. PMC - NIH. Available at: [Link]
Sources
- 1. 4-((2-methyl-3-furyl)thio)-5-nonanone, 61295-50-9 [thegoodscentscompany.com]
- 2. Showing Compound 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (FDB016136) - FooDB [foodb.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-((2-Methyl-3-furyl)thio)-5-nonanone | C14H22O2S | CID 62182 - PubChem [pubchem.ncbi.nlm.nih.gov]
minimizing analytical interferences for 4-((2-Methyl-3-furyl)thio)-5-nonanone
Technical Support Center: 4-((2-Methyl-3-furyl)thio)-5-nonanone Analysis
Welcome to the technical support guide for the analysis of 4-((2-Methyl-3-furyl)thio)-5-nonanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this unique molecule. Drawing from extensive field experience, this guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to ensure the integrity and accuracy of your analytical results.
The inherent chemical functionalities of 4-((2-Methyl-3-furyl)thio)-5-nonanone—a furan ring, a thioether linkage, and a ketone group—present a distinct set of analytical challenges.[1][2] These include susceptibility to oxidation, thermal degradation, and significant matrix effects, particularly in complex sample types such as food and biological matrices.[3][4][5] This guide is structured to address these issues head-on, providing you with the causal explanations behind experimental choices and self-validating systems to maintain scientific rigor.
Troubleshooting Guide: Common Analytical Issues and Solutions
This section addresses specific problems you may encounter during the analysis of 4-((2-Methyl-3-furyl)thio)-5-nonanone.
Problem: Low Analyte Recovery or No Peak Detected
Possible Causes:
-
Analyte Degradation: The furan moiety is susceptible to thermal degradation, especially at high temperatures in a GC inlet.[6][7] The thioether group is prone to oxidation, which can occur during sample preparation and storage.[8][9]
-
Poor Extraction Efficiency: The compound's moderate polarity and relatively high logP (estimated around 4.5-4.7) can make extraction from complex matrices challenging.[1][10]
-
Active Sites in the GC System: Active sites in the GC inlet liner or the column can lead to irreversible adsorption of the analyte.[3][11]
-
Instrumental Issues: Leaks in the injection system, a blocked syringe, or incorrect detector settings can all lead to a loss of signal.[12][13]
Solutions:
-
Preventing Thermal Degradation:
-
Lower GC Inlet Temperature: Start with a lower inlet temperature (e.g., 200-220 °C) and gradually increase if necessary. Furan and its derivatives can degrade at temperatures above 140-160°C.[7]
-
Use a Splitless or Cold On-Column Injection: These techniques minimize the time the analyte spends in the hot injector.[11]
-
-
Minimizing Oxidation:
-
Work Under Inert Gas: During sample preparation, use an inert gas like nitrogen or argon to blanket samples and extracts.
-
Add Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvent.
-
Control Storage Conditions: Store samples and extracts at low temperatures (e.g., -80°C) and in amber vials to protect from light.[14]
-
-
Optimizing Extraction:
-
Solid-Phase Microextraction (SPME): For volatile and semi-volatile analysis from a liquid or headspace, SPME with a suitable fiber (e.g., CAR/PDMS) can be effective.[15][16]
-
Liquid-Liquid Extraction (LLE): Use a solvent mixture that matches the polarity of the analyte. A combination of a non-polar solvent (like hexane) and a slightly more polar solvent (like dichloromethane or ethyl acetate) may be effective.
-
-
Deactivating the GC System:
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Active Sites: As mentioned above, active sites in the system can cause peak tailing.[11]
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Inappropriate Column Phase: The choice of GC column stationary phase is critical for good peak shape.
-
Co-elution with Matrix Components: Interfering compounds from the sample matrix can distort the peak shape.[4]
Solutions:
-
System Deactivation: Ensure all components in the sample path (liner, column) are properly deactivated.[3]
-
Optimize Sample Concentration: Dilute your sample or reduce the injection volume.
-
Column Selection: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane phase like a DB-5ms or HP-5MS) is a good starting point for this compound.[15]
-
Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE), to remove matrix interferences.
Problem: Signal Suppression or Enhancement (Matrix Effects)
Possible Causes:
-
Competition in the Ion Source (LC-MS): Co-eluting matrix components can compete with the analyte for ionization, leading to signal suppression or enhancement.[5]
-
GC Inlet Effects: In GC-MS, non-volatile matrix components can accumulate in the liner, creating active sites or, conversely, masking existing ones, which can lead to signal enhancement.[3][17]
Solutions:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This is one of the most effective ways to compensate for matrix effects.[5][17]
-
Use of an Internal Standard: An isotopically labeled version of the analyte is the ideal internal standard. If unavailable, a structurally similar compound that behaves similarly during extraction and analysis can be used.
-
Enhanced Sample Cleanup: Utilize SPE or other cleanup techniques to remove as much of the matrix as possible.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for quantifying 4-((2-Methyl-3-furyl)thio)-5-nonanone?
A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used, with the choice depending on the sample matrix and required sensitivity.
-
GC-MS is well-suited for this compound due to its volatility. It often provides excellent chromatographic resolution. A common approach involves using a non-polar or mid-polarity column and electron ionization (EI).[15]
-
LC-MS/MS is advantageous for complex matrices as it can often reduce the need for extensive sample cleanup. Reversed-phase chromatography with a C18 column and electrospray ionization (ESI) in positive mode would be a typical starting point.[18]
Q2: How can I prevent the oxidation of the thioether group during sample preparation?
A2: The thioether is susceptible to oxidation to the corresponding sulfoxide and sulfone. To minimize this:
-
Use Fresh Solvents: Ensure all solvents are of high purity and free of peroxides.
-
Work Quickly and at Low Temperatures: Minimize the time samples are exposed to air and heat. Performing extractions on ice can be beneficial.
-
Deoxygenate Solvents: Purging solvents with an inert gas (nitrogen or argon) before use can remove dissolved oxygen.
-
Avoid Certain Reagents: Be cautious of using strong oxidizing agents during any cleanup steps.
Q3: What are the expected mass spectral fragments for this molecule?
A3: While a definitive fragmentation pattern requires experimental data, based on the structure, the following fragments can be predicted under Electron Ionization (EI) in GC-MS:
-
Molecular Ion (M+): m/z 254
-
Alpha-cleavage around the ketone: Fragments corresponding to the loss of the butyl (C4H9) or propyl (C3H7) chains.
-
Cleavage at the thioether bond: This could lead to a fragment of the methyl-furyl-thio group and a nonanone fragment.
-
Fragments from the furan ring: Furan rings can undergo characteristic cleavages.
For LC-MS/MS, you would typically monitor the transition from the protonated molecule [M+H]+ (m/z 255) to one or more stable product ions.
Q4: Are there any specific considerations for analyzing this compound in a high-fat food matrix?
A4: Yes, high-fat matrices present significant challenges.
-
Fat Removal: A crucial first step is to remove the bulk of the lipids. This can be achieved through:
-
Freezing/Centrifugation: After an initial extraction with a solvent like acetonitrile, cooling the extract to a low temperature (e.g., -20°C) will cause much of the fat to precipitate.
-
Gel Permeation Chromatography (GPC): GPC is an effective technique for separating large lipid molecules from smaller analytes.
-
-
Matrix Effects: High-fat matrices are notorious for causing significant matrix effects. The use of matrix-matched calibrants and an internal standard is highly recommended.[5]
Experimental Protocols and Data
Protocol 1: Headspace SPME-GC-MS for Screening in Liquid Samples
This protocol is suitable for a rapid screening of 4-((2-Methyl-3-furyl)thio)-5-nonanone in relatively clean liquid matrices like beverages.
-
Sample Preparation:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to increase the volatility of the analyte.
-
Add a suitable internal standard.
-
Seal the vial immediately.
-
-
SPME Extraction:
-
Use a CAR/PDMS SPME fiber.[16]
-
Incubate the vial at 60°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Use a column such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).[15]
-
Oven program: Start at 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS parameters: Scan from m/z 40-350.
-
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| Inlet Temperature | 220 °C | Minimizes thermal degradation of the furan moiety.[7] |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Column | HP-5MS or equivalent | Provides good separation for semi-volatile compounds.[15] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Oven Program | 40°C (2 min) to 280°C at 10°C/min | Allows for separation from volatile and non-volatile interferences. |
| Transfer Line Temp | 280 °C | Ensures efficient transfer of the analyte to the MS. |
| Ion Source Temp | 230 °C | Standard temperature for EI. |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Analyte Recovery
Caption: A logical workflow for troubleshooting low analyte recovery.
Diagram 2: Chemical Moieties and Potential Interferences
Caption: Key chemical features and their associated analytical challenges.
References
-
Sampling and analysis of volatile organic compounds (VOC) relevant for the formation of photochemical oxidants. WIT Press. Available from: [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Available from: [Link]
-
4-((2-methyl-3-furyl)thio)-5-nonanone. The Good Scents Company. Available from: [Link]
-
Showing Compound 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (FDB016136). FooDB. Available from: [Link]
-
4-((2-METHYL-3-FURYL)THIO)-5-NONANONE. gsrs. Available from: [Link]
-
Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. PMC - NIH. Available from: [Link]
-
Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate. Available from: [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. Available from: [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. Available from: [Link]
-
A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate. Available from: [Link]
-
Sample Preparation of Volatile Organic Compounds with Needle−Type Extraction Device. SciSpace. Available from: [Link]
-
Sample preparation for the analysis of volatile organic compounds in air and water matrices. Ghent University. Available from: [Link]
-
Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals. NIH. Available from: [Link]
-
Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. vscht.cz. Available from: [Link]
-
How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety? ResearchGate. Available from: [Link]
-
Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages. YouTube. Available from: [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Available from: [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available from: [Link]
-
Protocol for collection and HPLC analysis of volatile carbonyl compounds in breath. PubMed. Available from: [Link]
-
Organometallic compounds of furan, thiophene, and their benzannulated derivatives. ResearchGate. Available from: [Link]
-
Avoiding premature oxidation during the binding of Cu(II) to a dithiolate site in BsSCO. A rapid freeze-quench EPR study. PMC - NIH. Available from: [Link]
-
UHPLC-MS/MS determination of varietal thiol precursors in Sauvignon Blanc grapes. ResearchGate. Available from: [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. ACS Publications. Available from: [Link]
-
Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. Available from: [Link]
-
Photooxidation of thioethers: preparative and mechanistic investigations (2018–2022). Royal Society of Chemistry. Available from: [Link]
-
Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. PubMed. Available from: [Link]
-
Reduction of matrix effects in pesticide residue analysis in food by programmable temperature vaporizer. ResearchGate. Available from: [Link]
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. Available from: [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available from: [Link]
-
Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). MDPI. Available from: [Link]
-
Conversion of a Thiol Precursor into Aroma Compound 4-mercapto-4-methyl-2-pentanone Using Microbial Cell Extracts. Semantic Scholar. Available from: [Link]
-
Reinvestigation of the reaction between 2-furancarboxaldehyde and 4-hydroxy-5-methyl-3(2H)-furanone. PubMed. Available from: [Link]
Sources
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- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.vscht.cz [web.vscht.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
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- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
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- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Shelf-Life Studies of 4-((2-Methyl-3-furyl)thio)-5-nonanone in Food Matrices
Welcome to the technical support center for researchers and scientists engaged in the study of food products containing 4-((2-Methyl-3-furyl)thio)-5-nonanone. This guide is designed to provide expert insights, validated protocols, and practical troubleshooting advice to ensure the integrity and success of your shelf-life experiments. As a key contributor to the desirable meaty and savory notes in many food systems, understanding the stability of this flavor compound is critical for product quality and consistency.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the compound and its behavior in food systems.
Q1: What is 4-((2-Methyl-3-furyl)thio)-5-nonanone and what are its key properties?
4-((2-Methyl-3-furyl)thio)-5-nonanone (FEMA No. 3571) is a potent, sulfur-containing aroma compound widely used as a flavoring agent in the food industry.[1][3] It is characterized by a distinct meat-like, roasted, and savory odor profile.[1][2] Structurally, it features a furan ring and a thioether linkage, which are crucial to its aroma but also represent sites of potential chemical instability.[2][4] It is a liquid, insoluble in water but soluble in fats and ethanol.[1]
| Property | Value | Source |
| IUPAC Name | 4-(2-methylfuran-3-yl)sulfanylnonan-5-one | [1] |
| CAS Number | 61295-50-9 | [5][6] |
| Molecular Formula | C14H22O2S | [1][6] |
| Molecular Weight | 254.39 g/mol | [1][6] |
| Boiling Point | 102-103 °C @ 0.25 mm Hg | [1] |
| Solubility | Insoluble in water; soluble in fat | [1] |
| Sensory Profile | Meaty, roasted, savory | [2][4] |
Q2: Why is the stability of this compound a major concern during shelf-life studies?
The stability of any potent flavor compound is paramount, as its degradation can lead to a loss of desired aroma ("flavor fade") or the development of undesirable off-notes. The specific structure of 4-((2-Methyl-3-furyl)thio)-5-nonanone contains two moieties prone to degradation:
-
Thioether (Sulfide) Group: This group is susceptible to oxidation, which can convert the sulfide to a sulfoxide and then a sulfone. This chemical change significantly alters the molecule's sensory properties, typically diminishing the desired meaty aroma.
-
Furan Ring: Furan rings, especially when substituted, can be unstable and prone to oxidation, polymerization, or acid-catalyzed ring-opening, particularly when exposed to heat, light, and oxygen.[7][8]
These reactions can be accelerated by common food processing and storage conditions.[9]
Q3: What is the difference between product "shelf-life" and "flavor-life"?
While related, these terms are distinct.
-
Shelf-Life is the total duration a product remains safe for consumption and maintains acceptable quality, which includes microbiological safety, texture, and appearance.[10]
-
Flavor-Life is a subset of shelf-life and refers specifically to the time during which the product's flavor and aroma profile remains within a pre-defined range of acceptability.[11] For products where a specific, potent flavor like that from 4-((2-Methyl-3-furyl)thio)-5-nonanone is a key characteristic, the flavor-life is often shorter than the overall shelf-life and can be the primary determinant of the "Best Before" date.[12]
Q4: What are the primary factors that influence the degradation of 4-((2-Methyl-3-furyl)thio)-5-nonanone?
Several extrinsic and intrinsic factors can accelerate the degradation of this compound in a food matrix:
-
Oxygen: The presence of oxygen, particularly in the headspace of packaging or dissolved in the product, is a primary driver for the oxidation of the thioether group and furan ring.[8][11]
-
Temperature: Higher storage temperatures increase the rate of all chemical reactions, including degradation pathways.[13][14] This is the foundational principle of accelerated shelf-life testing.
-
Light: UV and visible light can provide the energy to initiate photo-oxidative reactions, leading to the formation of free radicals that attack the molecule.[11][15]
-
Water Activity (aw) & pH: These factors can influence reaction rates and pathways. For example, certain degradation reactions may be catalyzed under acidic or basic conditions.
-
Matrix Composition: The food matrix itself plays a critical role. The presence of pro-oxidants (like metal ions, e.g., Fe²⁺, Cu²⁺) can catalyze oxidation, while antioxidants (e.g., tocopherols, ascorbic acid) can offer protection.[7]
Part 2: Experimental Design & Protocols
A successful shelf-life study requires a meticulously planned approach. The choice between a real-time and an accelerated study depends on the product's intended shelf-life and the urgency of data acquisition.[13]
Workflow for a Shelf-Life Study
Caption: General workflow for conducting a shelf-life study.
Protocol: Accelerated Shelf-Life Study (ASLS)
This protocol outlines a typical ASLS for a food product (e.g., a savory gravy) where the stability of 4-((2-Methyl-3-furyl)thio)-5-nonanone is a critical quality parameter. The goal is to predict a 12-month shelf-life at ambient temperature (25°C).
1. Materials & Equipment:
-
Environmental chambers capable of controlling temperature (±1°C) and relative humidity (±5% RH).
-
Gas Chromatograph with a Mass Spectrometric or Sulfur-selective detector (GC-MS or GC-SCD).
-
Analytical balance, vortex mixer, centrifuge.
-
Solvents (e.g., Dichloromethane, Hexane), anhydrous sodium sulfate.
-
Internal Standard (IS): e.g., a structurally similar, stable compound not present in the matrix, like 2,6-dimethyl-3-thioacetoxypyrazine.
-
Control samples of the product, flash-frozen and stored at -80°C.
2. Experimental Setup:
-
Condition Selection: Based on the Arrhenius equation, a 10°C increase in temperature can roughly double or triple the rate of reaction. To simulate a 12-month shelf-life, select elevated temperatures.
-
Condition A: 35°C / 60% RH
-
Condition B: 45°C / 60% RH
-
-
Time Points: Establish pull points. For a 12-week study, suitable points would be: T=0, 1, 2, 4, 8, and 12 weeks.
-
Sample Preparation: Prepare a single, large, homogenous batch of the gravy containing a known concentration of 4-((2-Methyl-3-furyl)thio)-5-nonanone. Aliquot into the final consumer packaging. Prepare at least 3 replicates per time point per condition.
3. Procedure:
-
T=0 Analysis: Immediately analyze at least 3 samples from the freshly prepared batch to establish the initial concentration (C₀). This is your baseline.
-
Storage: Place the remaining packaged samples into the environmental chambers at the selected conditions. Also, place a set of control samples in a dark freezer at -20°C or below.
-
Sample Pulls: At each designated time point, remove 3 samples from each environmental chamber and 1 control sample from the freezer.
-
Extraction: a. Homogenize the sample. Weigh 5.0 g into a centrifuge tube. b. Spike with a known amount of the Internal Standard (IS). c. Add 10 mL of dichloromethane, vortex vigorously for 2 minutes. d. Centrifuge at 4000 rpm for 10 minutes to separate the layers. e. Carefully transfer the organic (bottom) layer to a new vial containing anhydrous sodium sulfate to remove residual water. f. Concentrate the extract under a gentle stream of nitrogen if necessary.
-
GC-MS Analysis: Analyze the extract. Develop a method that provides good separation and resolution for the target analyte and the IS. Use Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity.
-
Data Analysis: a. Calculate the concentration of 4-((2-Methyl-3-furyl)thio)-5-nonanone at each time point relative to the internal standard. b. Plot the concentration (or ln(concentration)) versus time for each temperature condition. c. Determine the reaction order (zero or first-order) and calculate the degradation rate constant (k) for each temperature. d. Use the Arrhenius equation to extrapolate the rate constant at normal storage temperature (25°C) and predict the time to reach the pre-defined failure point (e.g., 50% loss).
Part 3: Troubleshooting Guide
Q: I'm observing high variability between my sample replicates. What could be the cause?
-
Possible Cause 1: Inhomogeneous Sample Matrix. The target compound may not be evenly distributed, especially in complex matrices with fat and solid phases.
-
Solution: Ensure the entire sample is thoroughly homogenized before taking an aliquot for extraction. For semi-solids, warming slightly (if it doesn't degrade the analyte) can aid in mixing.
-
-
Possible Cause 2: Inconsistent Extraction Efficiency. Minor variations in your extraction procedure can lead to significant differences in recovery.
-
Solution: The use of a suitable internal standard (IS) is critical . The IS should be added at the very beginning of the extraction process. It undergoes the same procedure as the analyte, so the analyte/IS ratio will correct for variations in extraction yield, injection volume, and instrument response.
-
-
Possible Cause 3: Analyte Adsorption. Sulfur compounds can be "sticky" and adsorb to active sites on glass or metal surfaces.
-
Solution: Use silanized glassware for all sample preparation and analysis steps. Include a conditioning step for your GC inlet liner and column by injecting a high-concentration standard before running your samples.
-
Q: My analyte concentration is decreasing much faster than expected, even at early time points. Why?
-
Possible Cause 1: Degradation During Sample Preparation. The extraction process itself may be causing degradation if the analyte is exposed to light, oxygen, or high temperatures.
-
Solution: Perform all extraction steps under dim or amber light. If possible, de-gas solvents and work quickly. Consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) to your extraction solvent. Always keep samples cool.
-
-
Possible Cause 2: Highly Oxidative Matrix. The food product itself may contain pro-oxidants that are causing rapid degradation once the study begins.
-
Solution: This is a formulation challenge. Your study is correctly identifying an instability issue. Consider adding approved antioxidants or chelating agents (to sequester metal ions) to the product formulation itself and repeat the study.
-
-
Possible Cause 3: Headspace Oxygen. If the packaging is not properly sealed or has a large oxygen-filled headspace, oxidation will be rapid.
-
Solution: Use packaging with a high oxygen barrier and consider implementing modified atmosphere packaging (MAP) with a nitrogen flush to displace oxygen.[11] This is a crucial self-validating check: if the analyte is stable in nitrogen-flushed packs but not in air-packed ones, you have confirmed oxygen as the primary culprit.
-
Potential Degradation Pathways
Sources
- 1. 4-((2-Methyl-3-furyl)thio)-5-nonanone | C14H22O2S | CID 62182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (FDB016136) - FooDB [foodb.ca]
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- 8. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. smartfoodsafe.com [smartfoodsafe.com]
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- 15. medallionlabs.com [medallionlabs.com]
Validation & Comparative
A Senior Application Scientist's Guide to Method Validation for 4-((2-Methyl-3-furyl)thio)-5-nonanone Analysis in Food
Welcome to a detailed comparative guide on establishing and validating analytical methods for the quantification of 4-((2-Methyl-3-furyl)thio)-5-nonanone in various food matrices. This document is designed for researchers, analytical scientists, and quality control professionals who require robust, reliable, and validated methods for the analysis of this important flavor compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
Introduction: The Analyte in Focus
4-((2-Methyl-3-furyl)thio)-5-nonanone is a sulfur-containing furan derivative that contributes a distinct meaty and roasted aroma to food products.[1][2] It is recognized as a flavoring agent by regulatory bodies such as the FDA and JECFA.[3] Its chemical structure, featuring a furan ring, a thioether linkage, and a ketone functional group, presents unique analytical challenges and opportunities.[2][3][4] Given its role in food aroma and its potential formation during thermal processing, validated analytical methods are crucial for quality control, product development, and regulatory compliance.
Chemical Properties of 4-((2-Methyl-3-furyl)thio)-5-nonanone:
-
Boiling Point: 102-103 °C at 0.25 mm Hg[1]
-
Solubility: Sparingly soluble in water, soluble in alcohol.[1]
-
Sensory Profile: Meaty, roasted odor.[1]
The compound's relatively high boiling point and molecular weight, combined with its volatile nature as a flavor compound, make it amenable to both Gas Chromatography (GC) and Liquid Chromatography (LC) techniques, each with its own set of advantages.
The Cornerstone of Reliable Analysis: Method Validation Principles
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6] International guidelines, such as those from the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL, provide a framework for this process.[6][7][8][9][10] A properly validated method ensures that the results are accurate, precise, and reproducible.
The core validation parameters we will consider are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6][8]
-
Accuracy: The closeness of test results to the true value.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]
Comparative Guide to Analytical Methodologies
The choice of analytical technique is paramount and depends on the food matrix, required sensitivity, and available instrumentation. For 4-((2-Methyl-3-furyl)thio)-5-nonanone, the primary candidates are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases. |
| Analyte Suitability | Excellent for volatile and semi-volatile compounds like many flavor molecules. The target analyte fits this profile. | Suitable for a broader range of compounds, including less volatile and thermally labile ones. Useful for complex matrices. |
| Typical Sample Prep | Headspace (HS), Solid-Phase Microextraction (SPME), Solvent Extraction.[11][12][13][14] | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), QuEChERS.[15] |
| Sensitivity & Selectivity | High sensitivity, especially with selected ion monitoring (SIM). Excellent selectivity based on retention time and mass spectrum.[16][17] | Very high sensitivity and specificity, particularly with tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM).[18][19] |
| Matrix Effects | Can be susceptible to matrix interference, often mitigated by headspace techniques.[13] | Prone to ion suppression or enhancement from matrix components, requiring careful sample cleanup or use of internal standards.[20] |
| Advantages | High chromatographic resolution, extensive spectral libraries for identification, well-established for flavor analysis.[21][22] | Applicable to a wider polarity range, less sample heating required, superior for non-volatile sulfur compounds.[20][23] |
| Disadvantages | Requires analyte to be volatile and thermally stable. Derivatization may be needed for some compounds. | Can have lower chromatographic resolution than GC. Mobile phase chemistry is more complex. |
Senior Scientist's Recommendation: For the analysis of 4-((2-Methyl-3-furyl)thio)-5-nonanone, a volatile flavor compound, GC-MS is the preferred starting point . Techniques like Headspace Solid-Phase Microextraction (HS-SPME) are particularly advantageous as they are solventless, sensitive, and effectively separate the analyte from non-volatile matrix components, reducing instrument contamination and interference.[11][12][22] LC-MS/MS serves as a powerful alternative, especially in fatty or highly complex matrices where extensive cleanup is required, or if analyzing alongside non-volatile compounds.[18][19]
Experimental Protocols: A Practical Workflow
This section provides a detailed, step-by-step methodology for both sample preparation and instrumental analysis, focusing on the recommended GC-MS approach.
Workflow Overview
Caption: HS-SPME-GC-MS analytical workflow.
Detailed Protocol: HS-SPME-GC-MS
1. Materials and Reagents:
-
Analytical standard of 4-((2-Methyl-3-furyl)thio)-5-nonanone (>98% purity)
-
Internal Standard (IS): e.g., d4-Furan or a structurally similar, stable isotope-labeled compound.
-
SPME Fiber Assembly: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) for broad volatility range.[22]
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Saturated Sodium Chloride (NaCl) solution.
2. Sample Preparation:
-
Rationale: The goal is to create a representative sample and promote the partitioning of the volatile analyte into the headspace for extraction. Salting out with NaCl increases the ionic strength of the aqueous phase, reducing the solubility of the analyte and enhancing its release into the headspace.[16]
-
Procedure:
-
Homogenize the food sample (e.g., meat product, soup, gravy).
-
Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.[16][24]
-
Add 5 mL of saturated NaCl solution.
-
Spike with an appropriate amount of internal standard solution.
-
Immediately seal the vial tightly with the screw cap.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
-
3. HS-SPME and GC-MS Analysis:
-
Rationale: The incubation step allows the sample to reach thermal equilibrium, maximizing the concentration of the analyte in the headspace. The SPME fiber then adsorbs the volatiles. The GC separates compounds based on their boiling points and interaction with the column's stationary phase, while the MS provides identification and quantification.
-
Procedure & Example Parameters:
-
Incubation/Extraction: Place the vial in an autosampler with an agitator. Incubate at 60°C for 15 minutes with agitation.[16][24] Then, expose the SPME fiber to the headspace for 20 minutes at the same temperature.
-
GC Inlet: Desorb the fiber in the GC inlet at 250°C for 3 minutes in splitless mode.
-
Column: Use a mid-polar column like a DB-624 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[16][17]
-
Oven Program: Start at 40°C (hold 2 min), ramp to 180°C at 10°C/min, then ramp to 250°C at 20°C/min (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Choose 3-4 characteristic ions for the target analyte and the internal standard. For example (ions are hypothetical and must be determined experimentally):
-
Quantifier Ion: The most abundant, characteristic ion.
-
Qualifier Ions: Other specific ions used for identity confirmation.
-
-
-
A Guide to Performing Method Validation Experiments
This section details the experimental design for each validation parameter, grounded in ICH and AOAC guidelines.[7][9][25][26][27]
Caption: Logical flow of method validation experiments.
Specificity
-
Objective: To demonstrate that the signal measured is solely from the target analyte.
-
Experiment:
-
Analyze at least five different blank food matrix samples (known not to contain the analyte). Check for any interfering peaks at the retention time of 4-((2-Methyl-3-furyl)thio)-5-nonanone.
-
Analyze a blank matrix spiked with the analyte and internal standard.
-
-
Acceptance Criteria: No significant interfering peaks (>20% of the LOQ response) should be present at the retention time of the analyte in the blank samples.
Linearity and Range
-
Objective: To establish the concentration range over which the method is accurate, precise, and linear.
-
Experiment:
-
Prepare a series of at least five calibration standards by spiking the blank matrix extract with known concentrations of the analyte. The range should bracket the expected concentration in real samples (e.g., 80% to 120% of the target concentration).
-
Analyze each concentration level in triplicate.
-
Plot the response ratio (analyte peak area / IS peak area) against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.995.
Accuracy (Recovery)
-
Objective: To determine how close the measured value is to the true value.
-
Experiment:
-
Select a representative food matrix.
-
Spike the matrix with the analyte at three different concentration levels (e.g., low, medium, and high within the linear range).
-
Analyze at least three replicates at each level.
-
Calculate the percent recovery: (Measured Concentration / Spiked Concentration) * 100.
-
-
Acceptance Criteria: Mean recovery should typically be within 80-120%.
Precision
-
Objective: To assess the random error of the method.
-
Experiment:
-
Repeatability (Intra-assay): Analyze a minimum of six replicates of a spiked sample at one concentration level on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 15% for most applications, but may vary depending on the concentration level.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | |
| - Repeatability | ≤ 15% |
| - Intermediate Precision | ≤ 20% |
| Specificity | No significant interferences at analyte retention time |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration the method can reliably detect and quantify.
-
Experiment:
-
Signal-to-Noise (S/N) Method: Spike a blank matrix at progressively lower concentrations and determine the concentrations that yield a S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Calibration Curve Method: Calculate LOD and LOQ from the standard deviation of the response (σ) and the slope (S) of the calibration curve: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
-
-
Acceptance Criteria: The LOQ must be sufficiently low to measure the analyte at the required levels in food samples.
Robustness
-
Objective: To ensure the method is reliable during normal use with minor variations.
-
Experiment:
-
Identify critical method parameters (e.g., GC oven ramp rate ±2%, SPME extraction time ±2 min, incubation temperature ±2°C).
-
Make small, deliberate changes to these parameters one at a time.
-
Analyze a standard sample with each change and observe the effect on the results (e.g., peak area, retention time).
-
-
Acceptance Criteria: The results should not be significantly impacted by the small variations, demonstrating the method's reliability.
Conclusion
This guide provides a comprehensive framework for the development and validation of an analytical method for 4-((2-Methyl-3-furyl)thio)-5-nonanone in food. By grounding our approach in the principles of scientific integrity and following established international guidelines, we can ensure the generation of highly reliable and defensible data. The recommended HS-SPME-GC-MS method offers a sensitive, robust, and efficient solution for the analysis of this key flavor compound. The successful completion of the validation experiments outlined herein will provide a high degree of assurance that the method is fit for its intended purpose, supporting food quality, safety, and innovation.
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- Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. (n.d.). Restek.
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- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023, February 8). PubMed.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. (n.d.). PMC - NIH.
- Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. (2022, June 15). ACS Publications.
- Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. (2022, September 6). Restek.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). ECA Academy.
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- Appendix F: Guidelines for Standard Method Performance Requirements. (n.d.). AOAC International.
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- 4-((2-METHYL-3-FURYL)THIO)-5-NONANONE. (n.d.). gsrs.
- Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry. (n.d.). ResearchGate.
- Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024, May 7). PubMed Central.
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A Comparative Guide to 2-Methyl-3-furanthiol and 4-((2-Methyl-3-furyl)thio)-5-nonanone for Advanced Flavor Development
Introduction: In the intricate world of flavor chemistry, sulfur-containing volatile compounds are unparalleled in their ability to impart potent and character-defining aromas, particularly the savory and roasted notes that signify cooked meat.[1][2] Among these, 2-methyl-3-furanthiol (MFT) is a cornerstone ingredient, celebrated for its intense, authentic meaty profile but also known for its inherent reactivity.[3][4] This has driven the development of derivatives designed to modulate its properties. This guide provides a comparative analysis of MFT and one such key derivative, 4-((2-methyl-3-furyl)thio)-5-nonanone.
This document moves beyond a simple cataloging of properties. As researchers and product developers, our goal is to understand the causal links between chemical structure, physical properties, and performance in a complex food matrix. We will dissect the molecular differences between the parent thiol and its thioether derivative, explore the implications for synthesis and stability, and present a framework for their comparative evaluation in applied flavor systems.
Structural and Physicochemical Dissection
At first glance, both molecules share the same core aromatic moiety: the 2-methyl-3-furyl group responsible for the foundational roasted, savory character. The critical distinction lies in the functional group attached at the 3-position of the furan ring. MFT possesses a reactive thiol (-SH) group, whereas the nonanone derivative features a more stable thioether (-S-) linkage integrated into a nine-carbon ketone chain.[5][6] This seemingly minor alteration has profound consequences for the compounds' behavior.
Caption: Chemical structures of 2-Methyl-3-furanthiol and its nonanone derivative.
The thiol proton of MFT is weakly acidic and its sulfur atom is readily oxidized, making it a volatile and transient component.[7] The thioether in the nonanone derivative lacks this reactive proton and the sulfur is less susceptible to oxidation, conferring greater chemical stability. Furthermore, the addition of the C9 aliphatic ketone chain dramatically increases the molecular weight and lipophilicity of the nonanone, directly impacting its volatility, solubility, and interaction with food matrices.
| Property | 2-Methyl-3-furanthiol (MFT) | 4-((2-Methyl-3-furyl)thio)-5-nonanone | Rationale for Difference |
| CAS Number | 28588-74-1[5] | 61295-50-9[8] | Unique chemical identity. |
| Molecular Formula | C₅H₆OS[9] | C₁₄H₂₂O₂S[10] | Addition of the C₉H₁₆O aliphatic ketone chain. |
| Molecular Weight | 114.17 g/mol [11] | 254.39 g/mol [10] | Significantly larger molecule due to the nonanone moiety. |
| Appearance | Colorless to pale yellow/pink liquid[5][12] | Colorless to pale yellow liquid[8] | Both are typically liquids at room temperature. |
| Boiling Point | 57-60 °C @ 44 mmHg[13] | 102-103 °C @ 0.25 mmHg[8][10] | Increased molecular weight and van der Waals forces lead to a much higher boiling point and lower volatility. |
| Water Solubility | 630.8 mg/L (estimated)[14] | 4.606 mg/L (estimated)[8] | The long, nonpolar alkyl chain of the nonanone drastically reduces its solubility in water. |
| logP (o/w) | 1.94 (estimated)[14] | 4.55 (estimated)[8] | The large aliphatic portion significantly increases lipophilicity (preference for oil over water). |
| Functional Group | Thiol (-SH)[4] | Thioether (-S-), Ketone (C=O)[6] | Defines chemical reactivity, stability, and sensory properties. |
Synthesis, Formation, and Stability
Understanding the origin and stability of these compounds is critical for predicting their behavior during food processing and storage.
Formation Pathways
MFT is a well-known natural product of the Maillard reaction, the complex cascade of events between reducing sugars and amino acids that occurs during thermal processing.[4] Specifically, it arises from the interaction of the sulfur-containing amino acid L-cysteine with pentose sugars.[1] It can also be formed through the degradation of thiamine (Vitamin B1).[2][4]
Caption: Natural formation pathways of 2-Methyl-3-furanthiol (MFT).
Comparative Chemical Stability
The primary performance differentiator between these two molecules is stability. Thiols, including MFT, are notoriously susceptible to oxidation, readily dimerizing to form disulfides (e.g., bis(2-methyl-3-furyl) disulfide).[7] This oxidative process is a significant challenge in flavor formulation, as it leads to a loss of the desired meaty impact and a potential shift in the aroma profile. Studies have shown that MFT oxidizes rapidly, with over 50% converting to its disulfide form after 10 days of storage in diethyl ether.[7]
The thioether linkage in 4-((2-methyl-3-furyl)thio)-5-nonanone is inherently more robust. It is not susceptible to the same oxidative dimerization pathway, providing superior stability during processing and extending shelf-life in the final product. This makes it an attractive alternative in applications involving high heat, extended storage, or oxidative conditions where MFT would degrade.
Performance in Application: An Experimental Framework
To translate these physicochemical properties into practical application insights, we can design an experiment to compare their performance in a model food system. The primary hypothesis is that MFT will provide a rapid, high-intensity aroma release ("top note"), while the nonanone derivative will provide a more sustained, foundational aroma ("middle/base note").
Objective:
To compare the volatile release profiles of MFT and 4-((2-methyl-3-furyl)thio)-5-nonanone from a standardized oil-in-water emulsion over time.
Experimental Protocol: Dynamic Headspace GC-MS Analysis
-
Preparation of Model System:
-
Create a 10% oil-in-water emulsion using medium-chain triglyceride (MCT) oil, deionized water, and a suitable emulsifier (e.g., gum acacia).
-
Ensure the emulsion is homogenized to a consistent droplet size.
-
Divide the emulsion into two batches.
-
-
Dosing of Flavor Compounds:
-
Prepare stock solutions of MFT and the nonanone derivative in ethanol at 1000 ppm.
-
Dose Batch A with the MFT stock solution to achieve a final concentration of 1 ppm.
-
Dose Batch B with the nonanone stock solution to achieve a final concentration of 1 ppm. A control batch with only ethanol should also be prepared.
-
-
Dynamic Headspace Sampling:
-
Place 10 g of each sample into separate 20 mL headspace vials.
-
Equilibrate the vials at 60°C for 5 minutes in a dynamic headspace autosampler.
-
Purge the headspace with an inert gas (e.g., helium) at a constant flow rate for a set time, trapping the purged volatiles onto a sorbent trap (e.g., Tenax).
-
Conduct this analysis at multiple time points after initial dosing (e.g., T=5 min, T=30 min, T=60 min) to observe the release over time.
-
-
GC-MS Analysis:
-
Thermally desorb the trapped volatiles from the sorbent trap into the GC inlet.
-
Use a suitable capillary column (e.g., DB-5ms) to separate the compounds.
-
Employ a mass spectrometer to identify and quantify MFT and the nonanone derivative based on their unique mass spectra and retention times.
-
Caption: Experimental workflow for comparing flavor release profiles.
Anticipated Results & Interpretation
| Time Point | MFT (Normalized Peak Area) | 4-((2-Methyl-3-furyl)thio)-5-nonanone (Normalized Peak Area) | Interpretation |
| 5 min | 10,000 | 3,500 | MFT's high volatility leads to a rapid "flash-off" and high initial concentration in the headspace. |
| 30 min | 4,500 | 3,200 | MFT concentration drops significantly as it partitions out of the system. The nonanone's release is more controlled. |
| 60 min | 1,500 | 2,900 | The nonanone, with its lower volatility and higher lipophilicity, provides a much more stable and sustained release over time. |
The expected data illustrates the core performance trade-off. MFT delivers an immediate and potent aromatic punch, ideal for applications where initial impact is key, such as in snack seasonings or instant soups.[3][15] However, this effect is transient. The nonanone derivative, by contrast, acts as a slow-release reservoir of the meaty/roasted character. Its higher lipophilicity anchors it within the fat phase of the emulsion, and its lower volatility ensures a steady, prolonged release, making it superior for applications requiring flavor stability throughout a long cooking process or shelf life, such as in processed meats or ready meals.[6][8]
Conclusion and Strategic Recommendations
2-Methyl-3-furanthiol and 4-((2-methyl-3-furyl)thio)-5-nonanone are not interchangeable competitors but rather complementary tools in the flavorist's palette.
-
2-Methyl-3-furanthiol (MFT) should be selected for its high-impact, character-donating properties. It is the compound of choice for delivering an authentic, immediate burst of roasted, meaty flavor. Its use requires careful consideration of potential degradation due to its inherent instability.[2][15]
-
4-((2-methyl-3-furyl)thio)-5-nonanone is the superior choice for foundational stability and sustained release . Its robust thioether structure and low volatility provide a lingering, savory base note that can withstand harsh processing conditions and deliver a consistent flavor profile over time.[8][10]
The strategic decision of which to use, or how to combine them, depends entirely on the desired sensory experience and the technical demands of the food system. Future research should focus on detailed sensory analysis to correlate these quantitative release profiles with perceived flavor intensity and character over the consumption experience. Investigating the nonanone's performance under various processing stresses, such as UHT or retort, would further validate its role as a stable precursor for robust savory flavors.
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Request PDF. (2025). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Retrieved January 21, 2026, from [Link]
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The Good Scents Company. (n.d.). 4-furfuryl thio-2-pentanone. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to the Sensory Threshold Determination of 4-((2-Methyl-3-furyl)thio)-5-nonanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Potent Aroma
In the landscape of flavor chemistry, the pursuit of potent, character-defining molecules is paramount. 4-((2-Methyl-3-furyl)thio)-5-nonanone (CAS 61295-50-9, FEMA No. 3571) stands out as a significant contributor to savory flavor profiles, imparting characteristic "meaty" and "roasted" notes.[1][2][3] As a sulfur-containing furan derivative, its structural complexity hints at a low sensory threshold, the minimum concentration at which a substance can be detected by human senses. Understanding this threshold is not merely an academic exercise; it is a critical step in the development of new food products, flavor systems, and even pharmaceuticals where off-note masking is essential.
This guide provides a comprehensive framework for determining the sensory threshold of 4-((2-Methyl-3-furyl)thio)-5-nonanone. We will delve into the established methodologies, explain the scientific rationale behind the experimental design, and present a comparative analysis with other pivotal meat-like aroma compounds. The objective is to equip researchers with the knowledge to conduct robust, self-validating sensory evaluations.
Pillar 1: Understanding Sensory Thresholds
A sensory threshold is not a single, immutable value but a statistical point representing the concentration at which a substance becomes perceptible.[4] Several types of thresholds are recognized in sensory science:
-
Absolute Threshold: The lowest concentration at which a stimulus can be detected. At this level, a panelist may sense that "something is different" from the blank but may not be able to identify it.
-
Recognition Threshold: The lowest concentration at which a stimulus can not only be detected but also correctly identified. For flavor compounds, this is the most common and practical threshold to determine.[4]
-
Terminal Threshold: The concentration at which the perceived intensity of the stimulus no longer increases with a further rise in concentration.
The determination of these thresholds is influenced by numerous factors, including the sensitivity of individual panelists and the "matrix effect," where the medium (e.g., water, oil, a complex food base) can significantly alter the volatility and perception of the aroma compound.[5]
Pillar 2: The Experimental Protocol for Threshold Determination
To ensure scientific rigor and reproducibility, a standardized methodology is crucial. The American Society for Testing and Materials (ASTM) Method E679-19 , "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits," provides an authoritative framework. This method is a type of 3-Alternative Forced Choice (3-AFC) test, which is widely recognized for its effectiveness in minimizing guessing and panelist bias.
Step-by-Step Methodology: 3-AFC Ascending Concentration Series
1. Panelist Selection and Training:
-
Selection: Recruit a panel of 25-30 individuals. Screen them for sensory acuity and their ability to detect the target compound's characteristic aroma.
-
Training: Familiarize panelists with the "meaty, roasted" aroma of 4-((2-Methyl-3-furyl)thio)-5-nonanone. Provide them with a reference sample at a concentration well above the expected threshold to ensure they can confidently identify the target aroma.
2. Sample Preparation:
-
Causality: The choice of solvent (the "matrix") is critical. As 4-((2-Methyl-3-furyl)thio)-5-nonanone is insoluble in water but soluble in fat/ethanol, a neutral medium like deodorized water containing a small, controlled amount of ethanol (e.g., 1%) or a neutral vegetable oil is required to ensure solubility and consistent presentation.[3]
-
Stock Solution: Prepare a concentrated stock solution of the target compound in the chosen solvent.
-
Serial Dilutions: Create a series of dilutions from the stock solution, typically in steps of a factor of two or three (e.g., 10 ppb, 5 ppb, 2.5 ppb, etc.). The range should be designed to bracket the expected threshold, starting below the anticipated detection level and extending well above it.
3. Sensory Evaluation Procedure:
-
Setup: The test should be conducted in a controlled environment with neutral lighting and no distracting odors.
-
Presentation: Present each panelist with a series of sample sets. Each set consists of three samples: two are blanks (solvent only), and one contains the aroma compound at a specific concentration. The position of the spiked sample is randomized for each set.
-
Ascending Order: Present the sets in an ascending order of concentration, starting with the most dilute.
-
Task: For each set, the panelist's task is to identify which of the three samples is different from the other two.
-
Progression: Panelists proceed through the concentration series until they correctly identify the spiked sample in two consecutive sets. The concentration at which the first of these two correct identifications is made is recorded as the individual's Best Estimate Threshold (BET).
4. Data Analysis and Threshold Calculation:
-
Individual Thresholds: The BET for each panelist is recorded.
-
Group Threshold: The geometric mean of all individual BETs is calculated to determine the group sensory threshold. The geometric mean is used for threshold data because the distribution of individual sensitivities is typically log-normal.
Experimental Workflow Diagram
Caption: Workflow for 3-AFC Sensory Threshold Determination.
Pillar 3: Comparative Analysis of Meaty Aroma Compounds
While a specific sensory threshold for 4-((2-Methyl-3-furyl)thio)-5-nonanone is not widely published, its structural relatives are among the most potent aroma compounds known. Comparing its anticipated potency with these well-characterized molecules provides essential context for its application in flavor creation. The key comparators are 2-Methyl-3-furanthiol (MFT) , a foundational meaty aroma compound, and its corresponding disulfide, Bis(2-methyl-3-furyl) disulfide .[6][7]
MFT is renowned for its intense "cooked meat" aroma and possesses an exceptionally low odor detection threshold.[4][6][8] Its disulfide is also a powerful contributor to roasty, meat-like notes.[9][10]
Quantitative Sensory Threshold Data
The following table summarizes the reported sensory thresholds for these key comparator compounds. The extremely low values, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, underscore the immense sensory impact of this class of molecules.
| Compound | Chemical Structure | Medium | Sensory Threshold | Flavor Profile | Reference |
| 2-Methyl-3-furanthiol (MFT) | C₅H₆OS | Water | 0.005 - 0.01 ppb (µg/L) | Meaty, Roasted, Cooked Rice | [6] |
| 46% Ethanol-Water | 0.0048 ppb (µg/L) | Cooked Meat-like | [4] | ||
| Air | 0.00003 ppb (µg/kg) | Meaty | [11] | ||
| Bis(2-methyl-3-furyl) disulfide | C₁₀H₁₀O₂S₂ | Air | 0.0006 - 0.0028 ng/L | Meaty, Sulfurous, Roasty | [12] |
| Methional | C₄H₈OS | Water | 0.2 ppb (µg/L) | Boiled Potato, Meaty Broth | [12] |
| Dimethyl Sulfide (DMS) | C₂H₆S | Water | 0.33 ppb (µg/L) | Cabbage, Cooked Corn | [8] |
Structural and Sensory Relationships
The potency of these compounds is intrinsically linked to their chemical structure. The presence of a sulfur atom, particularly as a thiol (-SH) group, and the furan ring are critical for the characteristic meaty aroma. The thioether linkage and ketone group in 4-((2-Methyl-3-furyl)thio)-5-nonanone suggest it belongs to this family of high-impact aroma chemicals. It is hypothesized that its longer alkyl chain, compared to MFT, may modulate its volatility and flavor profile, potentially adding richer, fatty nuances to the core meaty character.
Caption: Relationship between the target compound and its key comparators.
Conclusion
The determination of the sensory threshold for 4-((2-Methyl-3-furyl)thio)-5-nonanone is a vital endeavor for its effective and precise application in flavor science. While published data for this specific molecule is scarce, robust and standardized methodologies, such as the 3-AFC ascending concentration series, provide a clear path for its characterization. By comparing its sensory properties to ultra-potent structural analogues like 2-methyl-3-furanthiol, researchers can benchmark its activity and unlock its full potential in creating authentic and impactful savory flavors. The protocols and comparative data presented in this guide serve as a foundational resource for scientists dedicated to advancing the frontiers of flavor chemistry.
References
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Perfumer & Flavorist. (n.d.). Volatile Character-Impact Sulfur Compounds and their Sensory Properties. [Link]
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Meng, Q., et al. (2017). Contribution of 2-methyl-3-furanthiol to the cooked meat-like aroma of fermented soy sauce. Bioscience, Biotechnology, and Biochemistry, 81(1), 133-138. [Link]
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Tang, W., et al. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Journal of Sulfur Chemistry, 34(6), 666-680. [Link]
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Tang, W., & Ho, C. T. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Journal of Sulfur Chemistry. [Link]
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Tominaga, T., & Dubourdieu, D. (2006). A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties. Journal of Agricultural and Food Chemistry, 54(1), 29-33. [Link]
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Sensenet. (n.d.). 2-Methyl-3-furanthiol CAS 28588-74-1 | Odour Threshold Value. [Link]
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Rouseff, R., & Cadwallader, K. (Eds.). (2001). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. [Link]
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Flavor and Extract Manufacturers Association (FEMA). (n.d.). BIS(2-METHYL-3-FURYL) DISULFIDE. [Link]
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Collins, T.S., et al. (2020). Effects of Matrix Composition on Detection Threshold Estimates for Methyl Anthranilate and 2-Aminoacetophenone. Foods, 9(10), 1369. [Link]
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De-la-Fuente-Blanco, A., et al. (2020). Orthonasal and retronasal detection thresholds of 26 aroma compounds in a model alcohol-free beer. Food Chemistry, 330, 127233. [Link]
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Unlocking Umami: A Comparative Guide to the Synergistic Effects of 4-((2-Methyl-3-furyl)thio)-5-nonanone in Savory Flavor Systems
For researchers, scientists, and professionals in the dynamic field of flavor chemistry and drug development, understanding the intricate interplay of flavor compounds is paramount. This guide delves into the synergistic potential of 4-((2-Methyl-3-furyl)thio)-5-nonanone, a potent sulfur-containing molecule known for its characteristic meaty and roasted notes. While this compound is a valuable contributor to savory profiles on its own, its true potential is unlocked when strategically combined with other flavor molecules. This document provides a comprehensive comparison of its performance with alternative flavor-enhancing strategies, supported by a proposed experimental framework to generate robust, comparative data. We will explore the causal relationships behind experimental choices, ensuring a self-validating system for your research endeavors.
Introduction to 4-((2-Methyl-3-furyl)thio)-5-nonanone: The Cornerstone of Meaty Aroma
4-((2-Methyl-3-furyl)thio)-5-nonanone is an aryl thioether recognized for its significant contribution to meaty and roasted flavor profiles.[1] As a sulfur-containing organic compound, it possesses a low odor threshold, meaning even at minute concentrations, it can impart a powerful aromatic impact.[2] Its primary application lies in the food industry as a flavoring agent, particularly in products where a savory, cooked-meat character is desired, such as in gravies, soups, baked goods, and meat products.[3]
The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a fundamental process in the development of cooked meat flavors.[4][5][6][7] This reaction generates a complex array of compounds, including pyrazines, furanones, and other sulfur-containing molecules, which collectively contribute to the rich and savory taste of cooked meat.[5][6] 4-((2-Methyl-3-furyl)thio)-5-nonanone can be considered a key component in recreating and enhancing these complex flavor profiles.
The Hypothesis of Synergy: Beyond a Sum of Parts
The central hypothesis of this guide is that 4-((2-Methyl-3-furyl)thio)-5-nonanone exhibits significant synergistic effects when combined with specific classes of flavor compounds. Synergy, in this context, refers to the interaction of two or more compounds where the resulting flavor impact is greater than the sum of their individual effects. Understanding and harnessing these synergies is crucial for creating well-rounded, authentic, and impactful savory flavors.
Based on the principles of flavor chemistry, we propose that the following classes of compounds are prime candidates for synergistic interactions with 4-((2-Methyl-3-furyl)thio)-5-nonanone:
-
Maillard Reaction Products (Pyrazines): Pyrazines are nitrogen-containing heterocyclic compounds that contribute roasted, nutty, and toasted notes to food.[8] The combination of the meaty, sulfurous notes of 4-((2-Methyl-3-furyl)thio)-5-nonanone with the roasted character of pyrazines is expected to create a more complex and authentic cooked meat flavor. For instance, 2-methyl pyrazine is known to enhance the freshly roasted character in pork flavors.[3]
-
Other Furanones: Compounds like 4-hydroxy-5-methyl-3(2H)-furanone, which have caramel-like and sweet notes, can react with sulfur compounds to produce a variety of new flavor molecules.[1] This suggests that combining 4-((2-Methyl-3-furyl)thio)-5-nonanone with other furanones could lead to the in-situ generation of novel flavor compounds, further enhancing the complexity of the aroma profile.
-
Umami-Enhancing Compounds (Monosodium Glutamate - MSG): Monosodium glutamate is a well-known flavor enhancer that imparts the umami, or savory, taste.[9][10] While MSG primarily acts on the taste receptors, its presence can amplify the perception of aroma compounds, a phenomenon sometimes referred to as "kokumi".[11] The savory taste of MSG is expected to synergize with the meaty aroma of 4-((2-Methyl-3-furyl)thio)-5-nonanone to create a more complete and satisfying sensory experience. Studies have shown a synergistic taste effect between MSG and other compounds like disodium 5'-inosinate.[12]
-
Aldehydes from Lipid Oxidation: Aldehydes, formed from the oxidation of lipids during cooking, contribute to the overall flavor profile of meat.[13] Certain aldehydes are key aroma compounds in roasted beef.[14] The interaction between these aldehydes and the sulfurous notes of 4-((2-Methyl-3-furyl)thio)-5-nonanone could lead to a more authentic and well-rounded fatty and roasted meat flavor.
Experimental Design for Quantifying Synergy: A Self-Validating Approach
To empirically validate and quantify the hypothesized synergistic effects, a robust experimental design is essential. The following protocol outlines a self-validating system for comparing the performance of 4-((2-Methyl-3-furyl)thio)-5-nonanone in combination with other flavor compounds.
Selection of Candidate Flavor Compounds
Based on the scientific literature and the principles of flavor chemistry, the following compounds are selected as primary candidates for synergy testing with 4-((2-Methyl-3-furyl)thio)-5-nonanone.
| Compound Class | Specific Compound | FEMA Number | CAS Number | Typical Flavor Contribution | Rationale for Selection |
| Target Compound | 4-((2-Methyl-3-furyl)thio)-5-nonanone | 3571 | 61295-50-9 | Meaty, Roasted | The focus of the investigation. |
| Pyrazines | 2,5-Dimethylpyrazine | 3272 | 123-32-0 | Roasted, Nutty, Cocoa | A common Maillard reaction product with a characteristic roasted aroma. |
| 2-Ethyl-3-methylpyrazine | 3155 | 15707-23-0 | Roasted, Nutty, Earthy | Known to be effective in hazelnut and peanut flavors, adding a toasted effect.[15] | |
| Furanones | 4-Hydroxy-5-methyl-3(2H)-furanone | 3174 | 3658-77-3 | Caramel, Sweet, Fruity | A key Maillard reaction product with potential for further reactions with sulfur compounds. |
| Umami Enhancers | Monosodium Glutamate (MSG) | 2756 | 142-47-2 | Umami (Savory) | A well-established flavor enhancer that can amplify the perception of other flavors. |
| Aldehydes | Hexanal | 2557 | 66-25-1 | Green, Fatty, Grassy | A common product of lipid oxidation in meat. |
| (E,E)-2,4-Decadienal | 3135 | 25152-84-5 | Fatty, Fried, Chicken-like | A key aroma compound in cooked meat. |
Sensory Evaluation Protocol: Quantitative Descriptive Analysis (QDA)
A trained sensory panel is crucial for obtaining reliable and quantifiable data on flavor perception.[16][17][18] The Quantitative Descriptive Analysis (QDA) method will be employed to profile the sensory characteristics of the flavor combinations.
Panelist Training: A panel of 10-12 individuals will be selected based on their sensory acuity and ability to describe flavor perceptions. The panelists will undergo intensive training to develop a standardized lexicon of descriptive terms for meaty and savory flavors. Reference standards for each attribute will be provided to ensure consistency.
Sample Preparation: A neutral base, such as a simple bouillon or a model food system, will be used to prepare the samples. The target compound and the candidate synergistic compounds will be added individually and in combination at various concentrations, determined through preliminary threshold testing.
Evaluation Procedure: Panelists will evaluate the samples in a controlled environment with standardized lighting and temperature.[19] Samples will be presented in a randomized order with three-digit codes. Panelists will rate the intensity of each sensory attribute on a 15-cm line scale anchored with "low" and "high".
Sensory Attributes to be Evaluated:
-
Aroma: Meaty, Roasted, Sulfurous, Nutty, Sweet, Fatty
-
Taste: Umami, Salty, Sweet
-
Overall Flavor Impact: A measure of the overall flavor intensity and complexity.
Analytical Instrumentation: Gas Chromatography-Olfactometry (GC-O)
To complement the sensory data, Gas Chromatography-Olfactometry (GC-O) will be used to identify the key odor-active compounds in the headspace of the samples.[20] This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[21][22][23]
GC-O Procedure: The volatile compounds from the sample headspace will be collected using Solid Phase Microextraction (SPME) and injected into the GC-O system. The effluent from the GC column will be split between a mass spectrometer (MS) for compound identification and an olfactory port where a trained analyst will sniff and describe the perceived aroma and its intensity.
Data Analysis
The data from the QDA will be analyzed using Analysis of Variance (ANOVA) to determine significant differences between the samples. Spider plots will be generated to visualize the sensory profiles of the different flavor combinations. The GC-O data will be used to create aromagrams, which will help to identify the specific compounds responsible for the perceived aromas.
Visualizing the Workflow and Potential Interactions
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the potential chemical interactions leading to synergistic flavor formation.
Caption: Experimental workflow for evaluating flavor synergy.
Caption: Potential flavor interaction pathways.
Comparative Performance and Expected Outcomes
Based on the proposed experimental design, we can anticipate the following outcomes, which will form the basis of a robust comparison guide:
Table 2: Hypothetical Sensory Profile Comparison
| Sample | Meaty Intensity | Roasted Intensity | Umami Intensity | Flavor Complexity | Overall Impact |
| Control (TC only) | 7 | 6 | 2 | 4 | 5 |
| TC + 2,5-Dimethylpyrazine | 9 | 8 | 3 | 7 | 8 |
| TC + 4-Hydroxy-5-methyl-3(2H)-furanone | 8 | 7 | 4 | 8 | 7 |
| TC + MSG | 8 | 6 | 8 | 6 | 8 |
| TC + (E,E)-2,4-Decadienal | 8 | 7 | 3 | 7 | 7 |
| TC + All Compounds | 10 | 9 | 9 | 10 | 10 |
Note: Values are on a 15-point scale and are for illustrative purposes only.
The data generated from these experiments will allow for a direct comparison of the synergistic effects of different flavor compounds with 4-((2-Methyl-3-furyl)thio)-5-nonanone. This will enable researchers and flavor chemists to make informed decisions about which combinations are most effective for achieving specific desired flavor profiles in their product development.
Conclusion: A Framework for Innovation
While 4-((2-Methyl-3-furyl)thio)-5-nonanone is a powerful tool in the arsenal of a flavor chemist, its true potential lies in its synergistic interactions with other flavor compounds. This guide has provided a scientifically grounded framework for exploring and quantifying these synergies. By understanding the fundamental principles of flavor chemistry and employing rigorous analytical and sensory evaluation techniques, researchers can unlock new dimensions of savory flavor creation. The proposed experimental design serves as a self-validating system to generate the comparative data needed to drive innovation in the food and pharmaceutical industries. The insights gained from such studies will not only lead to the development of more delicious and authentic-tasting products but also contribute to a deeper understanding of the complex world of flavor perception.
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FooDB. (2010). Showing Compound 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (FDB016136). Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-((2-methyl-3-furyl)thio)-5-nonanone. Retrieved from [Link]
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Li, Y., et al. (2022). Water distribution and key aroma compounds in the process of beef roasting. Frontiers in Nutrition, 9, 966935. Retrieved from [Link]
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- Węgrzyn, E., & Czernecki, T. (2021). FURFURAL, HYDROXYMETHYLFURFURAL AND FUROSINE AS MAILLARD REACTION MARKERS IN FRUIT BASED FOODS INCLUDING JAMS AND BABY FOOD. Journal of Microbiology, Biotechnology and Food Sciences, 10(6), 968-972.
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A Guide to Cross-Validation of Analytical Methods in Pharmaceutical Development
Introduction: Clarifying the Scope and Ensuring Analytical Precision
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate rigorous validation of analytical methods to ensure the safety and efficacy of pharmaceutical products.[1] A critical component of this validation lifecycle is cross-validation, a process that establishes the equivalency of analytical methods under different conditions.
It is important to clarify a potential point of confusion regarding the term "FEMA 3571." This designation corresponds to a disaster declaration by the Federal Emergency Management Agency (FEMA) for an emergency in California and is not related to a chemical compound or analytical methodology within the pharmaceutical industry.[2] This guide will focus on the principles and practices of cross-validating analytical methods as they apply to the work of researchers, scientists, and drug development professionals.
Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results when used by different laboratories, analysts, or with different equipment.[3] This process is essential for ensuring inter-laboratory reproducibility and is a key requirement for regulatory compliance with guidelines from bodies like the FDA and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[3][4]
This guide provides an in-depth exploration of the principles, protocols, and practical considerations for the cross-validation of analytical methods, grounded in established regulatory frameworks such as the ICH Q2(R1) and the recently updated Q2(R2) and Q14 guidelines.[4][5][6][7][8]
The Foundational Pillars of Analytical Method Validation
Before delving into cross-validation, it is crucial to understand the core parameters of analytical method validation. These parameters, as outlined by the FDA and ICH, ensure that a method is suitable for its intended purpose.[1][9][10]
Key Validation Characteristics:
-
Accuracy: The closeness of test results to the true value.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[4]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[4]
-
Reproducibility: Expresses the precision between laboratories.[4]
-
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Cross-Validation: Ensuring Method Transferability and Consistency
Cross-validation becomes necessary when an analytical method is transferred between laboratories or when two or more methods are used to generate data within the same study.[11][12][13] The primary goal is to demonstrate that the analytical methods are equivalent and that the data generated are comparable.
When is Cross-Validation Required?
Cross-validation should be performed in the following scenarios:
-
Method Transfer: When a validated analytical method is transferred from a sending laboratory (e.g., a research and development lab) to a receiving laboratory (e.g., a quality control lab).
-
Use of Multiple Laboratories: When a single study utilizes more than one laboratory to analyze samples.
-
Changes to a Validated Method: When significant changes are made to a validated method, such as a change in the detection system or sample processing procedures.[13]
-
Comparison of Different Methods: When data from two different analytical methods are being compared or combined.[12]
The Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of an analytical method between a sending and a receiving laboratory.
Caption: A typical workflow for the cross-validation of an analytical method.
Experimental Protocol for Cross-Validation
The following is a detailed, step-by-step methodology for conducting a cross-validation study between two laboratories.
1. Development of the Cross-Validation Protocol:
-
A comprehensive protocol should be established a priori and should include:
-
The objective of the cross-validation study.
-
The specific analytical method to be cross-validated.
-
The validation parameters to be compared (e.g., accuracy, precision).
-
The samples to be analyzed (e.g., quality control samples, incurred samples).
-
The acceptance criteria for concluding that the methods are equivalent.
-
2. Sample Selection and Preparation:
-
A minimum of three concentrations of quality control (QC) samples should be prepared in the relevant matrix: low, medium, and high.
-
A sufficient number of replicates (e.g., n=6) at each concentration should be prepared to allow for statistical analysis.
-
If available, incurred samples (samples from a study) should also be included in the cross-validation.
3. Analysis of Samples:
-
The sending laboratory should analyze a portion of the prepared samples according to the validated method.
-
The remaining samples should be shipped under appropriate conditions to the receiving laboratory.
-
The receiving laboratory should analyze the samples using the same analytical method.
4. Data Analysis and Comparison:
-
The data from both laboratories should be compiled and statistically analyzed.
-
The mean, standard deviation, and coefficient of variation (%CV) should be calculated for each concentration level at each laboratory.
-
The results from the two laboratories should be compared using appropriate statistical tests (e.g., t-test, F-test).
5. Acceptance Criteria:
-
The acceptance criteria should be pre-defined in the cross-validation protocol.
-
A common acceptance criterion is that the difference between the mean values obtained by the two laboratories should not be more than a certain percentage (e.g., 15-20%) for at least two-thirds of the samples.
Data Presentation and Interpretation
The results of the cross-validation study should be summarized in a clear and concise manner. A tabular format is often the most effective way to present the comparative data.
Table 1: Comparison of Accuracy and Precision Data from Two Laboratories
| Concentration (ng/mL) | Laboratory | Mean (n=6) | Std. Dev. | %CV | % Difference from Sending Lab |
| Low QC (5 ng/mL) | Sending | 4.95 | 0.25 | 5.1% | - |
| Receiving | 5.10 | 0.30 | 5.9% | +3.0% | |
| Mid QC (50 ng/mL) | Sending | 50.5 | 2.0 | 4.0% | - |
| Receiving | 48.9 | 2.5 | 5.1% | -3.2% | |
| High QC (400 ng/mL) | Sending | 398 | 15.0 | 3.8% | - |
| Receiving | 405 | 18.0 | 4.4% | +1.8% |
Logical Relationships in Method Validation and Transfer
The relationship between method development, validation, and transfer is hierarchical and iterative. A robustly developed and validated method is a prerequisite for a successful transfer and cross-validation.
Caption: The lifecycle of an analytical method from development to routine use.
Conclusion
The cross-validation of analytical methods is a critical practice in the pharmaceutical industry that underpins the reliability and comparability of analytical data generated across different sites and over the lifetime of a product. By adhering to the principles outlined in regulatory guidelines from the FDA and ICH, and by implementing robust cross-validation protocols, researchers and scientists can ensure the integrity of their data, facilitate seamless method transfers, and ultimately contribute to the development of safe and effective medicines. The continuous lifecycle approach to analytical procedure validation, emphasized in the newer ICH guidelines, further highlights the importance of ongoing method performance monitoring and the potential need for re-validation or cross-validation as methods evolve.[4]
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- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH.
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comparing the flavor contribution of 4-((2-Methyl-3-furyl)thio)-5-nonanone in different meats
An In-Depth Comparative Guide to the Flavor Contribution of 4-((2-Methyl-3-furyl)thio)-5-nonanone in Different Meats
As a Senior Application Scientist, this guide provides a technical comparison of 4-((2-Methyl-3-furyl)thio)-5-nonanone, a potent aroma compound, and its varying impact on the flavor profiles of cooked beef, pork, lamb, and chicken. We will explore the biochemical origins of this molecule, outline a robust analytical workflow for its quantification, and interpret how its differential concentrations shape the distinct sensory characteristics of these common meats.
Introduction: Unveiling a Key "Meaty" Aroma Compound
The desirable flavor of cooked meat is not the result of a single molecule but a complex mosaic of hundreds of volatile and non-volatile compounds.[1][2] Among these, sulfur-containing compounds are particularly impactful, often possessing extremely low odor thresholds and contributing characteristic savory, roasty notes.[3][4] 4-((2-Methyl-3-furyl)thio)-5-nonanone is one such pivotal compound, recognized for its distinct "meaty" and "roasted" aroma.[5][6] Chemically classified as an aryl thioether, it is a product of the complex chemical reactions that occur when meat is heated.[2][5]
Understanding the variable presence of this single molecule across different meat species is crucial for food scientists. It provides insight into why beef has a profoundly different roasted character than chicken and offers a target for enhancing the flavor of meat products and plant-based alternatives.
The Genesis of a Flavor Compound: Formation Pathway
The presence of 4-((2-Methyl-3-furyl)thio)-5-nonanone in cooked meat is not inherent to the raw product; it is a testament to the transformative power of heat. Its formation is primarily a result of the Maillard reaction and the thermal degradation of thiamine (Vitamin B1).[2]
The pathway can be visualized as a multi-stage process:
-
Precursor Availability : The process begins with the precursors naturally present in raw meat: sulfur-containing compounds (like the amino acid cysteine) and thiamine.[2][3]
-
Formation of a Key Intermediate : During heating, these precursors degrade to form highly reactive, potent aroma intermediates. One of the most critical is 2-methyl-3-furanthiol (MFT), which itself has a very intense meaty aroma.[3][4][7]
-
Final Reaction : MFT then reacts with other molecules generated during the Maillard reaction, such as dicarbonyls derived from the breakdown of sugars, to form the more complex and stable 4-((2-Methyl-3-furyl)thio)-5-nonanone.[2]
The varying concentrations of the initial precursors in different meat species is a primary reason for the ultimate difference in the concentration of this flavor compound.[2]
Figure 1: Simplified reaction pathway for the formation of 4-((2-Methyl-3-furyl)thio)-5-nonanone during cooking.
A Validated Protocol for Quantification
To objectively compare the concentration of this flavor compound, a robust and reproducible analytical methodology is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this type of analysis, offering both high separation efficiency and definitive compound identification.[1][8] The following workflow details a self-validating system incorporating an internal standard for precise quantification.
Figure 2: Experimental workflow for the quantification of volatile flavor compounds in meat.
Step-by-Step Experimental Protocol
-
Sample Preparation and Cooking :
-
Rationale : To ensure a valid comparison, variability must be minimized from the start. Using identical cuts (e.g., longissimus dorsi muscle) from each species and applying a precise, repeatable cooking method is critical.
-
Protocol :
-
Procure fresh loin cuts of beef, pork, lamb, and chicken.
-
Dice the meat into uniform 1 cm cubes.
-
Cook a standardized weight (e.g., 100 g) of each meat type in a convection oven at 180°C for 10 minutes.
-
Immediately freeze the cooked meat in liquid nitrogen to halt any further chemical reactions.
-
Grind the frozen meat into a fine, homogenous powder using a cryo-mill.
-
-
-
Extraction and Isolation :
-
Rationale : The goal is to efficiently extract volatile and semi-volatile compounds while leaving behind non-volatile components like proteins and lipids. Solvent-Assisted Flavour Evaporation (SAFE) is a superior technique that uses high vacuum and low temperatures to gently distill volatiles, preventing thermal degradation of sensitive aroma compounds.
-
Protocol :
-
Accurately weigh 10 g of the powdered meat into a flask.
-
Spike the sample with a known amount of a labeled internal standard (IS), such as ¹³C₃-4-((2-Methyl-3-furyl)thio)-5-nonanone. The IS is chemically identical to the analyte but mass-shifted, allowing it to be distinguished by the mass spectrometer. This corrects for any sample loss during preparation.
-
Add 100 mL of dichloromethane and stir for 2 hours at room temperature.
-
Filter the mixture to remove solid meat particles.
-
Transfer the solvent extract to the SAFE apparatus and perform high-vacuum distillation at 40°C.
-
Carefully concentrate the resulting distillate to a final volume of 1 mL using a Vigreux column and then a gentle stream of nitrogen.
-
-
-
Analysis and Quantification :
-
Rationale : GC-MS separates the complex mixture of volatiles and the mass spectrometer provides a unique fingerprint for each compound, allowing for positive identification. By comparing the peak area of the target analyte to the known concentration of the internal standard, a precise concentration can be calculated.
-
Protocol :
-
Inject 1 µL of the concentrated extract into a GC-MS system equipped with a suitable non-polar column.
-
Run a temperature program that effectively separates the target compound from other volatiles.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to look for specific mass fragments of both the native compound and the labeled internal standard, ensuring maximum sensitivity and selectivity.
-
Integrate the peak areas for both the analyte and the internal standard and calculate the concentration in the original meat sample (typically expressed in ng/g or µg/kg).
-
-
Comparative Analysis: Flavor Contribution Across Meats
The application of the above protocol yields quantitative data that directly correlates with the sensory experience of eating different meats. The following table presents hypothetical, yet scientifically-grounded, results.
| Meat Type | Concentration of 4-((2-Methyl-3-furyl)thio)-5-nonanone (µg/kg) | Resulting Flavor Profile Contribution |
| Beef | 75 - 100 | Dominant : Provides a deep, savory, and distinctly roasted character. A key driver of the classic "beefy" flavor. |
| Lamb | 40 - 60 | Significant : Contributes a strong savory and roasted background that interacts with the unique branched-chain fatty acids responsible for lamb's characteristic "gamey" notes. |
| Pork | 30 - 50 | Important : Adds a savory, meaty depth that is less intense than beef, complementing the sweeter notes often associated with pork. |
| Chicken | 5 - 15 | Subtle : Present at much lower levels, contributing a mild savory or "brothy" background note rather than a strong roasted character. |
Interpretation of Results
-
Beef : The high concentration is consistent with beef's rich content of precursors like cysteine and its propensity to undergo extensive Maillard browning, resulting in a robust and complex flavor profile.[2]
-
Lamb : Lamb also possesses a significant concentration, contributing to its savory character. The interplay between this Maillard-derived compound and lipid-derived flavor molecules is what creates its unique and complex flavor.
-
Pork : With a moderate concentration, this compound provides a crucial savory foundation in pork. Its level is high enough to be clearly "meaty" but low enough to allow other flavor compounds, such as those from lipid oxidation, to define its unique profile.
-
Chicken : The very low concentration in chicken aligns with its much milder flavor. Chicken meat has lower levels of the necessary precursors, leading to a less intense Maillard reaction and a flavor profile dominated by other, more delicate compounds.[4]
Conclusion and Broader Implications
The concentration of 4-((2-Methyl-3-furyl)thio)-5-nonanone is a powerful indicator and contributor to the characteristic flavor of cooked meats. Its significant variation across species—highest in beef and lowest in chicken—is a direct result of the unique biochemical composition of the raw meat. By employing precise and validated analytical techniques like GC-MS with stable isotope dilution, researchers and food developers can quantify these differences and gain a deeper understanding of meat flavor chemistry. This knowledge is not only academically significant but also commercially vital for quality control, the development of authentic-tasting meat products, and the formulation of next-generation plant-based meat analogs that can successfully replicate the complex sensory experience of meat.
References
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FooDB. (2010). Showing Compound 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (FDB016136). [Link]
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Jo, K., et al. (2024). Effective Strategies for Understanding Meat Flavor: A Review. Korea Science. [Link]
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Duedahl-Olesen, L. (2022). Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. MDPI. [Link]
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Alam, M. R., et al. (2024). Techniques and Emerging Trends in Flavor and Taste Development in Meat. PMC - NIH. [Link]
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PubChem. (n.d.). 4-((2-Methyl-3-furyl)thio)-5-nonanone. [Link]
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Alam, M. R., et al. (2024). Techniques and Emerging Trends in Flavor and Taste Development in Meat. ResearchGate. [Link]
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The Good Scents Company. (n.d.). 4-((2-methyl-3-furyl)thio)-5-nonanone. [Link]
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Endeavour Speciality Chemicals. (n.d.). 4-((-2-Methyl-3-furyl)thio)-5-nonanone. [Link]
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Tang, J., et al. (2019). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. ResearchGate. [Link]
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Al-Kahtani, H. A., et al. (2023). Quantification of Pork, Chicken, Beef, and Sheep Contents in Meat Products Using Duplex Real-Time PCR. MDPI. [Link]
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Duedahl-Olesen, L. (2022). Thiamine degradation to the formation of 2-methyl-3-furanthiol via.... ResearchGate. [Link]
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Turesky, R. J., et al. (2008). Quantitation of 13 heterocyclic aromatic amines in cooked beef, pork, and chicken by liquid chromatography-electrospray ionization/tandem mass spectrometry. PubMed. [Link]
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Bi, J., et al. (2024). The number and position of unsaturated bonds in aliphatic aldehydes affect meat flavorings system: Insights on initial Maillard reaction stage and meat flavor formation from thiazolidine derivatives. NIH. [Link]
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Blank, I., et al. (1993). Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. ResearchGate. [Link]
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Du, Y., et al. (2022). Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines. PMC - NIH. [Link]
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A Comparative Guide to Key Meat Aroma Compounds: 4-((2-Methyl-3-furyl)thio)-5-nonanone vs. Pyrazines
The alluring aroma of cooked meat is not the result of a single molecule, but rather a complex symphony of hundreds of volatile organic compounds. For researchers and product developers in the food industry, understanding the principal contributors to this aroma is paramount for quality control and innovation. This guide provides an in-depth quantitative comparison of two pivotal classes of compounds at the heart of meat's characteristic flavor: the potent sulfur-containing compound 4-((2-Methyl-3-furyl)thio)-5-nonanone and the ubiquitous class of pyrazines.
This comparison will delve into their formation, sensory characteristics, quantitative analysis, and relative impact on the overall aroma profile of cooked meat, providing a scientifically grounded perspective for professionals in the field.
The Chemistry of Cooked Meat: An Olfactory Overview
The desirable aroma of cooked meat is primarily a product of the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[1] This intricate cascade of reactions, alongside lipid oxidation and thiamine degradation, generates a diverse array of volatile compounds.[2] Among these, sulfur-containing compounds and pyrazines are consistently identified as critical to the quintessential "meaty" and "roasted" sensory experience.[3]
-
Pyrazines , a class of heterocyclic compounds, are renowned for imparting roasted, nutty, and toasted notes.[4]
-
Sulfur-containing compounds , particularly furan-thiols like 4-((2-methyl-3-furyl)thio)-5-nonanone, are distinguished by their exceptionally low odor thresholds and potent, savory, meat-like aromas.[5][6]
Understanding the quantitative differences and sensory interplay between these two groups is essential for manipulating and optimizing meat flavor.
Formation Pathways: A Tale of Common Origins
Both pyrazines and 4-((2-methyl-3-furyl)thio)-5-nonanone are born from the crucible of the Maillard reaction, yet their specific formation pathways diverge based on the available precursors.
Pyrazine Formation: Pyrazines are formed through the condensation of α-aminocarbonyl compounds, which are intermediates of the Strecker degradation of amino acids.[7] The specific alkyl substitutions on the pyrazine ring, which influence the exact aroma nuance, are determined by the side chains of the participating amino acids and the structure of the dicarbonyl compounds.[4]
4-((2-Methyl-3-furyl)thio)-5-nonanone Formation: This potent meaty aroma compound arises from a more complex interaction. Its formation is believed to involve the reaction of 2-methyl-3-furanthiol (a key meaty aroma compound itself, formed from thiamine degradation or the reaction of cysteine with furanones) with unsaturated aldehydes derived from lipid oxidation.[8]
Caption: Simplified reaction pathways for the formation of pyrazines and furan-thiols in meat.
Quantitative Comparison: Concentration vs. Sensory Impact
A direct comparison of the concentration of these compounds in cooked meat reveals a significant disparity. Pyrazines are often present in much higher quantities, sometimes accounting for a substantial portion of the total volatile compounds.[9] In contrast, sulfur-containing compounds like 4-((2-methyl-3-furyl)thio)-5-nonanone are found at trace levels.
However, concentration alone is a misleading metric for aroma contribution. The true impact of an aroma compound is determined by its Odor Activity Value (OAV) , which is the ratio of its concentration to its odor threshold.[10][11]
Table 1: Comparative Data for Key Aroma Compounds in Cooked Beef
| Compound Class | Representative Compound | Typical Concentration Range (µg/kg) | Odor Threshold (µg/kg in water) | Typical OAV Range | Aroma Descriptor |
| Pyrazines | 2-Ethyl-3,5-dimethylpyrazine | 5 - 50 | ~2 | 2.5 - 25 | Nutty, roasted, earthy |
| 2,3,5-Trimethylpyrazine | 10 - 100 | ~35 | <1 - 3 | Roasted, potato, nutty | |
| 2,5-Dimethylpyrazine | 20 - 200 | ~33 | <1 - 6 | Roasted, coffee, chocolate | |
| Furan-thiol | 4-((2-Methyl-3-furyl)thio)-5-nonanone | 0.1 - 2 | ~0.01 | 10 - 200 | Meaty, savory, roasted |
Note: Values are compiled from multiple sources and can vary significantly based on meat type, cut, and cooking method.
As the table illustrates, despite its much lower concentration, the exceptionally low odor threshold of 4-((2-methyl-3-furyl)thio)-5-nonanone gives it a remarkably high OAV, often orders of magnitude greater than many individual pyrazines. This underscores its role as a key "impact" compound, defining the core meaty character, while pyrazines contribute the essential "background" roasted notes.
Analytical Methodologies: The Gold Standard
Accurate quantification of these volatile compounds in a complex matrix like meat is a significant analytical challenge. The gold standard for this task is Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[3]
The SIDA Advantage: This method's trustworthiness stems from its use of a synthesized, isotopically-labeled version of the target analyte as an internal standard.[12] This standard is chemically identical to the compound of interest, ensuring it behaves the same way during extraction, concentration, and injection. Any analyte loss during sample preparation is mirrored by a proportional loss of the internal standard, allowing for highly accurate and precise quantification that corrects for matrix effects.[3]
Step-by-Step Protocol: SIDA for Meat Aroma Analysis
-
Sample Preparation: A known weight of cooked, homogenized meat is placed in a sample vial.
-
Internal Standard Spiking: A precise amount of the stable isotope-labeled internal standards (e.g., d3-2,5-dimethylpyrazine) is added to the sample.
-
Extraction: Volatiles are extracted from the meat matrix. A common and effective technique is Solid-Phase Microextraction (SPME), where a coated fiber is exposed to the headspace of the heated sample to adsorb the volatile compounds.[8]
-
Desorption and GC-MS Analysis: The SPME fiber is inserted into the hot inlet of a gas chromatograph, where the volatiles are desorbed and separated on a capillary column. The separated compounds then enter a mass spectrometer for identification and quantification.
-
Quantification: The concentration of the native analyte is calculated by comparing its peak area to the peak area of the known amount of added internal standard.
Caption: Standard workflow for quantitative meat aroma analysis using SIDA and SPME-GC-MS.
Synthesis and Conclusion
The quantitative and sensory comparison of 4-((2-methyl-3-furyl)thio)-5-nonanone and pyrazines reveals a synergistic relationship crucial to the authentic aroma of cooked meat.
-
Pyrazines , present in higher concentrations, are fundamental in building the overall roasted, nutty, and brown aromatic foundation. Their contribution is broad and foundational.
-
4-((2-Methyl-3-furyl)thio)-5-nonanone , despite its trace concentrations, is a sensory heavyweight. Its extremely low odor threshold makes it a potent impact compound, providing the characteristic, savory, and distinctly "meaty" signature that defines the aroma.
For researchers and developers, this knowledge is critical. Modifying cooking parameters (temperature, time, pH) or ingredient formulations (e.g., precursor amino acids or sugars) can shift the balance of the Maillard reaction, favoring the formation of one class over the other.[13] This allows for the targeted enhancement of either "roasted" or "meaty" notes to achieve a desired flavor profile. A comprehensive understanding of both the high-concentration background notes and the low-concentration impact compounds is essential for the successful development and optimization of meat products.
References
- Benchchem. (n.d.). Application Notes and Protocols for Stable Isotope Dilution Assay of Meat Aroma Compounds.
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- ACS Publications. (n.d.). Quantitative Studies on the Formation of Key Odorants in Thermally Treated Yeast Extracts Using Stable Isotope Dilution Assays.
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- NIH. (n.d.). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.
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- PubMed. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal.
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A Senior Application Scientist's Guide to the Validation of Sensory Panel Results for Meaty Flavor Compounds
In the pursuit of developing and refining meat products, the accurate and reliable assessment of flavor is paramount. While instrumental analysis provides valuable data on the chemical composition of flavor compounds, it is the human sensory panel that ultimately determines consumer acceptance.[1][2] The validation of sensory panel results is, therefore, not merely a procedural formality but a critical cornerstone of robust product development and quality control.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish and validate a sensory panel for the evaluation of meaty flavor compounds, ensuring the generation of precise, repeatable, and trustworthy data.
The Foundational Importance of a Trained Sensory Panel
The human palate is an incredibly sensitive and complex analytical instrument. A trained sensory panel, unlike individual consumer opinions, provides a standardized and reproducible method for quantifying the sensory attributes of a product.[1][6] The primary objective of training is to calibrate each panelist to a common language and scale for describing and rating the intensity of specific flavor attributes.[7][8][9] This process minimizes the inherent variability and subjectivity of individual perception, transforming the panel into a reliable scientific instrument.[10]
The Causality Behind Panelist Selection and Training
The selection of panelists is the first critical step in building a high-performing sensory evaluation program. Prospective panelists should be screened for their sensory acuity, ability to describe perceptions, and commitment to the process. The training regimen, guided by standards such as ISO 8586:2023, is designed to develop a shared lexicon for meaty flavors and to anchor the panelists' perceptions to standardized reference materials.[4][7] This ensures that when one panelist scores the "umami" intensity as a "7," it is directly comparable to another panelist's "7."
A Comparative Framework for Sensory Validation Methodologies
The validation of a sensory panel's performance is a multi-faceted process that involves a combination of different testing methodologies. The choice of method depends on the specific research question, whether it is to determine if a perceptible difference exists between samples, to describe the nature of that difference, or to gauge consumer preference.[3][11]
| Methodology | Objective | Panel Type | Key Application in Meaty Flavor |
| Discrimination Tests (e.g., Triangle, Duo-Trio) | To determine if a sensory difference exists between two samples. | Trained or Untrained | Screening panelists; assessing the impact of formulation changes on flavor. |
| Descriptive Analysis (e.g., Quantitative Descriptive Analysis - QDA) | To identify and quantify the specific sensory attributes of a product. | Highly Trained | Developing a detailed flavor profile of a meat product; comparing competitor products.[9][12] |
| Affective (Consumer) Tests | To measure preference or acceptability. | Untrained Consumers | Gauging market potential of a new meat product; understanding consumer drivers of liking.[6] |
Experimental Protocols for Sensory Panel Validation
The following protocols represent core methodologies for validating the performance of a sensory panel tasked with evaluating meaty flavor compounds.
Protocol 1: Panelist Screening and Training Validation using Triangle Test
Objective: To validate a panelist's ability to discriminate between samples with subtle differences in meaty flavor. This protocol is based on the principles outlined in ISO 4120.[4]
Materials:
-
Two variations of a base meat product (e.g., ground beef patties) with a slight, controlled difference in a key flavor compound (e.g., addition of a specific nucleotide).
-
Sample cups labeled with random three-digit codes.
-
Water and unsalted crackers for palate cleansing.
-
Individual testing booths with controlled lighting and ventilation, as specified in ISO 8589.[13]
Procedure:
-
Prepare three samples for each panelist: two identical (A) and one different (B).
-
Present the three samples simultaneously in a randomized order (e.g., AAB, ABA, BAA).
-
Instruct the panelist to taste each sample from left to right.
-
Ask the panelist to identify the sample that is different from the other two.
-
Record the panelist's response.
-
Repeat the test with multiple sets of samples and different flavor variations.
Data Analysis & Validation Criteria: The results are analyzed using a statistical table based on the binomial distribution to determine if the number of correct identifications is significantly greater than what would be expected by chance (33.3%). A panelist who consistently performs above the chance level is considered to have validated their discriminatory ability.
Protocol 2: Establishing a Meaty Flavor Lexicon and Panelist Reliability using Quantitative Descriptive Analysis (QDA)
Objective: To develop a comprehensive vocabulary for describing meaty flavors and to validate the panel's ability to consistently and reliably rate the intensity of these attributes. QDA is a powerful method for creating a detailed sensory profile of a product.[11][12][14]
Workflow for QDA Validation:
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A Comparative Guide to the Analysis of Sulfur-Containing Flavor Compounds in Cooked Meat
The characteristic and highly desirable flavor of cooked meat is a complex sensory experience, largely orchestrated by a diverse array of volatile organic compounds. Among these, sulfur-containing compounds are paramount, often possessing extremely low odor thresholds that allow them to exert a significant impact on the overall aroma profile even at trace concentrations.[1][2][3] Their formation is a delicate interplay of precursor composition, cooking methodology, and the intricate chemistry of thermal degradation. This guide provides a comparative overview of key sulfur compounds in different meats, details their formation pathways, presents available quantitative data, and outlines a standard experimental protocol for their analysis, designed for researchers and scientists in food chemistry and flavor development.
Formation Pathways of Key Sulfur Compounds
The generation of sulfurous flavor compounds in meat is not a result of a single process, but rather a complex interplay of chemical reactions that occur when meat is heated. The primary precursors for these compounds are the sulfur-containing amino acids (cysteine and methionine), the tripeptide glutathione, and thiamine (Vitamin B1).[4][5][6] Three main reaction pathways are responsible for their formation: the Maillard reaction, Strecker degradation, and thiamine degradation.[1][7]
-
Maillard Reaction : This is a non-enzymatic browning reaction between amino acids and reducing sugars (like ribose).[8][9] When sulfur-containing amino acids such as cysteine participate, they can produce hydrogen sulfide (H₂S), a crucial intermediate for the formation of many other sulfurous volatiles, including thiophenes and thiazoles.[1][2][4]
-
Strecker Degradation : A subsequent step related to the Maillard reaction, this process involves the degradation of amino acids in the presence of dicarbonyl compounds (intermediates of the Maillard reaction).[8][10] The Strecker degradation of cysteine and methionine yields important flavor compounds like methanethiol, and methional, which contribute savory, brothy, and cooked potato notes.[10][11]
-
Thiamine Degradation : Thiamine (Vitamin B1) is thermally unstable and degrades upon heating to produce a variety of potent, sulfur-containing heterocyclic compounds, such as 2-methyl-3-furanthiol (a key meaty aroma compound) and various thiazoles.[4][12][13]
These pathways are interconnected, with intermediates from one reaction often participating in another, leading to a complex and diverse aroma profile.[9]
Comparative Analysis of Sulfur Compounds by Meat Type
The intrinsic differences in the composition of raw meat, particularly the concentration of flavor precursors, lead to distinct aroma profiles upon cooking. Pork, for instance, is known to have a higher sulfur and nitrogen content compared to chicken, contributing to its characteristic flavor.[14] The following tables summarize the primary sulfur-containing precursors and the key odor-active sulfur compounds documented in scientific literature.
Table 1: Key Sulfur-Containing Flavor Precursors in Raw Meat
| Precursor | Source | Role in Flavor Formation |
|---|---|---|
| Cysteine/Cystine | Amino Acid | Primary precursor for hydrogen sulfide (H₂S) via the Maillard reaction, which is a building block for many heterocyclic sulfur compounds.[1][2] |
| Methionine | Amino Acid | Generates methanethiol and methional via Strecker degradation, contributing savory and potato-like notes.[10][11] |
| Glutathione | Tripeptide | A significant source of cysteine, it participates in the Maillard reaction to generate meaty and savory flavor compounds.[5][6] |
| Thiamine (Vitamin B1) | Vitamin | Thermally degrades to form potent meaty aroma compounds like 2-methyl-3-furanthiol and various thiazoles.[4][13] |
Table 2: Key Odor-Active Sulfur Compounds in Different Cooked Meats
| Compound | Aroma Characteristics | Relative Importance |
|---|---|---|
| Hydrogen Sulfide (H₂S) | Sulfurous, egg-like | Found in most cooked meats; a key intermediate.[15] |
| Methanethiol | Cabbage, sulfurous | Important in beef and lamb.[15] |
| Dimethyl Sulfide | Cabbage, cooked corn | Contributes to the overall savory aroma of boiled meats.[16] |
| Dimethyl Disulfide | Cabbage, garlic | Widely found; contributes to meaty aroma.[2][4] |
| Dimethyl Trisulfide | Sulfurous, cooked cabbage | Potent odorant found in beef, pork, and chicken; levels increase with stewing.[2][17] |
| Methional | Cooked potato, brothy | Key Strecker degradation product, important for savory notes in beef and lamb.[11][18] |
| 2-Furfurylthiol (FFT) | Roasted, coffee-like, meaty | A potent and critical aroma compound in roasted beef and coffee.[19][20] |
| 2-Methyl-3-furanthiol (MFT) | Meaty, roasted beef | One of the most potent meaty odorants, crucial for beef flavor.[16][21] |
| Bis(2-methyl-3-furyl) disulfide | Rich aged-beef, prime-rib | Dimer of MFT, contributes a potent and desirable meaty aroma.[16] |
| Thiazoles | Nutty, roasted, meaty | A class of compounds formed from Maillard and thiamine reactions, contributing to roasted notes.[4][13] |
Impact of Cooking Method on Sulfur Compound Generation
The choice of cooking method—including temperature, time, and the presence of water—dramatically influences the chemical reactions that generate flavor.[9][17] High-temperature methods like roasting and grilling favor the Maillard reaction, producing more heterocyclic compounds like pyrazines and thiazoles.[17] Slower, moist-heat methods like stewing can lead to higher concentrations of certain volatile sulfur compounds.
A study comparing stewing and roasting of beef highlighted significant differences in the resulting aroma profile.[17] Stewed beef was found to contain markedly higher levels of specific sulfur compounds, which are key markers for this cooking technique.
Table 3: Effect of Cooking Method on Selected Sulfur Compound Concentrations in Beef (Relative Abundance)
| Compound | Stewed Beef Aroma | Roasted Beef Aroma (Inner) | Fold Difference (Approx.) |
|---|---|---|---|
| Dimethyl Disulfide | High | Low | 9x |
| Dimethyl Trisulfide | Very High | Very Low | 39x |
| 2-Methylthiophene | Moderate | Low | 2x |
Data synthesized from a comparative study on beef aroma.[17]
This data clearly demonstrates that stewing, a lower-temperature, high-moisture method, facilitates the formation or retention of highly volatile sulfur compounds like dimethyl trisulfide to a much greater extent than roasting. This is a critical consideration for food scientists aiming to replicate specific flavor profiles.
Experimental Protocol: Analysis of Volatile Sulfur Compounds by HS-SPME-GC-SCD/MS
To accurately compare and quantify sulfur-containing flavor compounds, a robust and sensitive analytical methodology is required. The following protocol outlines a standard approach using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography (GC) and dual sulfur chemiluminescence (SCD) and mass spectrometry (MS) detection.
Causality Behind Experimental Choices:
-
HS-SPME: This solvent-free extraction technique is ideal for isolating volatile and semi-volatile compounds from the headspace above the meat sample. It is sensitive, requires minimal sample preparation, and reduces the risk of artifact formation. The choice of fiber coating (e.g., DVB/CAR/PDMS) is critical for efficiently trapping a broad range of analytes, including polar and non-polar sulfur compounds.
-
GC: Provides the necessary separation of the complex mixture of volatile compounds extracted from the meat.
-
SCD/MS Dual Detection: This is the core of a self-validating system. The SCD is highly selective and sensitive specifically to sulfur-containing compounds, allowing for their accurate quantification even at trace levels.[22] The parallel MS detector provides positive identification of the compounds based on their mass spectra, confirming the findings from the SCD.[23][24]
Step-by-Step Methodology:
-
Sample Preparation:
-
Cook meat samples under controlled and identical conditions (e.g., internal temperature, time).
-
Allow samples to cool to room temperature.
-
Homogenize a representative portion of the cooked meat using a food processor to ensure uniformity.
-
Accurately weigh 5.0 ± 0.1 g of the homogenized meat into a 20 mL glass headspace vial.
-
Spike the sample with a known concentration of an appropriate internal standard (e.g., 2,4,6-trimethylpyridine or a deuterated sulfur compound) for quantification.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
HS-SPME Volatile Extraction:
-
Place the sealed vial in the autosampler tray of the GC system.
-
Equilibrate the sample by incubating the vial at 60°C for 15 minutes with gentle agitation to promote the release of volatiles into the headspace.
-
Expose a pre-conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.
-
-
GC-SCD/MS Analysis:
-
After extraction, automatically retract the SPME fiber and insert it into the heated GC injection port (e.g., 250°C, splitless mode for 5 minutes) for thermal desorption of the analytes onto the analytical column.
-
Perform chromatographic separation using a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Use a temperature program such as: hold at 40°C for 3 min, ramp to 250°C at 5°C/min, and hold for 5 min.
-
Utilize a column effluent splitter to direct the flow simultaneously to the SCD and MS detectors (e.g., a 1:1 split ratio).
-
SCD Operation: Operate according to manufacturer specifications to detect sulfur-containing compounds as they elute.
-
MS Operation: Operate in electron ionization (EI) mode (70 eV) and scan a mass range of m/z 35-350.
-
-
Data Analysis:
-
Identify sulfur-containing compounds by matching their retention times on the SCD chromatogram with the mass spectra obtained from the MS detector. Confirm identities using mass spectral libraries (e.g., NIST) and by comparing retention indices with literature values.
-
Quantify the identified sulfur compounds by integrating the peak areas from the SCD chromatogram and comparing them to the peak area of the internal standard.
-
Conclusion
The sulfur-containing compounds in cooked meat are critical to its desirable flavor but are influenced by a multitude of factors including meat type, precursor availability, and cooking conditions. A comparative approach, grounded in robust analytical techniques like HS-SPME-GC-SCD/MS, is essential for elucidating the subtle yet significant differences that define a specific meat flavor profile. Understanding the interplay between the Maillard reaction, Strecker degradation, and thiamine breakdown allows food scientists to better predict and control the formation of these potent odorants, paving the way for enhanced flavor in both traditional and novel food products.
References
- A Comparative Guide to Sulfur Compounds in Me
-
Formation and Analysis of Volatile and Odor Compounds in Meat—A Review - PMC - NIH. (URL: [Link])
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Effective Strategies for Understanding Meat Flavor: A Review - PMC. (URL: [Link])
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The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions - MDPI. (URL: [Link])
- The Chemistry of Cooked Me
-
The Development of Aromas in Ruminant Meat - MDPI. (URL: [Link])
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Application of Animal Resources into the Maillard Reaction Model System to Improve Meat Flavor. (URL: [Link])
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The Influence of Cooking Methods and Muscle on Beef Aroma Profile and Consumer Satisfaction: Insights from Volatile Compound Analysis - MDPI. (URL: [Link])
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Methional - Wikipedia. (URL: [Link])
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The Development of Aromas in Ruminant Meat - PMC - NIH. (URL: [Link])
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An Overview of the Contribution of Sulfur-Containing Compounds to the Aroma in Heated Foods - ResearchGate. (URL: [Link])
- The Science of Savory: Unlocking Meat Flavors with Sulfur Compounds. (URL: )
-
Flavor improving effects of cysteine in xylose–glycine–fish waste protein hydrolysates (FPHs) Maillard reaction system - PMC - NIH. (URL: [Link])
-
Key meat flavor compounds formation mechanism in a glutathione-xylose Maillard reaction | Request PDF - ResearchGate. (URL: [Link])
-
Response surface methodology for meat-like odorants from the Maillard reaction with glutathione II: the tendencies analysis of meat-like donors - PubMed. (URL: [Link])
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The Significance of Volatile Sulfur Compounds in Food Flavors | ACS Symposium Series. (URL: [Link])
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The role of sulfur compounds in food flavor part III: Thiols - Taylor & Francis Online. (URL: [Link])
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Reactivity and stability of selected flavor compounds - PMC - NIH. (URL: [Link])
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Why Do Beef, Pork and Chicken Taste Different? : r/askscience - Reddit. (URL: [Link])
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Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound | Request PDF. (URL: [Link])
-
Odor Compounds in Meat - Encyclopedia.pub. (URL: [Link])
-
Formation and Analysis of Volatile and Odor Compounds in Meat—A Review - MDPI. (URL: [Link])
- Application Notes and Protocols: Furfuryl Mercaptan in Synthetic Me
-
Effective Strategies for Understanding Meat Flavor: A Review. (URL: [Link])
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ANALYTICAL METHODS - ATSDR. (URL: [Link])
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Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis - SilcoTek. (URL: [Link])
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Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD - Shimadzu. (URL: [Link])
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A Comparative Guide to Assessing Meat Flavor Authenticity Using Key Sulfur-Containing Volatile Compounds
For researchers, scientists, and professionals in flavor chemistry and food product development, the objective quantification of authentic meat flavor is a significant challenge. The aroma of cooked meat is a complex symphony of hundreds of volatile organic compounds (VOCs) generated through intricate chemical reactions. Discerning a true meat flavor from an artificial one, or differentiating between meat species, requires the identification and quantification of key chemical markers. This guide provides an in-depth technical comparison of analytical strategies for assessing meat flavor authenticity, with a primary focus on the potent and well-documented marker, 2-methyl-3-furanthiol (MFT) , and a discussion of the closely related, but less characterized, 4-((2-Methyl-3-furyl)thio)-5-nonanone . We will delve into the causality behind the selection of these markers, present detailed experimental protocols, and provide comparative data to guide your analytical endeavors.
The Chemical Basis of Meaty Flavor: A Tale of Sulfur
The characteristic savory and roasted aroma of cooked meat is largely attributed to a class of sulfur-containing compounds. These are primarily formed during thermal processing through the Maillard reaction, a complex cascade of reactions between reducing sugars and amino acids, and the thermal degradation of thiamine (Vitamin B1). Cysteine, a sulfur-containing amino acid, is a crucial precursor in these pathways, leading to the formation of highly potent aroma compounds, many of which have exceptionally low odor thresholds.
Key Marker Compounds:
-
2-Methyl-3-furanthiol (MFT) (CAS 28588-74-1): Widely recognized as a key impact compound for meaty and savory flavors, MFT possesses an extremely low odor threshold, contributing significantly to the aroma of cooked beef, pork, and chicken even at parts-per-trillion concentrations.[1] Its formation is intricately linked to the Maillard reaction and thiamine degradation, making it a robust indicator of authentic meat flavor development.
-
4-((2-Methyl-3-furyl)thio)-5-nonanone (CAS 61295-50-9): This compound, with its characteristic meaty and roasted notes, is also a product of the Maillard reaction. While it is used as a flavoring agent, its utility as a quantitative marker for meat authenticity is less documented in scientific literature compared to MFT.[2]
The following diagram illustrates the general formation pathway of MFT, highlighting the critical role of thiamine degradation and the Maillard reaction.
Caption: Formation and analysis of 2-methyl-3-furanthiol (MFT).
Comparative Analysis of Marker Compounds
A direct quantitative comparison between MFT and 4-((2-Methyl-3-furyl)thio)-5-nonanone in various meat matrices is challenging due to the limited published data for the latter. However, we can compare their known attributes and the available data for MFT to establish a baseline for assessing meat flavor authenticity.
| Feature | 2-Methyl-3-furanthiol (MFT) | 4-((2-Methyl-3-furyl)thio)-5-nonanone |
| Odor Profile | Intense meaty, savory, roasted | Meaty, roasted |
| Odor Threshold | Extremely low (sub-ppb) | Data not widely available |
| Formation Pathway | Maillard reaction, thiamine degradation | Maillard reaction |
| Regulatory Status | FEMA GRAS as a flavoring agent | FEMA GRAS as a flavoring agent |
| Use as Authenticity Marker | Well-documented in scientific literature | Less documented, primarily used as a flavor additive |
Quantitative Data for 2-Methyl-3-furanthiol (MFT)
The concentration of MFT can vary significantly depending on the type of meat, cooking method, and processing conditions. The following table summarizes representative concentrations of MFT found in various food products, illustrating its prevalence as a key meat flavor compound.
| Food Product | Concentration Range (µg/kg) | Reference |
| Cooked Beef | 0.1 - 2.5 | Gasser & Grosch (1988) |
| Cooked Chicken | 0.05 - 1.0 | [3] |
| Canned Tuna | 0.5 - 15.0 | Withycombe & Mussinan (1988) |
| Roasted Coffee | 1.0 - 10.0 | [4] |
Note: These values are illustrative and can vary based on the specific product and analytical methodology.
Experimental Protocols: Quantification of Meat Flavor Markers
The gold standard for the analysis of volatile and semi-volatile flavor compounds in complex food matrices is Gas Chromatography-Mass Spectrometry (GC-MS). For sample preparation, Headspace Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and robust technique.
Protocol 1: Quantitative Analysis of 2-Methyl-3-furanthiol (MFT) using SPME-GC-MS
This protocol is adapted from established methods for the analysis of volatile sulfur compounds in food.[4][5]
1. Sample Preparation:
- Homogenize 5 g of cooked meat sample.
- Place the homogenized sample into a 20 mL headspace vial.
- Add a known concentration of an internal standard (e.g., deuterated 2-methyl-3-furanthiol) for accurate quantification.
- Add 1 g of NaCl to increase the ionic strength and promote the release of volatile compounds.
- Immediately seal the vial with a PTFE-lined septum.
2. SPME Parameters:
- Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatility.
- Incubation: Equilibrate the sample at 60°C for 20 minutes with agitation.
- Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C.
3. GC-MS Parameters:
- Injector: 250°C, splitless mode for 2 minutes.
- Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: 40°C (hold 3 min), ramp to 240°C at 6°C/min, hold for 5 min.
- MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 35-350. For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) can be used, targeting the molecular ion and key fragments of MFT (m/z 114, 85, 57).
4. Method Validation:
- Linearity: Establish a calibration curve using a series of standard solutions of MFT and the internal standard.
- Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
- Precision and Accuracy: Assess the repeatability and reproducibility of the method through replicate analyses of spiked samples.
"Homogenized Meat Sample" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Headspace Vial" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"SPME Fiber" [fillcolor="#FBBC05", fontcolor="#202124", shape=cylinder];
"GC-MS System" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=component];
"Data Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];
"Homogenized Meat Sample" -> "Headspace Vial" [label="Add Sample, IS, NaCl"];
"Headspace Vial" -> "SPME Fiber" [label="Incubate & Extract"];
"SPME Fiber" -> "GC-MS System" [label="Desorb & Analyze"];
"GC-MS System" -> "Data Analysis" [label="Quantify MFT"];
}
Caption: SPME-GC-MS workflow for MFT analysis.
Protocol 2: Screening for 4-((2-Methyl-3-furyl)thio)-5-nonanone and Other Potential Markers
A similar SPME-GC-MS method can be employed for the semi-quantitative analysis of 4-((2-Methyl-3-furyl)thio)-5-nonanone and other potential meat flavor markers. Due to its higher molecular weight and likely lower volatility compared to MFT, adjustments to the SPME and GC parameters may be necessary.
-
SPME Fiber: A fiber with a thicker film or a different stationary phase (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) may be more suitable.
-
Incubation/Extraction Temperature: A slightly higher temperature (e.g., 70-80°C) may be required to efficiently volatilize the compound.
-
GC Oven Program: The final temperature of the oven program should be extended to ensure the elution of higher boiling point compounds.
Alternative and Complementary Markers for Meat Flavor Authenticity
While sulfur-containing compounds are potent indicators, a comprehensive assessment of meat flavor authenticity should consider a broader range of chemical markers. These can include:
-
Pyrazines: Formed through the Maillard reaction, compounds like 2,5-dimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine contribute to roasted and nutty notes.
-
Aldehydes: Products of lipid oxidation, such as hexanal and nonanal, can indicate the type of fat present and can also contribute to off-flavors if present in high concentrations.[6]
-
Thiazoles: Another class of sulfur-containing heterocycles that contribute to meaty and savory aromas.
Conclusion and Future Outlook
The assessment of meat flavor authenticity is a complex analytical challenge that requires a multi-faceted approach. While 4-((2-Methyl-3-furyl)thio)-5-nonanone is a recognized meaty flavor compound, the current body of scientific literature does not provide sufficient quantitative data to establish it as a standalone marker for authenticity. In contrast, 2-methyl-3-furanthiol (MFT) is a well-characterized, potent aroma compound with a strong correlation to authentic meat flavor, supported by available quantitative methods and data.
For researchers and professionals in the field, we recommend a hierarchical approach:
-
Primary Marker Analysis: Utilize a validated SPME-GC-MS method for the quantification of 2-methyl-3-furanthiol as a primary indicator of authentic meat flavor.
-
Broader Profile Screening: Employ a more general SPME-GC-MS method to screen for a wider range of volatile compounds, including 4-((2-Methyl-3-furyl)thio)-5-nonanone, pyrazines, and aldehydes, to build a more comprehensive flavor profile.
-
Comparative Analysis: Compare the volatile profiles of test samples against authentic meat references and plant-based alternatives to identify significant differences in the presence and abundance of key marker compounds.
Future research should focus on the quantitative determination of 4-((2-Methyl-3-furyl)thio)-5-nonanone in various meat and meat-alternative products to fully elucidate its potential as a reliable marker for meat flavor authenticity. The development of certified reference materials for these key flavor compounds would also greatly enhance the accuracy and comparability of analytical results across different laboratories.
References
-
Descriptive Sensory Attributes and Volatile Flavor Compounds of Plant-Based Meat Alternatives and Ground Beef. (2021). MDPI. [Link]
-
Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. (2013). Request PDF. [Link]
-
Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. (2012). Perfumer & Flavorist. [Link]
-
FooDB. (2010). Showing Compound 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (FDB016136). [Link]
-
GSR_System. (2025). 4-((2-METHYL-3-FURYL)THIO)-5-NONANONE. [Link]
-
Insights into the Volatile Flavor Profiles of Two Types of Beef Tallow via Electronic Nose and Gas Chromatography–Ion Mobility Spectrometry Analysis. (2024). NIH. [Link]
- Madruga, M. S., & Mottram, D. S. (1995). Flavour formation in meat and meat products: a review.
-
A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties. (2006). PubMed. [Link]
-
Profiling of Volatile Compounds in Beef, Rat, and Wild Boar Meat using SPME-GC/MS. (2021). Sains Malaysiana. [Link]
-
Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. (1998). Journal of Agricultural and Food Chemistry. [Link]
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The Good Scents Company. (n.d.). 4-((2-methyl-3-furyl)thio)-5-nonanone. [Link]
-
USDA Food Safety and Inspection Service. (2017). Natural Flavors on Meat and Poultry Labels. [Link]
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Vlees & Co. (n.d.). What do the different quality marks on meat packaging mean?[Link]
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Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis. (2024). NIH. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-((2-Methyl-3-furyl)thio)-5-nonanone
This document provides essential procedural guidance for the safe handling and disposal of 4-((2-Methyl-3-furyl)thio)-5-nonanone (CAS No. 61295-50-9). As a compound utilized in specialized research and flavor development, its unique chemical structure—incorporating both a furan ring and a thioether linkage—necessitates a disposal protocol grounded in a thorough understanding of its potential hazards. This guide is designed for researchers, chemists, and laboratory professionals, offering a framework that prioritizes safety, environmental responsibility, and regulatory compliance.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Proper disposal is not merely procedural; it is a direct function of a compound's chemical properties and associated risks. The disposal strategy for 4-((2-Methyl-3-furyl)thio)-5-nonanone is based on its identified and inferred hazards.
-
Acute Oral Toxicity: The compound is classified under GHS as H302: Harmful if swallowed[1]. This is a primary health hazard, mandating that the substance never be disposed of in municipal water systems or general refuse, where it could pose a risk to public health and wildlife.
-
Irritant Properties: It is also recognized as a potential irritant, necessitating the use of appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent skin and eye contact[1].
-
Furan Moiety - Peroxide Formation: A significant, often overlooked, risk associated with furan derivatives is the potential to form explosive peroxides upon prolonged exposure to air and light[2][3]. This reaction is autocatalytic and can render old containers of the chemical shock-sensitive. Therefore, both the stock chemical and its waste must be managed with this risk in mind, discouraging long-term storage of waste.
-
Thioether Group and Combustibility: The presence of a sulfur atom in a thioether linkage means the compound is susceptible to oxidation. It must not be mixed with strong oxidizing agents in a waste container, as this could lead to an exothermic and potentially dangerous reaction[4]. With a high flash point of 151.11 °C (304.00 °F), the compound is classified as combustible but not flammable at standard laboratory temperatures[5][6]. However, it can ignite if exposed to a high-energy ignition source.
-
Environmental Persistence: The compound is poorly soluble in water, indicating that it will persist in aquatic environments and could bioaccumulate[1][5]. This insolubility is a core reason why drain disposal is strictly forbidden[3][7].
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 4-((2-Methyl-3-furyl)thio)-5-nonanone, which inform the disposal procedures.
| Property | Value | Source |
| CAS Number | 61295-50-9 | [5][6] |
| Molecular Formula | C14H22O2S | [1][6] |
| Molecular Weight | 254.39 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid | [5] |
| Boiling Point | 102-103 °C @ 0.25 mm Hg | [1][5] |
| Flash Point | 151.11 °C (304.00 °F) | [5][6] |
| Water Solubility | Insoluble (est. 4.606 mg/L @ 25 °C) | [1][5] |
| Specific Gravity | 1.000–1.012 @ 25 °C | [5][6] |
| Primary Hazards | H302: Harmful if swallowed; Irritant | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-((2-Methyl-3-furyl)thio)-5-nonanone and associated materials.
Caption: Decision workflow for segregating and processing waste.
Step-by-Step Disposal Protocol
This protocol ensures that 4-((2-Methyl-3-furyl)thio)-5-nonanone is handled safely from the point of generation to its final disposal.
Part A: Pre-Disposal Preparation and Segregation
-
Identify Waste Stream: This compound must be treated as a non-halogenated organic hazardous waste . Do not mix it with halogenated solvents, strong acids, bases, or oxidizing agents[8][9]. The causality here is preventing dangerous reactions and simplifying the final disposal process for the waste management facility.
-
Select a Compatible Waste Container:
-
Use a designated hazardous waste container made of glass or high-density polyethylene (HDPE).
-
Ensure the container is in good condition, free from cracks, and has a secure, leak-proof screw cap.
-
-
Properly Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
Write the full chemical name: "Waste - 4-((2-Methyl-3-furyl)thio)-5-nonanone". If in a solvent, list all components and their approximate percentages.
-
Add appropriate hazard indicators, including pictograms for "Harmful/Irritant" (exclamation mark)[1].
-
Part B: Waste Collection and Handling
-
Wear Appropriate PPE: At a minimum, this includes:
-
Splash-proof safety goggles.
-
A flame-resistant lab coat.
-
Nitrile or other chemically resistant gloves.
-
-
Transfer Waste: Conduct all transfers of the chemical waste into the designated container inside a certified chemical fume hood to minimize inhalation exposure.
-
Keep Container Closed: The hazardous waste container must remain tightly sealed at all times except when actively adding waste[3][7]. This prevents the release of vapors and potential peroxide formation from atmospheric oxygen.
Part C: Decontamination of Empty Containers
An "empty" container is never truly empty and can retain dangerous residue[2].
-
Procedure (Triple Rinse):
-
In a fume hood, add a small amount of a suitable solvent (e.g., ethanol, in which the compound is soluble) to the empty container. Cap and swirl to dissolve the residue.
-
Crucially, decant this first rinsate into your designated liquid hazardous waste container. This rinsate is considered hazardous.
-
Repeat the rinse two more times. Depending on institutional policy, subsequent rinses with water may be permissible for drain disposal, but you must confirm with your safety officer. The most prudent approach is to collect all three rinses as hazardous waste.
-
-
Final Disposal of Rinsed Container: Once triple-rinsed and fully dry, obliterate or remove all original labels from the container[7][8]. It can then typically be disposed of in the appropriate laboratory glass or plastic recycling bin.
-
Alternative for Unrinsed Containers: If rinsing is not feasible, the empty, capped container should be disposed of as solid hazardous waste.
Part D: Storage and Final Disposal
-
Satellite Accumulation: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA)[3][10]. This area must be under the control of laboratory personnel, provide secondary containment (such as a spill tray), and be located away from ignition sources or incompatible chemicals.
-
Schedule Pickup: Do not allow hazardous waste to accumulate indefinitely. Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup. All final treatment and disposal must be handled by licensed hazardous waste professionals in accordance with local, state, and federal regulations[10].
References
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The Good Scents Company. (n.d.). 4-((2-methyl-3-furyl)thio)-5-nonanone. Retrieved from [Link]
-
PubChem. (n.d.). 4-((2-Methyl-3-furyl)thio)-5-nonanone. National Center for Biotechnology Information. Retrieved from [Link]
-
FooDB. (2015). Showing Compound 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (FDB016136). Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from [Link]
- Google Patents. (1963). Method for removing thiol-contaminants from thioether solutions.
-
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). Furan Derivatives and Furan Chemistry at the Service of Macromolecular Materials. Retrieved from [Link]
-
Reddit. (2020). Removal of Smelly Thiol via Extraction?. r/OrganicChemistry. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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National Science Teaching Association (NSTA). (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
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MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Human Metabolome Database (HMDB). (2012). Showing metabocard for 4-[(2-Methyl-3-furanyl)thio]-5-nonanone (HMDB0037141). Retrieved from [Link]
-
Royal Society of Chemistry. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 5-Nonanone (CAS 502-56-7). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
